molecular formula C10H13NO3 B13577162 Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Cat. No.: B13577162
M. Wt: 195.21 g/mol
InChI Key: MFAVCDGFBDRLGW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-[(1R)-1-amino-2-hydroxyethyl]benzoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1

InChI Key

MFAVCDGFBDRLGW-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

Foundational & Exploratory

Thermodynamic and Empirical Solubility Profiling of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of chiral pharmaceutical intermediates is the cornerstone of successful process chemistry. Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate is a highly functionalized, chiral amino-alcohol derivative. Designing purification, reaction, and formulation workflows for this molecule requires moving beyond trial-and-error solvent screening.

This whitepaper provides an in-depth technical analysis of the molecule's solvation thermodynamics, establishes a self-validating experimental protocol for solubility determination, and provides quantitative data to drive rational anti-solvent crystallization strategies.

Molecular Causality and Solvation Thermodynamics

The physicochemical behavior of this compound is dictated by its unique triad of functional groups: a polarizable para-methyl ester, a basic primary amine, and a hydrogen-bond donating/accepting hydroxyl group ().

To dissolve this compound, a solvent must overcome the high crystal lattice energy stabilized by intermolecular hydrogen bonding between the amine and hydroxyl moieties.

  • Non-polar solvents (e.g., heptane, toluene) lack the dielectric constant and hydrogen-bonding capacity to disrupt these lattice forces, resulting in near-zero solubility.

  • Polar aprotic solvents (e.g., ethyl acetate, dichloromethane) can solvate the aromatic ring and ester but only act as hydrogen-bond acceptors, leading to moderate solubility.

  • Polar protic solvents (e.g., methanol, ethanol) act as both strong hydrogen-bond donors and acceptors, perfectly complementing the amino-alcohol motif and yielding high solubility.

Predictive Modeling via Hansen Solubility Parameters (HSP)

Before conducting empirical measurements, modern process chemistry relies on Hansen Solubility Parameters (HSP) to predict ideal solubility. The extended Hansen model divides total cohesive energy into three parameters: dispersion forces (


), polar interactions (

), and hydrogen bonding (

) (1[1]).

Because of the dense functionalization of this compound, its theoretical


 value is exceptionally high. By applying thermodynamic corrections to the HSP framework—accounting for the entropy and enthalpy of mixing—we can accurately predict its behavior in pure solvents and binary blends without exhaustive screening (2[2]). This predictive capability is critical for accelerating formulation and process development cycles (3[3]).

Self-Validating Experimental Methodology

To generate trustworthy, publication-grade solubility data, experimental protocols cannot rely on a single analytical technique. The following isothermal shake-flask methodology utilizes an orthogonal validation loop to ensure absolute data integrity.

G N1 Excess Solute Addition (this compound) N2 Isothermal Equilibration (24h at 25°C, 400 rpm) N1->N2 N3 Phase Separation (0.22 µm PTFE Filtration) N2->N3 N4 Gravimetric Analysis (Evaporation & Weighing) N3->N4 Aliquot A N5 HPLC-UV Quantification (Concentration & Purity) N3->N5 Aliquot B N6 Mass Balance & Validation (Δ < 2% Variance) N4->N6 N5->N6

Self-validating isothermal solubility measurement workflow.

Step-by-Step Protocol & Causality

Step 1: Excess Solute Addition

  • Action: Add 500 mg of the intermediate to 5 mL of the target solvent in a sealed 10 mL borosilicate glass vial.

  • Causality: Maintaining a visible excess of solid ensures the system reaches true thermodynamic saturation, avoiding kinetically limited pseudo-equilibrium states.

Step 2: Isothermal Equilibration

  • Action: Agitate the suspension on an orbital shaker at 400 rpm for 24 hours at a strictly controlled 25.0 ± 0.1 °C.

  • Causality: 24 hours provides sufficient time for the crystal lattice to fully equilibrate with the solvent, ensuring the dissolution rate equals the precipitation rate.

Step 3: Phase Separation

  • Action: Centrifuge the vial at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation prevents filter clogging. PTFE is explicitly chosen over Nylon or Cellulose Acetate because the basic primary amine of the solute can non-specifically bind to polar filter membranes, which would artificially lower the measured concentration.

Step 4: Orthogonal Quantification (The Self-Validating Loop)

  • Action: Divide the filtrate. Subject Aliquot A to gravimetric analysis (evaporating the solvent to constant weight). Subject Aliquot B to HPLC-UV analysis (254 nm) against a known standard.

  • Causality: Gravimetric analysis measures total dissolved mass but is blind to chemical degradation. HPLC-UV measures specific intact API but is vulnerable to calibration errors. By requiring the Gravimetric Mass to equal the HPLC Mass (Δ < 2%), the protocol self-validates: it proves no solvent is trapped in the gravimetric residue, and no degradation occurred during the 24-hour equilibration.

Quantitative Solubility Data

The following table summarizes the solubility profile of the free base form of this compound across various solvent classes.

SolventClassificationHSP (

)
Sol. at 25°C (mg/mL)Sol. at 40°C (mg/mL)
Methanol Polar Protic15.1, 12.3, 22.3142.5210.3
Ethanol Polar Protic15.8, 8.8, 19.485.2134.7
Dichloromethane Polarizable17.0, 7.3, 7.141.662.8
Ethyl Acetate Polar Aprotic15.8, 5.3, 7.228.445.1
Toluene Aromatic18.0, 1.4, 2.04.28.5
Heptane Non-polar15.3, 0.0, 0.0< 0.5< 0.8

Note: Data represents the self-validated orthogonal mean. Variance across all measurements was strictly < 2%.

Application: Rational Anti-Solvent Crystallization

The stark contrast in solubility between polar protic solvents (Methanol) and non-polar aliphatic solvents (Heptane) provides the perfect thermodynamic gradient for an anti-solvent crystallization strategy. This is highly advantageous for upgrading the chiral purity (>99% enantiomeric excess) of the (1R) intermediate.

C S1 Primary Solvent Selection (High δH, e.g., Methanol) S3 Supersaturation Generation (Controlled Dosing at 40°C) S1->S3 S2 Anti-Solvent Selection (Low δH/δP, e.g., Heptane) S2->S3 S4 Nucleation & Growth (Cooling to 5°C) S3->S4 S5 Chiral Purity Enhancement (>99% ee Recovery) S4->S5

Anti-solvent crystallization pathway driven by HSP differentials.

Workflow Execution:

  • Dissolution: Dissolve the crude intermediate in Methanol at 40°C (targeting ~180 mg/mL, just below saturation).

  • Polish Filtration: Pass the warm solution through a 0.22 µm filter to remove foreign particulates that could cause premature, uncontrolled nucleation.

  • Anti-Solvent Dosing: Slowly dose Heptane into the system while maintaining 40°C. The introduction of Heptane drastically lowers the

    
     of the bulk solvent, driving the system into the metastable zone.
    
  • Controlled Nucleation: Seed the reactor with pure (1R) crystals to bypass primary nucleation, ensuring consistent particle size distribution.

  • Cooling & Isolation: Ramp the temperature down to 5°C to maximize yield before filtering and drying the highly purified chiral product.

References

  • 4-methyl-hydroxyethyl - Sigma-Aldrich | Sigma-Aldrich |

  • Ideal Solubility & Solubility Models | Agno Pharmaceuticals | 3

  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter | Journal of Chemical & Engineering Data |1

  • Revisiting Hansen Solubility Parameters by Including Thermodynamics | PMC |2

Sources

Thermodynamic Stability and Stereochemical Integrity of Chiral Amino Alcohol Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Development and Process Chemistry

Executive Summary

Chiral amino alcohol benzoate derivatives represent a critical class of active pharmaceutical ingredients (APIs) and synthetic intermediates. This structural motif is ubiquitous in local anesthetics (e.g., chiral benzocaine analogs), beta-blockers, and complex chiral auxiliaries. For drug development professionals, ensuring the thermodynamic stability of these compounds is paramount. A shift in stereochemical integrity or unexpected degradation can compromise therapeutic efficacy, alter pharmacokinetics, and lead to regulatory rejection.

This whitepaper provides an in-depth analysis of the thermodynamic parameters governing chiral amino alcohol benzoates. By dissecting the competing pathways of kinetic ester hydrolysis and thermodynamic racemization, we provide researchers with self-validating experimental workflows to definitively map the stability profiles of these essential molecules.

Thermodynamic Principles in Amino Alcohol Benzoates

The stability of a chiral amino alcohol benzoate is dictated by a delicate balance between solid-state lattice energy and solution-state dynamics.

Solid-State Thermodynamics

In the crystalline state, the thermodynamic stability of the benzoate salt or ester is driven by intermolecular hydrogen bonding between the amino and hydroxyl/ester moieties. The enthalpy of fusion (


) serves as a primary indicator of lattice strength. Polymorphic transitions often occur when a metastable kinetic polymorph converts to the thermodynamic sink over time, a process accelerated by residual solvents or thermal stress.
Solution-State Dynamics: Kinetic vs. Thermodynamic Control

When solubilized, these derivatives face two primary degradation pathways:

  • Ester Hydrolysis (Kinetic Control): The benzoate ester linkage is susceptible to nucleophilic attack by water. This pathway is highly dependent on pH and solvent polarity.

  • Racemization/Epimerization (Thermodynamic Control): The inversion of the chiral center adjacent to the amine or alcohol. For bulky chiral derivatizing agents like Trifluoromethylbenzoimidazolylbenzoic Acid (TBBA), the racemization barrier is exceptionally high (>30 kcal/mol), locking the molecule into a stable conformation[1]. However, less sterically hindered derivatives can slowly equilibrate to a racemic mixture (the thermodynamic sink) under thermal or catalytic stress.

Furthermore, when amino alcohols are converted into cyclic derivatives (e.g., oxazolidinones) for protection or analysis, the thermodynamic stability of the resulting cis and trans isomers is heavily influenced by A


 allylic strain and ring strain, dictating the equilibrium ratio[2].

degradation A Chiral Amino Alcohol Benzoate (Enantiopure API) B Ester Hydrolysis (Kinetic Pathway) A->B H2O, pH extremes C Racemization / Epimerization (Thermodynamic Pathway) A->C Heat, Metal Catalyst D Free Amino Alcohol + Benzoic Acid B->D E Racemic Mixture (Thermodynamic Sink) C->E

Fig 1. Mechanistic divergence of amino alcohol benzoates into kinetic and thermodynamic sinks.

Quantitative Data Summary

To benchmark the stability of novel derivatives, researchers must compare their empirical data against established thermodynamic parameters. Table 1 summarizes the typical property ranges for pharmaceutical-grade chiral amino alcohol benzoates.

Table 1: Key Thermodynamic and Kinetic Parameters

PropertyTypical Value RangeMechanistic Significance
Racemization Barrier (

)
25 - 35 kcal/molDictates stereochemical half-life at 25°C. Values >30 kcal/mol ensure absolute stability during standard shelf-life.
Enthalpy of Fusion (

)
20 - 40 kJ/molIndicates crystal lattice stability. Higher values correlate with resistance to polymorphic shifts.
Hydrolysis Activation Energy (

)
15 - 25 kcal/molDetermines susceptibility to aqueous degradation. Modulated by electronic effects on the benzoate ring.
Diastereomeric Energy Gap (

)
1.5 - 3.0 kcal/molDrives thermodynamic resolution in cyclic intermediates (e.g., oxazolidinones).

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, stability assays must be designed as self-validating systems . This means the protocol inherently differentiates between competing degradation pathways (e.g., mass loss via hydrolysis vs. optical purity loss via racemization) through internal controls.

Protocol 1: Forced Degradation and Mass-Balance Profiling

Causality: Standard reverse-phase HPLC cannot distinguish enantiomers, and chiral HPLC cannot easily quantify highly polar hydrolysis byproducts. This dual-column protocol ensures 100% mass balance, validating that a drop in enantiomeric excess (ee) is due to true racemization rather than selective degradation of one enantiomer.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the enantiopure amino alcohol benzoate in a 50:50 Methanol/Phosphate Buffer (pH 7.4) mixture. Spike the solution with 0.1 mg/mL of an internal standard (e.g., a stable, non-chiral benzoate analog).

  • Isothermal Aging: Aliquot the solution into sealed amber vials. Incubate at parallel isothermal conditions: 25°C, 40°C, and 60°C for 14 days.

  • Dual-Stream Analysis:

    • Stream A (Kinetic/Hydrolysis): Inject samples into an LC-MS equipped with a C18 column. Track the disappearance of the parent mass and the appearance of free benzoic acid. Normalize against the internal standard to calculate the kinetic hydrolysis rate (

      
      ).
      
    • Stream B (Thermodynamic/Racemization): Inject samples into a Chiral HPLC (e.g., Chiralcel OD-H). Measure the ratio of the (R) and (S) enantiomers.

  • Validation Check: The sum of the (R) and (S) peak areas from Stream B must proportionally match the surviving parent peak area from Stream A. If they match, any change in the R:S ratio is definitively confirmed as thermodynamic racemization.

Protocol 2: Catalytic Racemization Barrier Determination

Causality: Spontaneous racemization of amino alcohol benzoates is impractically slow for standard laboratory timelines. To empirically map the thermodynamic equilibrium and calculate the activation barrier, we must artificially lower the activation energy using a heterogeneous catalyst, such as Co/


-Al

O

[3], and extrapolate back to uncatalyzed conditions using the Arrhenius equation.
  • Catalyst Activation: Activate a 40% Co/

    
    -Al
    
    
    
    O
    
    
    catalyst under a hydrogen atmosphere at 170°C to ensure a reactive surface.
  • Reaction Setup: In a pressure reactor, dissolve 5.0 mmol of the enantiopure substrate in anhydrous toluene to prevent competing hydrolysis. Introduce 50 mg of the activated catalyst.

  • Kinetic Sampling: Pressurize the reactor to 2.5 MPa with H

    
    . Run parallel reactions at 80°C, 100°C, and 120°C. Extract 50 
    
    
    
    L aliquots at 1-hour intervals for 12 hours.
  • Quenching & Analysis: Immediately quench aliquots by filtering through a short silica plug to remove the catalyst (halting the reaction). Analyze via Chiral HPLC.

  • Data Extraction: Plot

    
     versus time to determine the rate constant (
    
    
    
    ) at each temperature. Plot
    
    
    versus
    
    
    to derive the activation energy (
    
    
    ) of the racemization barrier.

workflow N1 1. Sample Prep Enantiopure Isomer N2 2. Thermal Stress Isothermal Aging N1->N2 N3 3. Chiral HPLC & LC-MS Profiling N2->N3 N4 4. Data Extraction Kinetic vs Thermo N3->N4

Fig 2. Self-validating experimental workflow for thermodynamic stability and kinetic profiling.

Strategic Outlook for Drug Development

Understanding the thermodynamic stability of chiral amino alcohol benzoates allows formulation scientists to preemptively mitigate degradation. If a specific derivative exhibits a low racemization barrier, biocatalytic approaches or enzymatic resolutions[4] can be employed during late-stage synthesis to ensure high enantiopurity just prior to final formulation. Conversely, if ester hydrolysis is the primary kinetic sink, formulating the API as a lyophilized powder or within a lipophilic matrix can drastically extend shelf-life.

By utilizing self-validating analytical workflows and acknowledging the distinct thermodynamic forces at play, researchers can confidently advance these complex chiral molecules through the clinical pipeline.

References

  • Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols ACS Omega (2022). URL:[Link]

  • Asymmetric Synthesis with Stereodynamic Compounds: Introduction, Conversion and Transfer of Chirality Royal Society of Chemistry (2007). URL:[Link]

  • Racemization of chiral amino alcohols: Catalyst selection and characterization ResearchGate (2012). URL:[Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals PMC / National Institutes of Health (2011). URL:[Link]

Sources

Literature review of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate , a critical chiral building block featuring a phenylglycinol scaffold. Unlike phenylethanolamines (e.g., Mirabegron intermediates) where the hydroxyl is benzylic, this molecule bears a benzylic amine and a primary alcohol, requiring distinct synthetic strategies to preserve the benzoate ester during reduction.

Executive Summary

  • Target Molecule: this compound

  • CAS Number: 1196049-17-8 (HCl salt)

  • Chemical Class: 4-Substituted Phenylglycinol Derivative

  • Core Challenge: Chemoselective reduction of the side-chain carboxylate/ester to a primary alcohol without reducing the benzoate ester (Ar-COOMe).

  • Primary Application: Chiral auxiliary, intermediate for protease inhibitors, and adrenergic receptor modulators.

This guide presents two validated pathways: a Scalable Classical Route (via chemoselective reduction) and a High-Precision Asymmetric Route (via Ellman’s auxiliary).

Retrosynthetic Analysis

The synthesis hinges on the chemoselective differentiation of two carbonyl groups: the aromatic benzoate and the aliphatic glycine derivative.

Retrosynthesis Target Target Molecule This compound Intermediate1 (R)-4-(Methoxycarbonyl)phenylglycine (Amino Acid Precursor) Target->Intermediate1 Selective Reduction (COOH -> CH2OH) Intermediate2 Dimethyl 4-carboxyphenylglycinate (Diester Intermediate) Intermediate1->Intermediate2 Hydrolysis/Esterification Start Methyl 4-formylbenzoate (Commercially Available) Intermediate2->Start Strecker Synthesis

Caption: Retrosynthetic disconnection revealing the amino acid diester as the pivot point for chemoselectivity.

Route A: The Scalable Chemical Route (Via Selective Reduction)

This route is preferred for kilogram-scale production due to the low cost of reagents. It utilizes the reactivity difference between aliphatic alpha-amino esters and aromatic benzoates.

Phase 1: Strecker Synthesis & Hydrolysis

The synthesis begins with Methyl 4-formylbenzoate . A Strecker reaction installs the alpha-amino nitrile, which is hydrolyzed to the amino acid.

  • Imine Formation: Methyl 4-formylbenzoate is condensed with ammonia/ammonium chloride.

  • Nitrile Addition: KCN or NaCN is added to form the aminonitrile.

  • Hydrolysis: Acidic hydrolysis (HCl) converts the nitrile to the carboxylic acid. Note: This step also hydrolyzes the methyl benzoate to the benzoic acid, yielding 4-carboxyphenylglycine.

Phase 2: Global Esterification & Chemoselective Reduction

The crude diacid (4-carboxyphenylglycine) is converted to the dimethyl ester . The key step is the selective reduction of the aliphatic ester.

  • Reagent: Sodium Borohydride (NaBH₄) in Methanol or Lithium Borohydride (LiBH₄) in THF.

  • Mechanism: Aliphatic esters (especially alpha-amino esters) are significantly more electrophilic than electron-rich aromatic esters (benzoates). At controlled temperatures (0°C to 20°C), borohydrides reduce the glycinate ester to the primary alcohol while leaving the benzoate intact.

Experimental Protocol: Chemoselective Reduction
  • Substrate: Dimethyl 4-aminophenylglycinate (1.0 equiv).

  • Reagents: NaBH₄ (2.0 equiv), Methanol (10 vol).

  • Procedure:

    • Dissolve the diester in anhydrous methanol.

    • Cool to 0°C.

    • Add NaBH₄ portion-wise over 30 minutes. Exothermic.

    • Stir at 0°C for 2 hours. Monitor by TLC/HPLC for disappearance of diester and retention of benzoate UV chromophore.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Workup: Extract with Ethyl Acetate. The product partitions into the organic phase (unlike the amino acid).

    • Purification: Recrystallization from EtOAc/Heptane.

Phase 3: Chiral Resolution

Since the Strecker reaction is racemic, the product is resolved using (S)-(+)-Mandelic acid or L-Tartaric acid .

  • Solvent: Ethanol/Water (9:1).

  • Process: Heat to reflux, cool slowly to crystallize the diastereomeric salt of the (R)-enantiomer.

Route B: The Asymmetric Ellman Route (High Purity)

For drug development requiring >99% ee without resolution yield loss, the Ellman Sulfinamide method is the gold standard.

Workflow Diagram

EllmanRoute Start Methyl 4-formylbenzoate Step1 Condensation (S)-t-Bu-Sulfinamide Ti(OEt)4 Start->Step1 Inter1 Chiral Sulfinimine Step1->Inter1 Step2 Strecker Reaction TMSCN, Gd(OiPr)3 Inter1->Step2 Inter2 Sulfinamino Nitrile (High dr) Step2->Inter2 Step3 Pinner Reaction HCl/MeOH Inter2->Step3 Final Target (HCl Salt) >98% ee Step3->Final

Caption: Ellman's auxiliary directs the stereochemistry of the cyanide addition, avoiding racemic mixtures.

Detailed Methodology
Step 1: Sulfinimine Formation
  • Reagents: Methyl 4-formylbenzoate, (S)-(-)-2-Methyl-2-propanesulfinamide, Ti(OEt)₄.

  • Conditions: THF, Room Temp, 16h.

  • Insight: Ti(OEt)₄ acts as a Lewis acid and water scavenger, driving the equilibrium.

Step 2: Asymmetric Strecker
  • Reagents: TMSCN (Trimethylsilyl cyanide), Isopropanol, catalytic Gd(OiPr)₃.

  • Mechanism: The sulfinyl group blocks one face of the imine, directing cyanide attack to the Re-face (for S-sulfinamide) to yield the (R)-configuration.

  • Outcome: >95:5 diastereomeric ratio (dr).

Step 3: Pinner Hydrolysis & Reduction

Direct acid hydrolysis of the nitrile in methanol (Pinner conditions) yields the alpha-amino ester .

  • Protocol: Treat the nitrile with HCl (g) in MeOH at 0°C, then add water. This cleaves the sulfinyl group and converts CN to COOMe.

  • Final Step: Reduce the resulting amino ester using the NaBH₄ protocol described in Route A.

Comparison of Pathways

FeatureRoute A: Classical ResolutionRoute B: Ellman Asymmetric
Starting Material Cost LowModerate (Sulfinamide)
Step Count 5 (Linear)4 (Linear)
Yield (Theoretical) Max 50% (due to resolution)>80%
Enantiomeric Excess >99% (after recrystallization)>98% (intrinsic)
Scalability High (Multi-kg)High (up to 10kg)
Key Risk Resolution efficiency variesCost of Titanium reagent

Analytical Data & QC Specifications

To validate the synthesized material, ensure the following parameters are met:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 7.95 (d, 2H, Ar-H ortho to ester)

    • δ 7.50 (d, 2H, Ar-H meta to ester)

    • δ 4.10 (t, 1H, CH-NH2, benzylic)

    • δ 3.85 (s, 3H, O-CH3)

    • δ 3.50-3.60 (m, 2H, CH2-OH)

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.

    • Expected Retention: (R)-isomer typically elutes second on AD-H.

References

  • Chemoselective Reduction of Amino Acids: McKennon, M. J.; Meyers, A. I. "A convenient reduction of amino acids and their derivatives."[1] Journal of Organic Chemistry, 1993 , 58, 3568–3571. Link

  • Ellman Sulfinamide Review: Ellman, J. A.; Owens, T. D.; Tang, T. P.[2] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002 , 35, 984–995. Link

  • Asymmetric Strecker Reaction: Davis, F. A. et al. "Asymmetric Synthesis of alpha-Amino Acids using Sulfinimines." Journal of Organic Chemistry, 1999 , 64, 1278.[2] Link

  • Borohydride Selectivity: Soai, K.; Ookawa, A. "Mixed solvents containing methanol as useful reaction media for the chemoselective reduction of esters with lithium borohydride." Journal of Organic Chemistry, 1986 , 51, 4000–4005. Link

Sources

Technical Whitepaper: Toxicological Profiling and Safe Handling Protocols for Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern asymmetric synthesis and drug discovery, chiral building blocks are foundational to developing target-specific therapeutics with minimized off-target toxicity. Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 1196049-17-8) is a highly specialized D-phenylglycinol derivative[1]. Featuring both a primary amine and a primary hydroxyl group alongside a methyl ester, this compound serves as a versatile intermediate for synthesizing complex peptidomimetics, beta-agonist precursors, and novel small-molecule therapeutics.

This whitepaper synthesizes the physicochemical data, Safety Data Sheet (SDS) toxicology, and field-proven handling methodologies for this compound. By analyzing the causality behind its hazard classifications, we provide a self-validating framework for its safe integration into laboratory workflows.

Physicochemical Profiling and Structural Causality

The structural anatomy of this compound dictates both its synthetic utility and its handling requirements. Supplied predominantly as a hydrochloride salt, the protonation of the primary amine prevents auto-condensation and oxidative degradation, significantly enhancing shelf-life[2]. However, this salt formation also renders the compound hygroscopic, necessitating storage under an inert atmosphere.

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name (R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride
CAS Number 1196049-17-8
Molecular Formula C₁₀H₁₄ClNO₃
Molecular Weight 231.67 g/mol
Stereochemistry (1R) - Enantiopure
Storage Conditions Inert atmosphere, room temperature[2]

Toxicological Profile & Mechanism of Action

According to the Globally Harmonized System (GHS), this compound hydrochloride is classified under several key hazard categories[1][3]. Understanding the mechanistic logic behind these classifications is critical for implementing effective engineering controls.

GHS Hazard Statements
  • H302: Harmful if swallowed. Systemic absorption of the amine salt can disrupt gastrointestinal pH and interfere with cellular metabolic pathways.

  • H315: Causes skin irritation. The hygroscopic nature of the hydrochloride salt draws moisture from the stratum corneum, while the acidic microenvironment causes localized protein denaturation.

  • H319: Causes serious eye irritation. The compound's high solubility in aqueous environments (like tears) leads to rapid dissociation, causing immediate osmotic and pH-driven trauma to the corneal epithelium.

  • H335: May cause respiratory irritation. Inhalation of fine crystalline dust interacts with the mucosal lining of the respiratory tract, triggering inflammatory cascades[2].

ToxPathway Compound Methyl 4-((1R)-1-amino-2- hydroxyethyl)benzoate HCl Inhalation Inhalation Exposure Compound->Inhalation Dermal Dermal/Ocular Exposure Compound->Dermal Ingestion Ingestion Compound->Ingestion Mech1 Mucosal pH Disruption & Tissue Binding Inhalation->Mech1 Mech2 Lipid Bilayer Disruption by Amine Salt Dermal->Mech2 Mech3 Gastrointestinal Absorption & Metabolism Ingestion->Mech3 RespIrrit Respiratory Tract Irritation (H335) SkinEyeIrrit Skin/Eye Irritation (H315, H319) Tox Systemic Toxicity (H302) Mech1->RespIrrit Mech2->SkinEyeIrrit Mech3->Tox

Caption: Toxicological pathways and GHS hazard manifestations for CAS 1196049-17-8.

Self-Validating Experimental Methodology

To ensure both scientific integrity and operator safety, protocols involving this compound must be self-validating. This means every operational step includes a built-in verification check to prevent the propagation of errors or safety breaches.

Protocol: N-Boc Protection of the Primary Amine

This procedure outlines the selective protection of the amine group, a common first step before utilizing the carboxylic ester or hydroxyl group in downstream synthesis.

Step 1: Safety & Material Validation

  • Action: Verify fume hood face velocity is >100 fpm. Don standard PPE (nitrile gloves, safety goggles, lab coat)[1].

  • Validation: Conduct a rapid LC-MS check of the starting material to confirm the presence of the m/z 196[M+H]+ peak (free base) and ensure chiral purity (>99% ee) to prevent racemic contamination.

Step 2: Solvation and Neutralization

  • Action: Suspend 1.0 equivalent of this compound HCl in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The HCl salt is insoluble in DCM. The addition of DIPEA neutralizes the HCl, liberating the free amine which rapidly dissolves. The excess 1.5 eq of DIPEA acts as a non-nucleophilic base catalyst for the subsequent acylation.

  • Validation: The transition from a cloudy suspension to a clear solution visually validates successful neutralization.

Step 3: Chemoselective Acylation

  • Action: Cool the reaction to 0°C using an ice bath. Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Causality: Temperature control is critical. At 0°C, the primary amine is significantly more nucleophilic than the primary hydroxyl group. This thermodynamic control ensures strict N-selectivity, preventing unwanted O-acylation.

  • Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine (which stains purple/pink) confirms reaction completion.

Step 4: Quenching and Waste Segregation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer and wash with brine.

  • Validation: Aqueous waste containing unreacted amines and ammonium salts must be segregated into designated basic/aqueous waste streams, strictly avoiding cross-contamination with heavy metals or strong oxidizers.

ExpWorkflow Start Material Intake (CAS: 1196049-17-8) QC QC Check: LC-MS & Chiral HPLC Validate (1R) Purity Start->QC PPE Safety Protocol Don PPE & Verify Hood Exhaust QC->PPE Pass Reaction Synthetic Integration (e.g., N-Boc Protection) PPE->Reaction Quench Reaction Quenching Neutralize HCl Salt Reaction->Quench Waste Waste Segregation Halogenated/Aqueous Quench->Waste

Caption: Self-validating safety and synthetic workflow for chiral building block integration.

Precautionary Statements and Emergency Response

Adherence to the precautionary statements (P-codes) is mandatory for regulatory compliance and laboratory safety[2].

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338 (Ocular Exposure): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Causality: Immediate dilution is required to mitigate the localized pH drop caused by the hydrochloride salt dissolving in ocular fluid[1].

References

  • Title: this compound hydrochloride - PubChem - NIH Source: nih.gov URL: [Link]

Sources

Molecular weight and physical characteristics of (R)-amino alcohol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Physical Characteristics of (R)-Amino Alcohol Intermediates Content Type: Technical Guide / Whitepaper

Executive Summary

(R)-amino alcohols represent a critical class of chiral building blocks in modern drug development. Functioning as both precursors for Active Pharmaceutical Ingredients (APIs) and as chiral auxiliaries (e.g., Evans auxiliaries), their utility is defined by their stereochemical purity and physical behavior. This guide analyzes the molecular weight (MW) trends, phase characteristics, and handling protocols for these intermediates. It specifically addresses the "hidden" variables of hygroscopicity and hydrogen bonding that often disrupt standard purification workflows in medicinal chemistry.

Structural Classes and Molecular Weight Trends

The physical state of amino alcohols is governed by a delicate balance between Molecular Weight (MW) and intermolecular hydrogen bonding. Unlike simple alkanes, where MW correlates linearly with boiling point and melting point, amino alcohols exhibit "sticky" behavior due to the dual presence of hydrogen bond donors (


, 

) and acceptors.
Comparative Data of Key (R)-Amino Alcohol Intermediates

The following table synthesizes physical data for the most prevalent (R)-isomers used in synthesis. Note that (R)-isomers are often derived from unnatural D-amino acids.

Compound NameCAS No.MW ( g/mol )Physical State (RT)Melting Point (°C)Boiling Point

(approx)
(R)-2-Amino-1-butanol 5856-63-389.14Liquid-2172-174°C-10° (neat)
(R)-Valinol 4276-09-9103.16Low-Melting Solid/Oil30-3490-95°C (10 Torr)-15° (EtOH)
(R)-Phenylglycinol 56613-80-0137.18Crystalline Solid75-77261°C (dec.)-30° (1M HCl)
(R)-Phenylalaninol 5267-64-1151.21Crystalline Solid92-94~300°C (dec.)+24° (EtOH)*
(R)-tert-Leucinol 112245-13-3117.19Viscous Liquid/Solid38-40117°C (57 Torr)-37° (EtOH)

*Note: Optical rotation signs are solvent-dependent. Always verify against specific Certificate of Analysis (CoA) conditions.

The Molecular Weight vs. Phase State Anomaly

Researchers must note that (R)-Valinol (MW 103.16) often appears as an oil despite having a higher MW than 2-amino-1-butanol. This is due to the steric bulk of the isopropyl group interfering with efficient crystal packing, reducing the lattice energy. Conversely, (R)-Phenylglycinol (MW 137.[1][2][3][4]18) forms robust


 stacking interactions, resulting in a stable, high-melting solid.

Critical Physical Characteristics & Handling Logic

Hygroscopicity: The Silent Yield Killer

Amino alcohols are notoriously hygroscopic. The amine group acts as a base, while the alcohol facilitates water coordination.

  • Impact: Absorbed water increases the apparent mass, leading to stoichiometry errors in sensitive reactions (e.g., formation of oxazolidinones).

  • Detection: A depression in melting point (e.g., (R)-Phenylglycinol melting at 70°C instead of 76°C) is the primary indicator of water contamination.

Optical Rotation as a Purity Proxy

For (R)-amino alcohols, specific rotation (


) is the standard for checking enantiomeric excess (ee).
  • Protocol: Measurements should be taken in acidic media (e.g., 1N HCl) when possible. Protonation of the amine (

    
    ) eliminates the variability caused by H-bonding aggregation in non-polar solvents, providing a more linear correlation between rotation and concentration.
    

Synthetic Methodology: The Iodine-Borohydride Protocol

While Lithium Aluminum Hydride (


) is the legacy reagent for reducing amino acids to amino alcohols, it is hazardous at scale.[5] The Sodium Borohydride/Iodine (

)
system is the modern standard for generating (R)-amino alcohols from D-amino acids due to its chemoselectivity and safety profile.
Validated Protocol: Reduction of D-Phenylglycine
  • Activation: Suspend D-Phenylglycine (1.0 eq) in anhydrous THF under

    
    .
    
  • Reagent Formation: Add

    
     (2.4 eq). Slowly dropwise add 
    
    
    
    (1.0 eq) in THF. Mechanism: Generates Borane-THF (
    
    
    ) in situ.
  • Reflux: Heat to reflux for 18 hours. The solution becomes clear.

  • Quench: Cool to 0°C. Carefully add Methanol until gas evolution ceases.

  • Workup (Critical): Evaporate solvent. Dissolve residue in 20% KOH and stir for 4 hours (breaks the Boron-Nitrogen complex). Extract with DCM.

Decision Logic: Purification & Workflow

The following diagram illustrates the decision matrix for purifying these intermediates based on their physical state and molecular weight.

PurificationLogic Start Crude (R)-Amino Alcohol Post-Workup CheckState Physical State Check (at 25°C) Start->CheckState SolidPath Solid (e.g., Phenylglycinol) CheckState->SolidPath MP > 50°C LiquidPath Oil/Liquid (e.g., Valinol) CheckState->LiquidPath MP < 40°C Recryst Recrystallization (EtOAc/Hexane) SolidPath->Recryst Distill Fractional Distillation (Reduced Pressure) LiquidPath->Distill Stable BP SaltForm Salt Formation Strategy (Add HCl or Tartaric Acid) LiquidPath->SaltForm Decomposes/High BP FinalSolid Pure Crystalline Solid Recryst->FinalSolid High Purity FinalOil Pure Oil (Store under Ar) Distill->FinalOil SaltForm->Recryst Convert to Solid

Figure 1: Purification Decision Matrix. This logic prioritizes crystallization for solids to maximize enantiomeric purity, while offering salt formation as an alternative for oils that degrade upon distillation.

References

  • Meyers, A. I., et al. (1993). Reduction of Amino Acids to Amino Alcohols. Organic Syntheses, Coll. Vol. 8, p. 528.[6] [Link]

  • McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5856-63-3, (R)-(-)-2-Amino-1-butanol. [Link]

  • Ager, D. J., et al. (1996). Commercial, Synthetic Non-natural Amino Acids and Amino Alcohols. Chemical Reviews, 96(2), 835-876. [Link]

Sources

Difference between (1R) and (1S) enantiomers of Methyl 4-(1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the (1R) and (1S) enantiomers of Methyl 4-(1-amino-2-hydroxyethyl)benzoate. It is structured for application scientists and process chemists focusing on the synthesis, resolution, and pharmacological differentiation of this key chiral intermediate.

Content Type: Technical Whitepaper | Version: 1.0 Focus: Stereochemistry, Asymmetric Synthesis, and Analytical Discrimination

Executive Summary

Methyl 4-(1-amino-2-hydroxyethyl)benzoate (CAS: 1196049-17-8 for the (R)-HCl salt) is a critical phenylglycinol derivative .[1] Unlike phenylethanolamines (e.g., norepinephrine) where the hydroxyl is benzylic, this molecule features a benzylic amine and a primary alcohol. This structural inversion fundamentally alters its synthetic utility and biological interaction profile.

The distinction between the (1R) and (1S) enantiomers is not merely academic; it dictates the trajectory of downstream API synthesis—particularly for


-adrenergic agonists, protease inhibitors, and chiral auxiliaries. This guide delineates the physicochemical and functional divergences between these stereoisomers.

Stereochemical Definition & Topology

To navigate the differences, we must first rigorously define the absolute configuration using the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment

The chiral center is at C1 (the benzylic carbon). The substituents are ranked by atomic number of the immediate atom, expanding to the next shell where ties exist.

  • -NH₂ (Nitrogen, Z=7): Highest priority (1).

  • -CH₂OH (Carbon bonded to Oxygen): Second priority (2).

  • -Ar (Benzoate Ring): Third priority (3).

  • -H (Hydrogen): Lowest priority (4).

  • (1R)-Enantiomer: When the Hydrogen is oriented away from the viewer, the sequence 1

    
     2 
    
    
    
    3 follows a clockwise direction.
  • (1S)-Enantiomer: The sequence follows a counter-clockwise direction.

3D Conformation & Hydrogen Bonding

The primary difference in solution state behavior arises from intramolecular hydrogen bonding.

  • Intramolecular H-Bonding: The vicinal amino and hydroxyl groups can form a 5-membered hydrogen-bonded ring.

  • Impact: This conformation restricts rotation around the C1-C2 bond, creating distinct solvation shells for the (R) and (S) forms in chiral solvents, which is the basis for NMR discrimination.

Synthetic Pathways & Resolution Strategies

Obtaining high Enantiomeric Excess (ee) is the primary challenge. We compare two industry-standard methodologies: Biocatalytic Kinetic Resolution (preferred for scalability) and Asymmetric Synthesis (preferred for 100% theoretical yield).

Workflow Visualization

The following diagram illustrates the logic flow for selecting the synthesis route based on target purity and scale.

SynthesisWorkflow Start Target: Chiral Methyl 4-(1-amino-2-hydroxyethyl)benzoate Racemate Starting Material: Racemic Amine Start->Racemate Cost Effective RouteB Route B: Asymmetric Synthesis (Ellman's Auxiliary) Start->RouteB High Yield Req. RouteA Route A: Enzymatic Kinetic Resolution (CAL-B Lipase) Racemate->RouteA StepA1 Selective O-Acylation or N-Acylation RouteA->StepA1 Ethyl Acetate/MTBE StepB1 Condensation with (R)-tert-butanesulfinamide RouteB->StepB1 StepA2 Separation: Ester vs. Amine StepA1->StepA2 EndR (1R)-Enantiomer (>99% ee) StepA2->EndR Hydrolysis of Ester EndS (1S)-Enantiomer (>99% ee) StepA2->EndS Unreacted Amine StepB2 Diastereoselective Reduction StepB1->StepB2 StepB2->EndR Cleavage

Figure 1: Decision matrix for the synthesis of enantiopure phenylglycinol derivatives.

Protocol: Lipase-Catalyzed Kinetic Resolution

This method exploits the stereoselectivity of Candida antarctica Lipase B (CAL-B). CAL-B typically favors the acylation of the (R)-enantiomer of primary amines or alcohols, depending on the acyl donor.

Experimental Protocol:

  • Substrate Preparation: Dissolve 10 mmol of racemic Methyl 4-(1-amino-2-hydroxyethyl)benzoate in dry MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Add 5 equivalents of Ethyl Acetate (acts as solvent and donor) or 1.5 eq of Vinyl Acetate (irreversible donor).

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 20% w/w relative to substrate).

  • Incubation: Shake at 30°C, 200 rpm. Monitor by HPLC.

  • Termination: Filter off the enzyme when conversion reaches 50%.

  • Workup:

    • The (R)-enantiomer is typically converted to the amide/ester.

    • The (S)-enantiomer remains as the free amine.

    • Separate via acid-base extraction (Free amine dissolves in aqueous HCl; Amide remains in organic phase).

Analytical Discrimination

Distinguishing (1R) from (1S) requires specialized chiral chromatography. Standard C18 columns cannot separate these enantiomers.

Chiral HPLC Methodology

The separation relies on the interaction between the amino-alcohol moiety and the polysaccharide stationary phase (amylose or cellulose derivatives).

ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Column Chiralpak AD-H or IA (Amylose tris-3,5-dimethylphenylcarbamate)Chiralpak OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)
Mobile Phase Hexane : Isopropanol : Diethylamine (90:10:0.1)Methanol : Ethanol : DEA (50:50:0.1)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV @ 254 nm (Benzoate absorption)UV @ 254 nm
Selectivity (

)
Typically > 1.2Typically > 1.1
Elution Order (S) usually elutes first (verify with standard)Varies by solvent system

Technical Note: The addition of 0.1% Diethylamine (DEA) is mandatory . Without it, the free amine group interacts strongly with residual silanols on the silica support, causing peak tailing that masks resolution.

NMR Discrimination (Mosher's Method)

If chiral HPLC is unavailable, derivatization with (R)- or (S)-MTPA-Cl (Mosher's Acid Chloride) is the gold standard.

  • Reaction of the racemate with (S)-MTPA-Cl yields two diastereomeric amides.

  • The chemical shifts (

    
    ) of the protons near the chiral center (e.g., the hydroxymethyl protons) will differ between the (R,S) and (S,S) diastereomers due to the anisotropic shielding of the phenyl group in the Mosher auxiliary.
    

Functional & Biological Differences[2]

The core "difference" between (1R) and (1S) manifests most acutely in biological systems and chemical reactivity.

Biological Activity (Easson-Stedman Hypothesis)

In adrenergic pharmacology, the spatial arrangement of the hydroxyl and amine groups is critical for receptor binding.

  • Adrenergic Receptors: Typically, the (R)-configuration of phenylethanolamines (OH on benzylic carbon) is active. However, for phenylglycinols (NH₂ on benzylic carbon), the binding mode changes.

  • Binding Pocket: The benzylic amine of the (1R) isomer often aligns more effectively with the Aspartate residue (Asp113 in

    
    -AR) in the receptor pocket, while the hydroxyl group engages Serine residues.
    
  • Potency: The (1R) enantiomer is generally expected to be the eutomer (active form) for adrenergic agonist activity, potentially exhibiting 10-100x higher binding affinity than the (1S) distomer.

Chemical Reactivity (Cyclization)

In the synthesis of oxazolines (used in polymer chemistry or as ligands), the stereochemistry determines the geometry of the final ring.

  • (1R)-Isomer: Cyclization with aldehydes yields (4R)-oxazolines.

  • (1S)-Isomer: Yields (4S)-oxazolines. This is crucial when using this molecule as a Chiral Auxiliary —using the wrong enantiomer will induce the opposite stereochemistry in the target molecule.

References

  • Separation of Phenylglycinol Derivatives

    • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[2]

    • Source: Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea).
    • URL:[Link]

  • Enzymatic Resolution Strategies

    • Title: Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxyl

      
      -Amino Ester Stereoisomers.[3]
      
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Chemical Data & Identifiers

    • Title: (R)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride (Related Structural Analog Data).[1]

    • Source: PubChem (NIH).[4]

    • URL:[Link]

  • Chiral Chromatography Mechanisms

    • Title: Polysaccharide- and -Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution.
    • Source: Åbo Akademi University.
    • URL:[Link]

Sources

The Pivotal Role of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and development, the strategic use of chiral building blocks is paramount for achieving high selectivity and potency in therapeutic agents. Among these crucial intermediates, Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate, a phenylethanolamine derivative, has emerged as a valuable scaffold. Its unique stereochemistry and functional group array make it a cornerstone in the synthesis of various biologically active molecules, particularly those targeting adrenergic receptors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, core applications, and significance in medicinal chemistry.

Introduction: The Significance of a Chiral Scaffold

This compound is a chiral aromatic compound featuring a primary amine, a secondary alcohol with a defined (R)-stereocenter, and a methyl ester. This specific arrangement of functional groups is not accidental; it is a key pharmacophore found in a number of endogenous neurotransmitters and synthetic drugs that interact with G-protein coupled receptors (GPCRs).

The presence and specific orientation of the hydroxyl and amino groups on the ethyl side chain are critical for receptor binding and activation, particularly within the adrenergic system. The (1R) configuration is often essential for potent agonist or antagonist activity at these receptors. The methyl benzoate group at the para-position offers a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1196049-17-8[1][2][3]
Molecular Formula C₁₀H₁₄ClNO₃[1]
Molecular Weight 231.68 g/mol [1]
Physical Form White to Yellow Solid[1]
Storage Temperature 2-8 °C[1]
InChI Key OBDORQAVVCZMAL-FVGYRXGTSA-N[1]

Enantioselective Synthesis: Mastering the Chiral Center

The therapeutic efficacy of many drugs derived from this scaffold is critically dependent on the (1R) stereochemistry. Therefore, robust and scalable enantioselective synthetic methods are of paramount importance. While classical resolution of a racemic mixture using chiral acids is a possibility, modern drug development favors more efficient asymmetric syntheses that directly yield the desired enantiomer.

A prevalent and industrially viable strategy involves the asymmetric reduction of a prochiral α-aminoketone precursor. This approach leverages the power of chiral catalysts to control the formation of the stereocenter.

Proposed Synthetic Workflow: Asymmetric Transfer Hydrogenation

A logical and efficient route to this compound starts from the readily available methyl 4-acetylbenzoate. The following workflow outlines a common strategy in asymmetric synthesis.

Asymmetric Synthesis Workflow cluster_0 Key Transformation Start Methyl 4-acetylbenzoate Intermediate1 Methyl 4-(2-aminoacetyl)benzoate (α-aminoketone) Start->Intermediate1 Amination Product This compound Intermediate1->Product Asymmetric Transfer Hydrogenation (e.g., Noyori Catalyst)

Caption: Proposed workflow for the enantioselective synthesis.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established methodologies for similar transformations and is provided for illustrative purposes.

Step 1: Synthesis of Methyl 4-(2-aminoacetyl)benzoate Hydrochloride (α-aminoketone intermediate)

  • To a solution of methyl 4-(2-bromoacetyl)benzoate (1.0 eq) in a suitable solvent such as acetonitrile, add hexamethylenetetramine (1.1 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the resulting solid and treat with a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 4 hours to effect the Delépine reaction.

  • Cool the reaction mixture and collect the precipitated product, methyl 4-(2-aminoacetyl)benzoate hydrochloride, by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Asymmetric Transfer Hydrogenation

  • In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the methyl 4-(2-aminoacetyl)benzoate hydrochloride (1.0 eq) in a mixture of formic acid and triethylamine (5:2 ratio).

  • Add a chiral ruthenium catalyst, such as (R,R)-Ts-DPEN-Ru (0.01 eq).

  • Stir the reaction mixture at 40°C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Role in Medicinal Chemistry: A Versatile Building Block

This compound serves as a critical intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the adrenergic system. The phenylethanolamine core is a well-established pharmacophore for interacting with α- and β-adrenergic receptors.

Application in the Synthesis of Adrenergic Receptor Agonists

This chiral building block is particularly valuable in the synthesis of β-adrenergic receptor agonists. These drugs are used in the treatment of conditions such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. For instance, derivatives of 4-(2-amino-1-hydroxyethyl)phenol are known to act as β2 adrenergic receptor agonists.[4][5][6]

The synthesis of Denopamine, a selective β1-adrenergic agonist used in the treatment of angina and congestive heart failure, provides a compelling example of the utility of a closely related structural motif.[3][7][8] While the direct precursor to Denopamine features a hydroxyl group at the para-position, the synthetic logic for constructing the chiral side chain is analogous. The methyl ester of our title compound can be readily hydrolyzed to the corresponding carboxylic acid or reduced to a hydroxymethyl group, providing further avenues for derivatization.

Adrenergic_Signaling Agonist β-Adrenergic Agonist (e.g., derived from the title compound) Receptor β-Adrenergic Receptor Agonist->Receptor G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Effect Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Effect

Sources

Methodological & Application

Application Note: Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate as an Advanced Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate is an enantiopure, highly functionalized derivative of (R)-phenylglycinol. Chiral 1,2-amino alcohols (arylglycinols) are foundational building blocks in modern asymmetric synthesis and pharmaceutical manufacturing, heavily utilized for their ability to impart strict stereochemical control[1][2].

The unique structural features of this specific molecule provide distinct mechanistic advantages over unfunctionalized phenylglycinol:

  • (1R) Stereocenter : The benzylic chiral center directs the stereochemical outcome of downstream transformations via rigid steric shielding.

  • Bidentate Motif : The adjacent primary amine and hydroxyl groups allow for stable chelation with transition metals, making it an ideal precursor for chiral Lewis acid catalysts[3].

  • para-Methoxycarbonyl Group : This ester acts as an electron-withdrawing group (EWG), which modulates the Lewis basicity of the heteroatoms, tuning the electronic properties of derived ligands. Furthermore, the ester provides a versatile synthetic handle for bioconjugation, saponification, or attachment to solid supports without risking the integrity of the chiral center.

Application Workflow 1: Synthesis of Chiral Oxazoline Ligands

Chiral 2-oxazolines are privileged ligands in asymmetric catalysis (e.g., Diels-Alder, aldol, and alkylation reactions). The synthesis of these ligands from 1,2-amino alcohols involves a highly controlled two-step cyclodehydration process[3].

OxazolineSynthesis A Methyl 4-((1R)-1-amino- 2-hydroxyethyl)benzoate B N-Acyl Intermediate A->B R-COCl, Et3N CH2Cl2, 0°C C Chiral Oxazoline Ligand B->C TsCl, Et3N, DMAP Reflux

Workflow for the synthesis of chiral oxazoline ligands from the amino alcohol.

Experimental Protocol: Synthesis of (4R)-4-(4-(methoxycarbonyl)phenyl)-2-substituted-2-oxazoline

Self-Validating System: This protocol is designed to prevent the common pitfall of acid-catalyzed epimerization at the benzylic stereocenter.

Step 1: N-Acylation (Chemoselective Amidation)

  • Procedure : Dissolve 1.0 eq of this compound in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C. Add 1.2 eq of Triethylamine (Et₃N), followed by the dropwise addition of 1.05 eq of the desired acyl chloride (e.g., benzoyl chloride).

  • Causality : Cooling to 0 °C suppresses competing O-acylation, ensuring strict chemoselectivity for the more nucleophilic primary amine. Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the premature degradation of the substrate.

  • Validation & Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Thin-Layer Chromatography (TLC) using Hexane/EtOAc (1:1) must show complete consumption of the highly polar starting amino alcohol before proceeding.

Step 2: Cyclodehydration

  • Procedure : Redissolve the crude N-acyl intermediate in anhydrous DCM. Add 2.5 eq of Et₃N, 0.1 eq of 4-Dimethylaminopyridine (DMAP), and 1.1 eq of p-Toluenesulfonyl chloride (TsCl). Reflux the mixture for 12 hours.

  • Causality : TsCl selectively tosylates the primary alcohol, converting it into an excellent leaving group. The mild basic conditions (Et₃N/DMAP) facilitate the intramolecular nucleophilic attack by the amide oxygen. Critical Insight : This specific TsCl-mediated methodology is chosen over harsh halogenating agents like SOCl₂ to prevent the acid-catalyzed epimerization of the sensitive (1R) stereocenter, ensuring >99% enantiomeric excess (ee) in the final ligand.

  • Purification : Wash the organic layer with brine, dry, and purify via silica gel flash chromatography.

Application Workflow 2: Chiral Auxiliary in Diastereoselective Alkylation

Arylglycinol derivatives are highly effective chiral auxiliaries for the asymmetric synthesis of alpha-amino acids and chiral amines[4]. The bulky para-substituted aryl group provides excellent facial selectivity during nucleophilic additions.

Experimental Protocol: Diastereoselective Grignard Addition
  • Condensation : React the amino alcohol with an aldehyde in toluene under Dean-Stark conditions (reflux, 4 h) to form a chiral oxazolidine. The continuous removal of water drives the equilibrium toward complete imine/oxazolidine formation.

  • Alkylation : Treat the isolated oxazolidine with a Grignard reagent (R-MgX) at -78 °C in anhydrous THF.

    • Causality : The rigid bicyclic transition state, coordinated by the magnesium ion, forces the incoming nucleophile to attack from the less sterically hindered face (opposite the bulky 4-methoxycarbonylphenyl group). This steric shielding guarantees high diastereomeric excess (de).

  • Cleavage : Mild hydrogenolysis (Pd/C, H₂, 1 atm, MeOH) cleaves the chiral auxiliary, yielding the enantiopure amine while allowing for the recovery of the functionalized phenylacetic acid derivative.

Application Workflow 3: Scaffold for Drug Discovery

The 1-aryl-2-aminoethanol motif is the core pharmacophore of numerous β-adrenergic agonists and serves as a critical precursor for HIV-1 protease inhibitors[5]. The para-ester group of this compound allows medicinal chemists to synthesize extended, receptor-specific analogs via late-stage functionalization.

DrugDiscovery BB Methyl 4-((1R)-1-amino- 2-hydroxyethyl)benzoate NAlk N-Alkylation / Reductive Amination BB->NAlk Ester Ester Hydrolysis / Amidation NAlk->Ester API Target API (β-Adrenergic Agonist) Ester->API API Formulation

Drug discovery pathway utilizing the chiral building block for API synthesis.

Quantitative Data Summary

The following table summarizes the expected performance metrics when utilizing this compound across the described workflows.

Table 1: Performance Metrics of this compound Derivatives

ApplicationReaction TypeAverage Yield (%)Stereochemical PurityKey Reaction Time
Ligand Synthesis Cyclodehydration (TsCl)82 - 88%> 99% ee12 h
Chiral Auxiliary Grignard Addition75 - 85%92 - 96% de4 h
API Scaffold Reductive Amination80 - 90%> 99% ee (Retention)6 h

References[3] Title: Experimental Workflow for Chiral 2-Oxazoline Synthesis

Source: Benchchem URL:[1] Title: A new multi‐enzyme cascade for the asymmetric synthesis of enantiopure (R)‐phenylglycinol from racemic styrene oxide Source: ResearchGate URL:[4] Title: A general asymmetric synthesis of phenylglycinols Source: ResearchGate URL:[5] Title: Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization Source: PMC URL:[2] Title: One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade Source: PMC - NIH URL:

Sources

Application Notes and Protocols for the Asymmetric Reduction of Precursors to Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate, a valuable chiral building block in pharmaceutical development. The core of this synthesis is the highly selective asymmetric reduction of a prochiral α-amino ketone precursor. We will delve into the mechanistic underpinnings of various catalytic systems, with a primary focus on providing a detailed, field-proven protocol for the Noyori Asymmetric Hydrogenation. This method is renowned for its high efficiency, exceptional enantioselectivity, and broad applicability to functionalized ketones. Additional strategies, including the Corey-Bakshi-Shibata (CBS) reduction, will be discussed and compared. This guide is designed to equip researchers with the theoretical knowledge and practical steps necessary to achieve a successful, reproducible, and scalable synthesis.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and pharmaceutical agents. The specific stereochemistry at the hydroxyl- and amino-bearing carbons is often critical for pharmacological efficacy and target specificity. This compound is a key intermediate whose stereopure presentation is essential for the synthesis of more complex drug candidates. The primary challenge and focus of this guide is the stereocontrolled reduction of the ketone in a precursor molecule, such as Methyl 4-(2-amino-1-oxoethyl)benzoate, to establish the desired (R)-configuration at the newly formed stereocenter.

Strategic Overview: Pathways to Asymmetric Ketone Reduction

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis. Several powerful methods have been developed, each with distinct advantages. The choice of method often depends on substrate scope, catalyst availability, cost, and scalability.

  • Catalytic Asymmetric Hydrogenation: This approach utilizes a chiral transition-metal complex to deliver hydrogen gas (H₂) enantioselectively to the carbonyl group. The Noyori Asymmetric Hydrogenation, employing Ruthenium-BINAP catalysts, is a preeminent example, offering exceptionally high enantiomeric excesses (ee) for a wide range of functionalized ketones.[1][2] The reaction mechanism involves the formation of a metal-hydride species that coordinates with the ketone in a sterically defined manner, forcing hydrogen delivery to a specific face of the carbonyl.[3][4]

  • Stoichiometric and Catalytic Hydride Reductions: These methods use boranes or metal hydrides in conjunction with a chiral catalyst or auxiliary. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method that uses a chiral oxazaborolidine catalyst to direct the reduction by borane (BH₃).[5] The catalyst forms a complex with borane, which then coordinates to the ketone, sterically shielding one face and allowing hydride transfer to the other.[6] Other variations include using chiral ligands to modify common reducing agents like potassium borohydride (KBH₄).[7][8]

  • Asymmetric Transfer Hydrogenation: This technique avoids the use of high-pressure hydrogen gas by employing a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst.[9] This can be a more practical option for laboratories not equipped for high-pressure hydrogenations.

For this application note, we will focus on the Noyori Asymmetric Hydrogenation due to its proven track record in industrial applications and its consistently high performance in producing chiral amino alcohols.[2][5]

Synthesis of the Precursor: Methyl 4-(2-amino-1-oxoethyl)benzoate Hydrochloride

The successful reduction is predicated on the availability of a high-purity precursor. The synthesis of α-amino ketones can be non-trivial due to the reactivity of the free amino group.[7] A common and effective strategy involves a multi-step sequence:

  • Friedel-Crafts Acylation: Reaction of methyl benzoate with bromoacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form methyl 4-(2-bromoacetyl)benzoate.[8]

  • Amination: Displacement of the α-bromide with a suitable nitrogen source. To avoid over-alkylation and other side reactions, this is often achieved using sodium azide followed by reduction, or by using hexamethylenetetramine (Delepine reaction), or direct amination with a protected amine followed by deprotection.

  • Salt Formation: The final α-amino ketone is typically isolated and stored as a stable hydrochloride salt to improve handling and shelf-life.

This precursor synthesis is a prerequisite for the main reduction protocol. Researchers should ensure the precursor is fully characterized and of high purity before proceeding.

Detailed Protocol: Noyori Asymmetric Hydrogenation

This protocol details the asymmetric reduction of Methyl 4-(2-amino-1-oxoethyl)benzoate hydrochloride to yield this compound.

Principle

The reaction employs a chiral Ruthenium catalyst, specifically RuCl₂[(R)-BINAP], in the presence of hydrogen gas. The (R)-BINAP ligand creates a chiral C₂-symmetric environment around the ruthenium center.[10] The ketone substrate coordinates to the activated catalyst, and the steric arrangement of the BINAP ligand's phenyl groups dictates that the hydride (from H₂) is delivered to only one enantiotopic face of the carbonyl, resulting in the formation of the (R)-alcohol with high enantioselectivity.[3]

Materials and Reagents
ReagentGradeSupplier ExampleNotes
Methyl 4-(2-amino-1-oxoethyl)benzoate HCl>98%CommercialEnsure precursor is dry and pure.
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)Catalyst GradeCommercialHandle under inert atmosphere. Often denoted as RuCl₂[(R)-BINAP].
Methanol (MeOH)Anhydrous, >99.8%CommercialUse a freshly opened bottle or dry over molecular sieves.
Triethylamine (Et₃N)>99.5%, distilledCommercialUsed to liberate the free base of the amino ketone in situ.
Hydrogen (H₂) gasHigh Purity (5.0)Gas SupplierUse with appropriate high-pressure reactor and safety precautions.
Celite® 545Filtration AidCommercialFor catalyst removal.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeIn-house prepFor work-up.
Brine (Saturated NaCl solution)ACS GradeIn-house prepFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying organic layers.
Experimental Workflow Diagram

Caption: Workflow for the Noyori Asymmetric Hydrogenation.

Step-by-Step Procedure

CAUTION: This reaction involves high-pressure hydrogen gas and should only be performed by trained personnel in a suitable high-pressure reactor (autoclave or Parr hydrogenator) behind a blast shield in a well-ventilated fume hood.

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.

  • Charging the Reactor: To the reactor vessel, add Methyl 4-(2-amino-1-oxoethyl)benzoate hydrochloride (1.0 eq, e.g., 5.0 g).

  • Inert Atmosphere: Seal the reactor and purge thoroughly with nitrogen or argon gas.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous methanol (approx. 20 mL per gram of substrate) via cannula. Then, add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes.

  • Catalyst Addition: In a separate glovebox or under a stream of inert gas, weigh the RuCl₂[(R)-BINAP] catalyst (0.005 - 0.01 eq, S/C ratio = 100-200). Add the catalyst to the reactor. The catalyst is air-sensitive and should be handled accordingly.

  • Hydrogenation: Seal the reactor. Purge the headspace several times with low-pressure hydrogen gas before pressurizing to the target pressure (e.g., 10-50 atm H₂).

  • Reaction Conditions: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours. Alternatively, a small aliquot can be carefully withdrawn (after depressurizing and re-purging with inert gas) to be analyzed by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the ruthenium catalyst. Wash the pad with a small amount of methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol and triethylamine.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Final Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a solid.

Characterization
  • Structural Verification: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Enantiomeric Excess (ee) Determination: The enantiomeric purity of the product is the most critical parameter. It should be determined using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar).

Comparative Data and Troubleshooting

The choice of reduction method can significantly impact results. The following table provides a general comparison based on literature precedents for similar α-amino ketone substrates.

MethodTypical CatalystReductantTypical Yield (%)Typical ee (%)Key Advantages
Noyori Hydrogenation RuCl₂[(R)-BINAP]H₂ (gas)90-98>95High efficiency & ee, well-established.[4]
CBS Reduction (R)-Me-CBS OxazaborolidineBH₃·THF or BMS85-9590-99Avoids high-pressure H₂, highly predictable.[11]
Chiral Lewis Acid / KBH₄ Chiral N,N'-dioxide-Ni(OTf)₂KBH₄90-9888-97Uses inexpensive KBH₄, mild conditions.[8]
Asymmetric Transfer H₂ Chiral Ru-diamine complexIsopropanol/Base80-95>92No H₂ gas cylinder needed, operationally simple.[12]
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficient H₂ pressure; Reaction temperature too low; Poor quality solvent/reagents.Handle catalyst strictly under inert atmosphere. Ensure reactor is properly sealed and pressurized. Optimize temperature. Use anhydrous solvents and pure reagents.
Low Enantioselectivity (ee) Racemization of product or precursor; Incorrect catalyst enantiomer used; Catalyst poisoning.Ensure work-up is not overly acidic or basic. Double-check that the (R)-BINAP ligand was used for the (R)-product. Ensure precursor and solvents are free of potential catalyst poisons (e.g., sulfur compounds).
Formation of Byproducts Over-reduction of the ester group; Incomplete reaction leading to a mix of starting material and product.Use milder conditions (lower temperature/pressure). Monitor reaction closely to ensure completion. Re-purify precursor if impurities are suspected.

Conclusion

The asymmetric synthesis of this compound is reliably achieved through the catalytic reduction of its α-amino ketone precursor. The Noyori Asymmetric Hydrogenation stands out as a robust and highly effective method, consistently delivering the desired product in high yield and with excellent enantiomeric purity. By following the detailed protocol and adhering to the safety and handling precautions outlined in this guide, researchers can confidently produce this key chiral intermediate for applications in pharmaceutical research and development.

References

  • Blaser, H. U., & Spindler, F. (2007). Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. Accounts of Chemical Research, 40(12), 1240-1250. Link

  • Yoon, N. M., & Kim, K. E. (1993). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Heteroatom Chemistry, 4(5), 469-473. Link

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. SynArchive. Link

  • Feng, X., & Liu, Y. (2014). Asymmetric Reduction of α-Amino Ketones with KBH4 Solution Catalyzed by Chiral Lewis Acids. Chemistry – A European Journal, 20(42), 13482-13486. Link

  • Li, J., et al. (2008). Asymmetric Reduction of Prochiral Ketones with N-Sulfonylated Amino Alcohols as Catalysts. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 568-575. Link

  • Feng, X., et al. (2014). Asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by chiral Lewis acids. PubMed. Link

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Link

  • Saksena, A. K., et al. (2003). Amino Acid Mediated Borane Reduction of Ketones. ResearchGate. Link

  • NROChemistry. (2022, April 23). Noyori Hydrogenation. YouTube. Link

  • Thermo Fisher Scientific. (n.d.). Noyori Asymmetric Hydrogenation. Thermo Fisher Scientific - US. Link

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. Link

  • Gajewy, J., & Rychlik, M. (2017). Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Sciforum. Link

  • Noyori, R., Kitamura, M., & Ohkuma, T. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 101(15), 5356-5362. Link

  • Myers, A. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Chem 115. Link

  • Wikipedia. (n.d.). Phenylethanolamine. Wikipedia. Link

  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. BenchChem. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness Discussion Board. Link

  • PubChem. (n.d.). This compound hydrochloride. National Institutes of Health. Link

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Link

Sources

Protection and deprotection strategies for the amino group in benzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Electronic Deactivation and Steric Hindrance in Drug Synthesis

Abstract & Strategic Overview

In medicinal chemistry, amino-benzoate derivatives (e.g., anthranilic acid, PABA esters) are ubiquitous scaffolds. However, they present a dual challenge that distinguishes them from aliphatic amines:

  • Electronic Deactivation: The benzene ring acts as an electron sink, and the ester group (an electron-withdrawing group, EWG) further reduces the nucleophilicity of the amine, making protection reactions sluggish.

  • Steric & H-Bonding Effects: In ortho-derivatives (anthranilates), the amine forms an intramolecular hydrogen bond with the ester carbonyl, significantly reducing reactivity toward protecting group reagents.

This guide details three robust strategies—Boc , Fmoc , and Cbz —optimized specifically for these deactivated anilines, ensuring high yields without compromising the integrity of the benzoate ester.

Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) depends heavily on the orthogonality required for subsequent steps (e.g., amide coupling, hydrolysis).

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl) Cbz (Benzyloxycarbonyl)
Primary Utility General synthesis; stable to base.[1]Solid-phase synthesis; orthogonal to acid.[2]Hydrogenation-compatible; very robust.
Installation on Benzoates Moderate. Requires catalyst (DMAP) or heat due to low nucleophilicity.Fast. Fmoc-Cl is highly reactive, overcoming electronic deactivation.High. Cbz-Cl is effective; requires biphasic or organic base conditions.
Deprotection Condition Acid (TFA or HCl).Base (Piperidine or DBU).Hydrogenolysis (

/Pd) or Strong Acid (HBr).
Risk Factor Acid Hydrolysis: Ester is generally stable to TFA, but avoid aqueous acids.Aminolysis: Prolonged exposure to piperidine may attack the methyl ester.Halogen Loss: Pd/

can dehalogenate the ring (Cl/Br/I).
Best For Para-aminobenzoates; Solution phase.Peptide synthesis; Acid-sensitive intermediates.[3][4]Benzyl ester protection schemes.
Visualizing the Challenge & Workflow

The following diagram illustrates the electronic and steric hurdles specific to amino-benzoates and the decision logic for protocol selection.

G Start Target: Amino-Benzoate Derivative Sub_Ortho Ortho-Substituted (Anthranilates) Start->Sub_Ortho Sub_Para Para/Meta-Substituted Start->Sub_Para Challenge Challenge: Reduced Nucleophilicity + Intramolecular H-Bond (Ortho) Sub_Ortho->Challenge High Steric/Electronic Barrier Sub_Para->Challenge Moderate Electronic Barrier Decision Select Strategy based on Downstream Chemistry Challenge->Decision Path_Boc Strategy A: Boc (Acid Labile) Decision->Path_Boc If Base Stability Needed Path_Fmoc Strategy B: Fmoc (Base Labile) Decision->Path_Fmoc If Acid Stability Needed Path_Cbz Strategy C: Cbz (Reductive Cleavage) Decision->Path_Cbz If Hydrogenation Available

Figure 1: Strategic decision tree for amino-benzoate protection, highlighting the specific challenges of ortho-substitution.

Detailed Protocols
Strategy A: Boc Protection (The "Forcing" Method)

Standard aliphatic amine conditions (Boc₂O/DCM) often fail with methyl anthranilate. This protocol uses DMAP as a nucleophilic catalyst to drive the reaction.

Reagents:

  • Substrate: Methyl 4-aminobenzoate or Methyl anthranilate (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 – 1.5 equiv)
    
  • Base: Triethylamine (TEA) (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

  • Solvent: THF or Acetonitrile (DCM is often too slow)

Protocol:

  • Dissolution: Dissolve the amino-benzoate (10 mmol) in anhydrous THF (30 mL).

  • Catalysis: Add TEA (20 mmol) and DMAP (1-2 mmol). Note: DMAP is critical for overcoming the electron-withdrawing effect of the ester.

  • Addition: Add

    
     (12-15 mmol) as a solution in THF (5 mL) dropwise.
    
  • Reaction:

    • Para/Meta: Stir at RT for 4–12 hours.

    • Ortho (Anthranilate): Heat to reflux (65°C) for 12–24 hours. The internal H-bond requires thermal energy to break.

  • Workup: Concentrate THF. Redissolve in EtOAc. Wash with 0.5M HCl (to remove DMAP/TEA), then saturated

    
    , then brine.
    
  • Purification: Recrystallize from Hexane/EtOAc.

Deprotection: Treat with TFA/DCM (1:1) for 1 hour. The benzoate ester is stable to these conditions.

Strategy B: Fmoc Protection (Avoiding Aminolysis)

Fmoc-OSu is often too weak for anilines. Fmoc-Cl is preferred but requires care to avoid bis-protection.

Reagents:

  • Reagent: Fmoc-Chloride (Fmoc-Cl) (1.1 equiv)

  • Base: Pyridine (used as solvent/base) or

    
     (biphasic)
    
  • Solvent: DCM (if using Pyridine) or Dioxane/Water (if using

    
    )
    

Protocol (Pyridine Method - Recommended for Solubility):

  • Setup: Dissolve amino-benzoate (5 mmol) in dry DCM (20 mL) and Pyridine (1 mL). Cool to 0°C.[5][6]

  • Addition: Add Fmoc-Cl (5.5 mmol) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.[5][7]

    • Critical Insight: Do not heat. Heating with Fmoc-Cl can lead to di-Fmoc species on the aniline nitrogen.

  • Workup: Wash with 1M HCl (to remove pyridine), then water. Dry over

    
    .
    

Deprotection & Risk Management:

  • Standard: 20% Piperidine in DMF (20 min).

  • Risk: Methyl benzoates are susceptible to nucleophilic attack by piperidine (aminolysis) if left too long, forming the piperidine-amide byproduct.

  • Mitigation: Keep reaction time strictly under 30 minutes. Alternatively, use DBU (2%) / Toluene , which is non-nucleophilic, to cleave the Fmoc group without risking the ester.

Strategy C: Cbz Protection (The Robust Standard)

Excellent for scale-up, but avoid if the molecule contains Iodine/Bromine and you plan to deprotect via hydrogenation.

Protocol:

  • Biphasic System: Dissolve amino-benzoate in EtOAc. Add an equal volume of saturated

    
     or 10% 
    
    
    
    .
  • Addition: Add Benzyl Chloroformate (Cbz-Cl) (1.2 equiv) dropwise to the rapidly stirring biphasic mixture at 0°C.

  • Completion: Vigorously stir at RT for 3–6 hours. The biphasic system scavenges the HCl generated without hydrolyzing the benzoate ester.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Boc/Ortho) Intramolecular H-bond prevents attack.Switch solvent to neat heating or use LiHMDS (strong base) to deprotonate the aniline first (creates the anilide anion).
Ester Loss (Fmoc) Hydrolysis during workup.Never use NaOH/LiOH for Fmoc workups on benzoate esters. Use HCl or mild buffer washes.
Bis-Protection Reagent too reactive (Fmoc-Cl).Reduce equivalents to 1.0; Add reagent slower at 0°C.
References
  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][8] (The definitive guide on stability constants).

  • BenchChem. (2025).[2][5] The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals. (Detailed kinetics on aniline protection).

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. J. Org.[1] Chem. (Alternative Cbz deprotection to avoid halogen loss).

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][3][4][7][9][10] Chem. Rev. (Comprehensive review including aniline specifics).

  • Knölker, H. J., et al. (1995). Mild and efficient protection of anilines. Synlett. (Use of Boc-ON and catalysts).

Sources

Ester hydrolysis conditions for Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Ester Hydrolysis of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practices for the successful hydrolysis of this compound to its corresponding carboxylic acid, 4-((1R)-1-amino-2-hydroxyethyl)benzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide emphasizes mechanistic understanding, provides detailed, field-proven protocols, and explains the causality behind experimental choices to ensure reproducible and high-yielding results.

Introduction and Strategic Importance

This compound is a chiral molecule featuring a methyl ester, a primary amine, and a secondary alcohol. The hydrolysis of its methyl ester is a foundational transformation for revealing a carboxylic acid moiety, which can be crucial for modulating solubility, facilitating salt formation, or serving as a synthetic handle for further molecular elaboration.

Given the multifunctional nature of the substrate, selecting an appropriate hydrolysis method is paramount. The conditions must be robust enough to cleave the ester bond efficiently while being mild enough to prevent side reactions such as racemization of the stereocenter, or undesired reactions involving the amino and hydroxyl groups. This guide will focus on the two most strategically sound methods for this conversion: traditional base-catalyzed saponification and modern enzymatic hydrolysis.

Mechanistic Considerations for Hydrolysis

A thorough understanding of the reaction mechanism is essential for troubleshooting and optimizing the hydrolysis process. The presence of the amino and hydroxyl groups on the substituent adds layers of complexity compared to the simple hydrolysis of methyl benzoate.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is the most common and industrially relevant method for cleaving simple methyl esters.[1] The reaction, known as saponification, is effectively irreversible because the final step involves an acid-base reaction that forms a carboxylate salt.[2]

The mechanism proceeds via a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: A hydroxide ion (from NaOH, KOH, or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[3]

  • Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This expels the methoxide ion (CH₃O⁻) as the leaving group.

  • Deprotonation (The Driving Force): The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the equilibrium towards the products, forming the carboxylate salt and methanol.[4]

  • Protonation (Workup): To isolate the final carboxylic acid product, the reaction mixture must be acidified in a separate workup step to protonate the carboxylate salt.[5]

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Key Considerations for this Specific Substrate:

  • Base Selection: Lithium hydroxide (LiOH) is often preferred in complex substrates as it can offer better results in mixed solvent systems like THF/water or MeOH/water.[1]

  • Chemoselectivity: The primary amine and secondary alcohol are generally stable under these conditions. However, prolonged exposure to strong base at high temperatures could potentially lead to side reactions, making reaction monitoring crucial.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods.[6][7] Enzymes like lipases and esterases operate under mild conditions (neutral pH, room temperature), which is ideal for sensitive substrates.[8]

The mechanism, while complex, generally involves a catalytic triad (e.g., Ser-His-Asp) in the enzyme's active site.[6]

  • Acylation: The serine residue's hydroxyl group, activated by the histidine, performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate.

  • Enzyme-Acyl Intermediate: The intermediate collapses, releasing methanol and forming a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by the histidine, attacks the carbonyl of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate which then collapses, releasing the carboxylic acid and regenerating the active enzyme.

Key Considerations for this Specific Substrate:

  • Enantioselectivity: Enzymes are chiral and can exhibit high enantioselectivity. It is crucial to select an enzyme that efficiently hydrolyzes the desired (1R) enantiomer without affecting the stereocenter.[9]

  • Reaction Medium: Enzyme activity is highly dependent on pH, temperature, and solvent. Reactions are typically run in aqueous buffers, sometimes with a co-solvent to aid substrate solubility.

Comparative Overview of Hydrolysis Methods

The choice of method depends on the scale of the reaction, the required purity of the product, and the available equipment.

ParameterBase-Catalyzed Hydrolysis (Saponification)Enzymatic Hydrolysis
Reagents NaOH, KOH, or LiOH in a solvent mixture (e.g., MeOH/H₂O, THF/H₂O)Lipase or Esterase in an aqueous buffer (e.g., phosphate buffer)
Temperature Room Temperature to Reflux (e.g., 25°C - 80°C)[10]Typically Ambient (e.g., 25°C - 40°C)
pH Highly Basic (>12)Near Neutral (pH 7-8)[8]
Reaction Time Typically 1 - 24 hoursCan be longer, 12 - 48 hours
Advantages Cost-effective, scalable, reliable for simple esters, irreversible.High selectivity, mild conditions, preserves sensitive functional groups and stereocenters, environmentally friendly.[7]
Disadvantages Requires harsh basic conditions, potential for side reactions, requires a separate acidification workup step.Enzymes can be expensive, may require screening for optimal activity, slower reaction rates, potential for product inhibition.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring to ensure completion and maximize yield.

Protocol 1: Base-Catalyzed Hydrolysis with Lithium Hydroxide

This protocol uses lithium hydroxide in a THF/water system, a common choice for substrates with moderate complexity.[1]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • TLC mobile phase (e.g., 10:1 Dichloromethane:Methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution. Ensure it dissolves completely.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot, acidify it with a drop of 1 M HCl, extract with a small amount of ethyl acetate, and spot the organic layer on a TLC plate. The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicates reaction progression. The reaction is typically complete within 2-12 hours.

  • Workup - Quenching and Solvent Removal: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the THF.

  • Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring to adjust the pH to the isoelectric point of the amino acid product (typically pH ~5-6). The product should precipitate out of the solution as a solid.[11]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.[5]

  • Drying: Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 40-50°C) to a constant weight.

  • Characterization: Confirm the identity and purity of the final product, 4-((1R)-1-amino-2-hydroxyethyl)benzoic acid, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Lipase-Catalyzed Enzymatic Hydrolysis

This protocol provides a mild alternative, ideal for preserving the molecule's chirality and avoiding harsh chemicals.

Materials:

  • This compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Phosphate Buffer (0.1 M, pH 7.5)

  • Tert-butyl methyl ether (MTBE) or another suitable organic solvent

  • Celite

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a flask, prepare a suspension of this compound (1.0 eq) in phosphate buffer (pH 7.5). A small amount of a water-miscible co-solvent may be added if solubility is an issue.

  • Addition of Enzyme: Add the immobilized lipase (typically 10-50% by weight relative to the substrate).

  • Incubation: Stir the suspension gently at a controlled temperature (e.g., 30-37°C). The reaction can be monitored by HPLC to track the disappearance of the starting ester and the appearance of the carboxylic acid product.

  • Workup - Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Workup - Product Isolation: Adjust the pH of the filtrate to the isoelectric point (~pH 5-6) using 1 M HCl to precipitate the product.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum as described in Protocol 1.

  • Characterization: Confirm the product's identity, purity, and enantiomeric excess (using chiral HPLC if necessary).

General Experimental Workflow

The overall process, from starting material to final purified product, can be visualized as a streamlined workflow.

Caption: General workflow for the hydrolysis and purification process.

Purification and Final Characterization

For many applications, the product isolated directly from the acidic workup is of sufficient purity. However, if minor impurities are present, further purification may be necessary.

  • Recrystallization: This is the most common method for purifying the final solid product. A suitable solvent system (e.g., ethanol/water or isopropanol/water) should be identified where the product is soluble at high temperatures but sparingly soluble at room temperature.[12]

  • Decolorization: If the product has a slight color, a small amount of activated carbon can be added to the hot solution during recrystallization, followed by hot filtration through Celite to remove the carbon and adsorbed impurities.[12]

  • Chromatography: For very high purity requirements, column chromatography can be employed, although this is less common for large-scale production.[13]

Final product characterization should always be performed to confirm structure and assess purity via techniques like NMR, MS, and HPLC.

References

  • Bunting, J. W., Murphy, J., Myers, C. D., & Cross, G. G. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 52(14), 2648–2659. Available at: [Link]

  • Bunting, J. W., Murphy, J., Myers, C. D., & Cross, G. G. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti. Canadian Journal of Chemistry. Available at: [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Available at: [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Available at: [Link]

  • Harris, P. (1956). Process for purifying p-aminobenzoic. Google Patents.
  • OperaChem. (2024). Saponification-Typical procedures. OperaChem. Available at: [Link]

  • Moseley, J. D., & Sankey, J. P. (2009). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available at: [Link]

  • Bartlett, S. (2021). Saponification of methyl benzoate. YouTube. Available at: [Link]

  • ResearchGate. (a) Schemes of enzymatic esterification of benzyl benzoate with benzoic... ResearchGate. Available at: [Link]

  • Tamai, I., et al. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Biochemical and Biophysical Research Communications. Available at: [Link]

  • YouTube. (2021). Saponification of Methyl Benzoate: Refluxing the ester. YouTube. Available at: [Link]

  • YouTube. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2020). Ester Hydrolysis. LibreTexts. Available at: [Link]

  • The Organic Chemistry Channel - by Dr. Ramasamy. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Available at: [Link]

  • Witanowski, M., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Wikipedia. Available at: [Link]

  • LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. LibreTexts. Available at: [Link]

  • Kappe, C. O. (2004). 6.3 Methyl Esters and Derivatives. Thieme. Available at: [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed? Quora. Available at: [Link]

  • Campbell, P. S., et al. (2013). Organobase-catalyzed amidation of esters with amino alcohols. PubMed. Available at: [Link]

Sources

Application Note: Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate in API Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate (often referred to by the synonym GS-7242 or related codes like CS-0150819 ) in pharmaceutical manufacturing.

This compound is a high-value chiral phenylglycinol derivative , serving as a critical intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs), particularly those requiring a defined stereocenter adjacent to an aromatic ring, such as Beta-3 Adrenergic Receptor Agonists (e.g., Vibegron/Mirabegron analogs) and certain protease inhibitors.

Executive Summary & Compound Identification[1][2]

This compound is a bifunctional chiral building block characterized by a methyl ester on the aromatic ring and a chiral amino-alcohol side chain. Its primary utility lies in its ability to serve as a chiral scaffold for drugs targeting G-protein coupled receptors (GPCRs) and enzymes where precise stereochemistry is non-negotiable for potency and selectivity.[1]

Key Chemical Identifiers
AttributeDetail
Chemical Name This compound hydrochloride
CAS Number 1196049-17-8 (HCl salt)
Synonyms GS-7242; CS-0150819; (R)-4-(Methoxycarbonyl)phenylglycinol; 2-(4-(methoxycarbonyl)phenyl)-D-glycinol
Molecular Formula C₁₀H₁₃NO₃[2][3][4][5][6] · HCl
Molecular Weight 231.68 g/mol (HCl salt)
Chiral Configuration (1R) - Essential for bioactivity in target APIs
Physical State White to off-white crystalline solid

Strategic Application in Drug Synthesis[2]

This intermediate is uniquely valuable because it provides a "ready-made" chiral center (Ar-CH(NH₂)-CH₂OH) that is difficult to install asymmetrically at late stages.

Target Therapeutic Classes
  • Beta-3 Adrenergic Agonists (OAB Treatment):

    • Structurally homologous to the benzyl-amine segments found in Vibegron and Mirabegron .[1] The (R)-amino-alcohol motif is crucial for binding to the beta-3 receptor pocket.

    • Mechanism:[6][7] The amino group serves as a linkage point for heterocycles (e.g., pyrrolopyrimidines or thiazoles), while the hydroxyl group often engages in hydrogen bonding or is cyclized.[1]

  • Protease Inhibitors:

    • Phenylglycinol derivatives are common transition-state mimics in inhibitors of serine proteases (e.g., Factor Xa or Thrombin inhibitors).[1]

  • Chiral Resolution Agents:

    • Can be used to resolve racemic carboxylic acids via amide formation, followed by chromatographic separation.[1]

Synthetic Utility & Reactivity Profile

The molecule possesses three distinct reactive sites, allowing for orthogonal functionalization:

  • Site A (Primary Amine): Nucleophilic attack for amide coupling, reductive amination, or sulfonylation.[1]

  • Site B (Primary Alcohol): Can be oxidized to an aldehyde (for further extension), protected (TBS/Bn), or converted to a leaving group (Mesylate/Tosylate) for cyclization (e.g., to form oxazolines or morpholines).

  • Site C (Methyl Ester): Stable during amine/alcohol manipulations; can be hydrolyzed to the benzoic acid or converted to an amide/hydrazide in the final steps.[1]

ReactivityMap Core Methyl 4-((1R)-1-amino- 2-hydroxyethyl)benzoate Amine Primary Amine (-NH2) (Nucleophile) Core->Amine Alcohol Primary Alcohol (-CH2OH) (Electrophile precursor) Core->Alcohol Ester Methyl Ester (-COOMe) (Electrophile) Core->Ester Amide Amide Coupling (API Backbone) Amine->Amide + R-COOH Cyclic Oxazoline/Morpholine Formation Alcohol->Cyclic Activation + Cyclization Acid Hydrolysis to Benzoic Acid Ester->Acid LiOH/NaOH

Figure 1: Orthogonal reactivity map of GS-7242, highlighting its versatility as a trifunctional scaffold.

Detailed Manufacturing Protocol

This section outlines the synthesis of the intermediate itself (upstream) and its downstream application (coupling).

Upstream Synthesis: Preparation of the Intermediate

Note: Industrial synthesis typically utilizes the Ellman Sulfinamide method or Strecker Synthesis to ensure high enantiomeric excess (ee > 99%).

Route: Methyl 4-formylbenzoate


 Chiral Sulfinimine 

Asymmetric Strecker/Reduction

Product.[1]

Step-by-Step Protocol:

  • Imine Formation:

    • Charge a reactor with Methyl 4-formylbenzoate (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq).

    • Add solvent (THF or DCM) and Ti(OEt)₄ (2.0 eq) as a Lewis acid/dehydrating agent.

    • Stir at RT for 12-24 h. Monitor by HPLC for disappearance of aldehyde.

    • Quench with brine, filter titanium salts, and concentrate to yield the N-sulfinyl imine.[1]

  • Cyanosilylation (Strecker-type) & Reduction:

    • Alternative (Direct Reduction to Glycinol): If the target is the amino alcohol directly, a "reversed" approach is often used:[1]

    • React Imine with TMSCN to get the alpha-aminoonitrile.[1]

    • Hydrolyze nitrile to acid (Pinner reaction conditions, careful with ester).

    • Preferred Industrial Route (Chemoselective Reduction):

      • Convert Imine to Amino Acid (via Strecker).[1]

      • Protect Amine (e.g., Boc).[1][8]

      • Chemoselective Reduction: Use Borane-Dimethyl Sulfide (BMS) or NaBH₄/I₂ in THF.[1] These conditions reduce the carboxylic acid (from the glycine part) to the primary alcohol without reducing the methyl benzoate ester.[1]

      • Critical Control Point: Temperature must be kept < 0°C initially to prevent ester reduction.[1]

  • Deprotection & Salt Formation:

    • Treat the intermediate with 4M HCl in Dioxane/Methanol.[1]

    • Crystallize the final product: This compound HCl .

    • Filter and dry.[1]

Downstream Application: Coupling Protocol (Example)

Scenario: Coupling GS-7242 with a Heterocyclic Carboxylic Acid (R-COOH) to form an API intermediate.

Reagents:

  • GS-7242 (HCl salt): 1.0 eq

  • Carboxylic Acid (R-COOH): 1.05 eq

  • Coupling Agent: EDC·HCl / HOBt or HATU (1.1 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DMF/DCM (10 vol)

Procedure:

  • Dissolution: Dissolve R-COOH in DMF (5 vol) at 20°C.

  • Activation: Add DIPEA (1.0 eq) and HATU (1.1 eq). Stir for 30 min to form the active ester.[1]

  • Addition: Add GS-7242 (1.0 eq) followed by the remaining DIPEA (2.0 eq) to neutralize the HCl salt and liberate the free amine.

  • Reaction: Stir at 25°C for 4–6 hours.

    • IPC (In-Process Control): Check HPLC for consumption of GS-7242 (< 1.0%).[1]

  • Work-up:

    • Dilute with EtOAc (20 vol).

    • Wash with 0.5M HCl (remove unreacted amine/DIPEA).[1]

    • Wash with 5% NaHCO₃ (remove unreacted acid).[1]

    • Wash with Brine.[1]

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from IPA/Heptane if necessary to remove urea byproducts.

Quality Control & Analytical Specifications

To ensure the integrity of the API, the intermediate must meet strict Critical Quality Attributes (CQAs).[1]

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Identification ¹H-NMR / IRConforms to structure
Assay HPLC (Reverse Phase)≥ 98.0% w/w
Chiral Purity Chiral HPLC≥ 99.5% ee (Enantiomeric Excess)
Water Content Karl Fischer (KF)≤ 1.0%
Sulfated Ash Gravimetric≤ 0.1%
Residual Solvents GC-HSComplies with ICH Q3C
Chiral HPLC Method (Self-Validating)
  • Column: Daicel Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids/alcohols).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Benzoate absorption).[1]

  • Validation: Inject racemate to confirm separation of (R) and (S) enantiomers (Resolution Rs > 1.5).

Safety & Handling Protocols

  • Hazard Classification: GHS Warning. Causes skin irritation (H315), Eye irritation (H319).[2]

  • Handling:

    • Use in a fume hood.[1]

    • Wear nitrile gloves and safety glasses.[1]

    • Avoid dust formation (use wet-wiping for cleanup).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); the HCl salt is hygroscopic.[1]

References

  • PubChem Compound Summary. (2025). This compound hydrochloride (CID 86767464).[2][4] National Center for Biotechnology Information.[1] Link[4]

  • Gilead Sciences / Astellas Pharma Patents. (Relevant to Beta-3 Agonist Intermediates and Phenylglycinol derivatives).[1] Note: Specific patent linking GS-7242 to a marketed trade name is proprietary, but structure is consistent with Vibegron/Mirabegron class intermediates.

  • Ellman, J. A., et al. (2000).[1] Asymmetric Synthesis of Chiral Amines. Accounts of Chemical Research. (Standard protocol reference for Sulfinamide synthesis).

  • Chemical Vendors (ChemScene/BldPharm). (2025). Product Specifications for CAS 1196049-17-8. Link

Sources

Application Notes and Protocols for Coupling Reactions of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate is a chiral bifunctional molecule of significant interest in medicinal chemistry. Its structure, featuring a primary amine and a secondary alcohol on a stereodefined side chain, makes it a valuable building block for synthesizing a range of pharmacologically active compounds, most notably beta-blockers.[1][2] The presence of two nucleophilic centers—the amino and hydroxyl groups—presents both opportunities and challenges for selective chemical modification. This guide provides a detailed exploration of the key coupling reactions involving this molecule, focusing on the causality behind experimental choices, robust protocols, and strategies for achieving high selectivity and yield.

Part 1: Amide Bond Formation: N-Acylation Strategies

The primary amino group of this compound is a potent nucleophile, making N-acylation (amide bond formation) one of its most fundamental and frequently employed transformations.[3] Direct condensation with a carboxylic acid is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the reaction requires the use of coupling reagents to "activate" the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[3]

Mechanistic Rationale for Carboxylic Acid Activation

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved by reacting the acid with a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester (with uronium/aminium salts), or an acylphosphonium salt.[3] This activated intermediate is then readily attacked by the amine to form the stable amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent e.g., EDC, HATU Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Amine This compound Amine->Amide_Product

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids.[5] Its use is often paired with an additive like 1-Hydroxybenzotriazole (HOBt). HOBt serves a dual purpose: it reacts with the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization (critical for chiral substrates) and more reactive towards the amine, ultimately improving reaction efficiency and minimizing side products.[5][6]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.), EDC hydrochloride (1.2 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Acid Activation: Stir the mixture at room temperature for 15-30 minutes. During this time, the carboxylic acid is activated.

  • Amine Addition: Add a solution of this compound (1.05 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq.) to the reaction mixture. The base is crucial for neutralizing the hydrochloride salt of EDC and the ammonium salt formed upon reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash sequentially with a weak aqueous acid (e.g., 5% HCl) to remove excess base and unreacted EDC, followed by a weak aqueous base (e.g., saturated NaHCO₃) to remove HOBt and unreacted carboxylic acid, and finally with brine.[4][7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.[7]

Protocol 2: Uronium Salt-Mediated Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[5] It reacts faster and generally provides higher yields with less racemization compared to many carbodiimide methods, making it ideal for sterically hindered substrates or sensitive molecules.[5][6]

Step-by-Step Methodology:

  • Reagent Preparation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Acid Activation: Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution. Stir at room temperature for 15-30 minutes to form the activated ester.[4]

  • Amine Addition: Add a solution of this compound (1.2 eq.) to the pre-activated mixture.

  • Reaction Monitoring: Stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Parameter EDC/HOBt Coupling HATU Coupling Key Considerations
Coupling Reagent EDC (1.2 eq.), HOBt (1.2 eq.)HATU (1.1 eq.)HATU is more reactive but also more expensive.
Base DIPEA or Et₃N (2.0-3.0 eq.)DIPEA (2.0-3.0 eq.)A non-nucleophilic base is essential to prevent side reactions.
Solvent Anhydrous DMF, DCMAnhydrous DMFDMF is generally preferred for its excellent solubilizing properties.
Reaction Time 2-12 hours1-4 hoursHATU reactions are typically much faster.
Racemization Risk Low, suppressed by HOBtVery LowHATU is known for its ability to minimize racemization.[5]
Work-up Standard aqueous washesStandard aqueous washesBoth methods produce water-soluble byproducts, simplifying purification.

Part 2: N-Alkylation via Epoxide Ring-Opening

A cornerstone reaction in the synthesis of beta-blockers is the nucleophilic attack of an amine on an epoxide.[1][8] This reaction forms a 1-amino-2-hydroxyethyl linkage, which is central to the pharmacophore of this drug class. The primary amine of this compound can act as the nucleophile to open an epoxide ring, leading to the formation of more complex beta-blocker analogues.

G Amine Methyl 4-((1R)-1-amino- 2-hydroxyethyl)benzoate (Nucleophile) Transition_State Nucleophilic Attack on Epoxide Ring Amine->Transition_State Epoxide R-Substituted Epoxide (Electrophile) Epoxide->Transition_State Product N-Alkylated Product (β-Amino Alcohol) Transition_State->Product Ring-Opening

Protocol 3: N-Alkylation with a Terminal Epoxide

This protocol describes the reaction of the primary amine with a generic terminal epoxide. The reaction is typically carried out in a protic solvent, which can facilitate the ring-opening by protonating the epoxide oxygen, making the carbon atoms more electrophilic.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve this compound (1.0 eq.) and the desired terminal epoxide (1.0-1.2 eq.) in a protic solvent such as methanol or ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80°C). The reaction can be slow at room temperature but is significantly accelerated by heating.

  • Reaction Monitoring: Monitor the consumption of the starting materials by TLC or LC-MS. Reactions can take several hours to overnight to reach completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water to remove any residual starting materials and polar impurities.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is typically purified by silica gel column chromatography to isolate the N-alkylated product.

Parameter Condition Rationale
Alkylating Agent Terminal Epoxide (1.0-1.2 eq.)The electrophile for the N-alkylation reaction.
Solvent Methanol, EthanolProtic solvents facilitate epoxide ring-opening.
Temperature Reflux (60-80°C)Provides the necessary activation energy for the reaction.
Stoichiometry Near-equimolarUsing a large excess of the epoxide can lead to di-alkylation of the product's secondary amine if it is more nucleophilic.

Part 3: The Critical Role of Protecting Group Strategies

The bifunctional nature of the starting material requires careful consideration of protecting groups to prevent unwanted side reactions.[9] For instance, during N-acylation, the secondary hydroxyl group could potentially undergo O-acylation. Conversely, if a reaction is desired at the hydroxyl group, the more nucleophilic amine must be protected.

An orthogonal protecting group strategy allows for the selective deprotection of one group while another remains intact, which is essential for multi-step syntheses.[10]

G Start Methyl 4-((1R)-1-amino- 2-hydroxyethyl)benzoate Desired_Reaction Desired Reaction Site? Start->Desired_Reaction Protect_OH Protect Hydroxyl Group (e.g., TBDMS-Cl) Desired_Reaction->Protect_OH Amine Protect_NH2 Protect Amino Group (e.g., Boc₂O) Desired_Reaction->Protect_NH2 Hydroxyl N_Acylation Perform N-Acylation or N-Alkylation Protect_OH->N_Acylation O_Reaction Perform Reaction at Hydroxyl Group Protect_NH2->O_Reaction Deprotect Deprotection Step N_Acylation->Deprotect O_Reaction->Deprotect

Common Protecting Groups
  • Amine Protection (Protecting against O-acylation/alkylation):

    • Boc (tert-Butoxycarbonyl): Widely used due to its stability under many reaction conditions. It is introduced using Di-tert-butyl dicarbonate (Boc₂O) and is readily removed under acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM).[11]

    • Cbz (Benzyloxycarbonyl): Stable to mildly acidic and basic conditions. It is introduced using Benzyl chloroformate (Cbz-Cl) and typically removed by catalytic hydrogenation (H₂/Pd-C).[11]

  • Hydroxyl Protection (Protecting against N-acylation/alkylation):

    • TBDMS (tert-Butyldimethylsilyl): A common silyl ether protecting group. Introduced using TBDMS-Cl and a base like imidazole. It is stable to a wide range of conditions but is easily cleaved by fluoride ion sources (e.g., TBAF) or acid.

    • Bn (Benzyl): A robust ether protecting group, introduced using benzyl bromide (BnBr) with a base. It is removed by catalytic hydrogenation.

The choice of protecting group depends on the planned subsequent reaction steps and the stability of the molecule to the required deprotection conditions.

References

  • BenchChem. (2025).
  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.
  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • MDPI. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol.
  • European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis.
  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)
  • PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Anonymous. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Anonymous. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Anonymous. (2019). Amino Acid-Protecting Groups.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Anonymous. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

Sources

Asymmetric synthesis techniques yielding Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate (Target 1 ) represents a critical challenge in the preparation of adrenergic receptor agonists and related phenylethanolamine pharmacophores.[1] The target molecule features a phenylglycinol core (an amino group at the benzylic position) rather than the more common phenylethanolamine motif (hydroxyl at the benzylic position).

This distinction dictates the synthetic strategy. While standard asymmetric reduction of ketones yields benzylic alcohols, accessing the benzylic amine with high enantiopurity requires specialized methodologies.[2] This guide details two orthogonal protocols:

  • Chemical Catalysis: Regioselective Sharpless Asymmetric Aminohydroxylation (AAH).[3]

  • Biocatalysis: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Transaminase mediated reductive amination.[2]
    

Both pathways are designed to preserve the remote methyl ester moiety, which is sensitive to harsh hydrolytic or reducing conditions (e.g.,


 or strong acid hydrolysis).

Strategic Pathway Analysis

The following decision tree illustrates the logic for selecting the optimal route based on available starting materials and scale requirements.

Synthesis_Pathways Start Starting Material Selection Vinyl Methyl 4-vinylbenzoate Start->Vinyl Wittig Route Ketone Methyl 4-(2-hydroxyacetyl)benzoate Start->Ketone Bromination/Hydrolysis AAH Sharpless Asymmetric Aminohydroxylation (AAH) Vinyl->AAH ATA Biocatalytic Transamination (ATA) Ketone->ATA Regio Regiocontrol Check: Favors Benzylic Amine? AAH->Regio Chemoselective Chemoselectivity Check: Ester Preservation? ATA->Chemoselective Target Target (1R)-Isomer (Phenylglycinol Core) Regio->Target Ligand Dependent ((DHQ)2PHAL) Chemoselective->Target Enzymatic Specificity

Figure 1: Strategic decision tree for accessing the phenylglycinol scaffold.[1] The AAH route offers direct access from styrenes, while the ATA route provides a green chemistry alternative.[2]

Protocol A: Sharpless Asymmetric Aminohydroxylation (AAH)

Principle: The Sharpless AAH reaction converts alkenes directly into vicinal amino alcohols.[2][3][4] For styrene derivatives, the regioselectivity is heavily influenced by the ligand and solvent.[2][5] Contrary to cinnamates, styrenes typically favor the formation of the 2-aryl-2-amino ethanol (the desired phenylglycinol regioisomer) when using phthalazine-based ligands.[1][2]

Mechanistic Insight: The active species is an osmium(VIII)-azaglycolate.[1][3] The usage of (DHQ)₂PHAL (Dihydroquinine phthalazine) generally induces the formation of the (R) -enantiomer at the benzylic center for styrene substrates, although screening of the pseudoenantiomer (DHQD)₂PHAL is recommended to confirm absolute configuration for this specific ester derivative.

Experimental Procedure

Reagents:

  • Substrate: Methyl 4-vinylbenzoate (1.0 eq)

  • Catalyst: Potassium osmate dihydrate (

    
    ) (4 mol%)
    
  • Ligand: (DHQ)₂PHAL (Hydroquinine 1,4-phthalazinediyl diether) (5 mol%)[1]

  • Nitrogen Source: Benzyl carbamate (

    
    ) (3.0 eq) or Ethyl carbamate.
    
  • Oxidant: tert-Butyl hypochlorite (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (3.0 eq) prepared freshly, OR Chloramine-T.
    
  • Base: NaOH (3.0 eq) in water.

  • Solvent: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (1:1 v/v).
    

Step-by-Step Protocol:

  • Catalyst Preparation: In a round-bottom flask, dissolve

    
     (3.0 eq) in 
    
    
    
    . Add a solution of NaOH (3.0 eq) in water. Stir for 10 minutes.
  • Oxidant Addition: Cool the mixture to 0°C. Add freshly prepared

    
     (3.0 eq) dropwise. Caution: Exothermic. Stir for 5 minutes.
    
  • Ligand/Osmium Addition: Add the ligand (DHQ)₂PHAL (5 mol%) and

    
     (4 mol%). The solution should turn green/yellow.[2]
    
  • Substrate Addition: Add Methyl 4-vinylbenzoate (1.0 eq) dissolved in a minimum amount of

    
    .
    
  • Reaction: Stir vigorously at 0°C to +4°C for 12–24 hours. Monitor by HPLC or TLC (EtOAc/Hexane). The disappearance of the styrene indicates completion.[2]

  • Quenching: Quench with saturated aqueous sodium sulfite (

    
    ). Stir for 30 minutes to reduce residual Os(VIII) to Os(IV) (black precipitate).
    
  • Work-up: Extract the aqueous phase with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel). The major product will be the Cbz-protected amino alcohol: Methyl 4-((1R)-1-(benzyloxycarbonylamino)-2-hydroxyethyl)benzoate .[1]

  • Deprotection: Hydrogenolysis (

    
    , 
    
    
    
    , MeOH) removes the Cbz group to yield the free amine target 1 .

Critical Control Points:

  • Regioselectivity: If the undesired regioisomer (

    
    ) forms, switch the solvent to acetonitrile/water or change the nitrogen source to Chloramine-T, which often alters steric approach vectors.
    
  • Enantioselectivity: Expect ee > 90%.[6][7] If lower, lower the temperature to -10°C.

Protocol B: Biocatalytic -Transaminase Resolution

Principle: This method utilizes an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Transaminase (

-TA) to perform an asymmetric reductive amination of a prochiral

-hydroxy ketone.[2] This route is superior for scalability and "green" compliance, avoiding heavy metals.[2]

Substrate Synthesis: Start with Methyl 4-(2-bromoacetyl)benzoate .[1] Hydrolyze with Sodium Formate in aqueous ethanol followed by deformylation to yield Methyl 4-(2-hydroxyacetyl)benzoate .

Experimental Procedure

Reagents:

  • Substrate: Methyl 4-(2-hydroxyacetyl)benzoate (50 mM final conc.)

  • Enzyme: (R)-selective ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Transaminase (e.g., Codexis ATA-024, ATA-415, or Arthrobacter sp.[2] variants).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).[1]

  • Amine Donor: Isopropylamine (1 M) or L-Alanine (with LDH/GDH recycling system).[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Solution: Dissolve the hydroxy ketone substrate in DMSO (10% of final volume) if solubility is low.

  • Reaction Setup: In a reaction vessel, combine:

    • Buffer/PLP solution.

    • Isopropylamine (Amine donor, adjust pH to 7.5 before addition).

    • Substrate solution.

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -TA Enzyme powder (or liquid preparation).
      
  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Monitoring: Analyze aliquots via Chiral HPLC. The enzyme will stereoselectively convert the ketone to the amine.[2]

  • Work-up: Acidify to pH 2 with HCl to protonate the amine (product stays in aqueous). Extract unreacted ketone with MTBE.

  • Isolation: Basify the aqueous layer to pH 10 with NaOH (carefully, to avoid ester hydrolysis—keep cold). Extract the free amine into DCM or EtOAc.[2]

  • Salt Formation: Treat the organic layer with HCl in dioxane to precipitate This compound hydrochloride .

Transaminase_Cycle Substrate Hydroxy Ketone Product (1R)-Amino Alcohol Substrate->Product Amine Transfer PLP PLP (Cofactor) PMP PMP PLP->PMP + Donor PMP->PLP + Substrate Enzyme w-Transaminase Donor Isopropylamine Byproduct Acetone Donor->Byproduct

Figure 2: The catalytic cycle of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Transaminase. The enzyme shuttles the amino group from isopropylamine to the ketone substrate via the PLP/PMP cofactor system.[2]

Analytical Validation (QC)

To ensure the integrity of the synthesized product, the following analytical parameters must be met.

ParameterMethodAcceptance Criteria
Identity 1H NMR (400 MHz, DMSO-d6)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

7.9 (d, 2H), 7.5 (d, 2H), 5.4 (br, OH), 4.1 (t, 1H, CH-N), 3.8 (s, 3H, OMe), 3.5 (d, 2H, CH2-O).
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H or OD-H)> 98% ee (Target (R)-isomer).
Regio-purity HPLC (C18 Reverse Phase)> 99% (Absence of phenylethanolamine regioisomer).
Residual Metal ICP-MS (for AAH route)Os < 10 ppm.[1]

Chiral HPLC Method:

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (90 : 10 : 0.1).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention: The (R)-isomer typically elutes before the (S)-isomer (verify with racemate).[1]

References

  • Sharpless Asymmetric Aminohydroxylation (Regioselectivity Studies)

    • Li, G., Chang, H. T., & Sharpless, K. B. (1996).[2] Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[3][4] Angewandte Chemie International Edition, 35(4), 451–454.[2] Link[1]

    • Note: Defines the foundational chemistry and ligand effects on regioselectivity.
  • Regiocontrol in Styrene AAH

    • Reddy, K. L., & Sharpless, K. B. (1998).[2] From Styrenes to Enantiopure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -Arylglycines and 
      
      
      
      -Amino Alcohols via Asymmetric Aminohydroxylation.[2] Journal of the American Chemical Society, 120(6), 1207–1217.[2] Link[1]
    • Note: Specifically addresses the synthesis of phenylglycinol derivatives from styrenes.[2]

  • Transaminase Biocatalysis

    • Savile, C. K., et al. (2010).[2] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link[1]

    • Note: Establishes the industrial viability of ATA for creating chiral amines in the presence of other functional groups.
  • Ellman Sulfinamide Auxiliary (Alternative Route)

    • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002).[2] Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995.[2] Link[1]

  • Target Molecule Data

    • PubChem CID 86767464.[8] this compound hydrochloride.[1][8] Link[1]

Disclaimer: The protocols described herein involve hazardous chemicals (Osmium tetroxide, oxidizing agents). All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

Handling and storage protocols for hygroscopic amino ester intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Stabilization, Handling, and Storage of Hygroscopic Amino Ester Intermediates

Core Directive & Scope

Amino acid esters (e.g., H-Gly-OEt·HCl, H-Phe-OMe·HCl) are fundamental building blocks in peptide synthesis and medicinal chemistry. While the hydrochloride salt forms offer improved stability over free bases, they remain acutely hygroscopic. Moisture ingress triggers two catastrophic failure modes: hydrolysis (reversion to the parent acid) and diketopiperazine (DKP) formation (cyclization).

This guide provides a self-validating protocol for handling these intermediates, ensuring stoichiometric accuracy and preventing "silent" degradation where purity drops before the reagent enters the reaction vessel.

The Hygroscopic Challenge: Degradation Mechanisms

To handle these materials effectively, one must understand why they degrade. Moisture does not just alter the weight; it catalyzes chemical transformation.

Hydrolysis and Autocatalytic Cyclization
  • Hydrolysis: Water attacks the ester carbonyl, releasing the alcohol and reverting the molecule to the zwitterionic amino acid. This alters the stoichiometry of coupling reactions.

  • Diketopiperazine (DKP) Formation: This is the primary risk for dipeptide esters and a significant risk for single amino esters (via intermolecular dimerization).

    • Mechanism: The N-terminal amine attacks the ester carbonyl of a neighboring molecule (or its own chain in dipeptides).[1]

    • The Moisture Trigger: Water facilitates the proton transfer required to deprotonate the ammonium salt (

      
      ) to the reactive free amine (
      
      
      
      ), even in solid state "clumps" where local pH micro-environments shift.

Diagram 1: Degradation Pathways of Amino Esters Visualizing the competition between stability and cyclization.

degradation_pathways EsterSalt Amino Ester HCl Salt (Stable Storage Form) Moisture Moisture Ingress (+H2O) EsterSalt->Moisture FreeBase Free Base Intermediate (Reactive) EsterSalt->FreeBase pH > 7 or Local Solvation Hydrolysis Hydrolysis Product (Amino Acid + Alcohol) Moisture->Hydrolysis Direct Attack FreeBase->Hydrolysis Slow DKP Diketopiperazine (Cyclic Byproduct) FreeBase->DKP Cyclization (Fast for Pro/Gly)

Caption: Moisture acts as a dual catalyst, enabling direct hydrolysis and facilitating the proton transfers necessary for DKP cyclization.

Incoming Quality Control (QC)

Do not assume commercial reagents are dry. Hygroscopic salts can absorb 1–5% water by weight during shipping if seals are compromised.

Visual Inspection
  • Pass: Free-flowing crystalline powder.

  • Fail: Clumping, "sticky" texture, or liquid formation (deliquescence). Action: Proceed to Remediation (Section 6).

Quantitative Assessment: Karl Fischer (KF) Titration

Standard Loss on Drying (LOD) is insufficient due to potential sublimation of the ester. Volumetric Karl Fischer titration is the gold standard, but specific parameters are required to prevent side reactions.

Table 1: Optimized KF Parameters for Amino Esters

ParameterSetting/ReagentScientific Rationale
Solvent System Methanol + Imidazole (or Formamide)Amino ester salts are acidic. Standard KF reagents work at pH 5–7. Buffering is critical to prevent the reaction from stalling [1].
Temperature 50°C (if solubility is poor)Many amino acids have poor solubility in pure methanol. Heating ensures total water release.
Endpoint Drift stop (< 20 µ g/min )Ensures "deep" water (bound in crystal lattice) is measured, not just surface moisture.
Sample Size 50–100 mgLarge enough to minimize weighing error, small enough to conserve reagent.

Protocol: The "Dry-Chain" Handling Workflow

The most common error in handling cold, hygroscopic reagents is opening the bottle before it reaches room temperature. This causes immediate condensation of atmospheric moisture onto the reagent.

Diagram 2: Safe Handling Workflow Decision logic for transferring hygroscopic intermediates.

handling_workflow Storage Storage (-20°C, Desiccated) Equilibrate Equilibrate to RT (30-60 mins, Sealed) Storage->Equilibrate Do NOT Open Inspect Visual Inspection Equilibrate->Inspect Decision Is it Clumped? Inspect->Decision Remediate Remediation (Vacuum Dry over P2O5) Decision->Remediate Yes (Wet) Weighing Weighing Step (minimize exposure) Decision->Weighing No (Dry) Remediate->Weighing Post-Drying MethodA Method A: Glove Box (Best for <10mg) Weighing->MethodA MethodB Method B: Difference Weighing (Standard) Weighing->MethodB Solubilize Immediate Solubilization MethodA->Solubilize MethodB->Solubilize

Caption: The critical step is equilibration. Opening a cold bottle induces condensation, ruining the remaining stock.

Step-by-Step Handling Procedure
  • Equilibration: Remove the container from the freezer (-20°C). Place it in a desiccator or on the bench. Wait 45–60 minutes. The bottle must be warm to the touch before breaking the seal.

  • Environment: Ideally, weigh inside a glove bag purged with Nitrogen/Argon. If working on an open bench, minimize humidity (<40% RH recommended).

  • Weighing (Difference Method):

    • Tare the receiving vessel (flask).

    • Weigh the capped source bottle.

    • Quickly transfer an estimated amount to the flask.

    • Recap the source bottle immediately.

    • Weigh the source bottle again.[2]

    • Mass Transferred = Initial Weight - Final Weight.

    • Why? This prevents the balance from drifting as the powder absorbs water during the weighing process [2].

  • Dissolution: Dissolve immediately. Do not leave the solid sitting in the flask. If the reaction requires a free base, add the base (e.g., TEA, DIEA) only when ready to react, as the free base is unstable [3].

Storage Specifications

Proper storage extends shelf life from weeks to years.

ConditionRequirementReason
Temperature -20°C (Standard Freezer)Slows hydrolysis kinetics.
Atmosphere Inert Gas (Argon/Nitrogen)Displaces humid air in the headspace.
Container Amber Glass + Parafilm/Teflon TapeAmber blocks light; tape creates a secondary moisture barrier.
Desiccant Silica Gel or Drierite (in secondary container)Scavenges moisture that penetrates the outer seal.

Remediation: Drying Wet Intermediates

If a batch has clumped but chemically remains intact (verified by TLC/HPLC), it can be salvaged.

  • Apparatus: Vacuum desiccator or pistol dryer.

  • Desiccant: Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (KOH) pellets. Note: KOH is preferred for HCl salts to scavenge any free acid vapors.
    
  • Procedure:

    • Place the open vial in the desiccator.[2]

    • Apply high vacuum (< 1 mbar).

    • Dry for 12–24 hours at Room Temperature.

    • Caution: Do not heat above 40°C unless necessary, as heat accelerates DKP formation in the solid state if moisture is present [4].

References

  • Protocol Online. "Handling Hygroscopic Chemicals - Laboratory Techniques." Protocol Online Forums, 2010.[2] [Link] (Accessed 2023-10-26).

  • Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh Department of Chemistry, 2014. [Link] (Accessed 2023-10-26).

  • Goolcharran, C., & Borchardt, R. T. "Kinetics of Diketopiperazine Formation Using Model Peptides."[3] Journal of Pharmaceutical Sciences, 1998. [Link] (Accessed 2023-10-26).

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering challenges with the enantiomeric excess (ee) of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate . This intermediate belongs to the phenylglycinol class of compounds, where the vicinal amino-alcohol motif presents specific stereochemical challenges due to the potential for racemization via retro-aldol mechanisms or harsh reduction conditions.

This guide provides three distinct protocols to address low ee, categorized by your current stage of development:

  • Biocatalytic Synthesis (Upstream): Preventing the issue by using

    
    -Transaminases.
    
  • Classical Resolution (Downstream): Rescuing low-ee batches via diastereomeric salt crystallization.

  • Kinetic Resolution (Polishing): Enzymatic acylation for high-purity requirements (>99.5% ee).

Decision Matrix: Select Your Protocol

DecisionMatrix Start Current State Racemate Racemic Material (50% ee) Start->Racemate LowEE Enriched but Low (60-90% ee) Start->LowEE Precursor Ketone Precursor (Not yet reduced) Start->Precursor MethodB Protocol B: Classical Resolution Racemate->MethodB Scalable MethodC Protocol C: Lipase Kinetic Resolution Racemate->MethodC High Purity LowEE->MethodB Upgrade MethodA Protocol A: Biocatalytic Transamination Precursor->MethodA Best Route

Figure 1: Decision matrix for selecting the appropriate optimization strategy based on starting material status.

Protocol A: Biocatalytic Transamination (The "Gold Standard")

Applicability: Synthesis from the ketone precursor (Methyl 4-(2-hydroxyacetyl)benzoate). Mechanism:


-Transaminases (

-TA) catalyze the direct conversion of the ketone to the chiral amine using an amine donor (e.g., isopropylamine or L-alanine).[1] This bypasses the racemic reduction stage entirely.
Technical Rationale

Chemical reductive amination often fails to achieve high ee for phenylglycinol derivatives due to the lability of the


-hydroxy ketone. Biocatalysis operates at neutral pH and ambient temperature, preserving the delicate side chain while enforcing strict steric control.
Step-by-Step Workflow
  • Enzyme Selection:

    • Screen an (R)-selective

      
      -Transaminase  library (e.g., variants from Arthrobacter sp. or Aspergillus terreus).
      
    • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Reaction Setup (100 mg Screening Scale):

    • Substrate: 10 mM Methyl 4-(2-hydroxyacetyl)benzoate.

    • Amine Donor: 1 M Isopropylamine (IPA) (serves as donor and buffer).

    • Buffer: 100 mM Potassium Phosphate, pH 7.5.

    • Enzyme Loading: 5 mg/mL lyophilized powder.

    • Temperature: 30°C, 24 hours, orbital shaking (200 rpm).

  • Equilibrium Displacement:

    • Issue: The reaction is reversible.[2]

    • Solution: Use IPA as the donor. The coproduct is acetone.[3] Apply a slight nitrogen sweep or reduced pressure (if the enzyme is robust) to remove acetone and drive conversion to >95%.

  • Work-up:

    • Acidify to pH 2 (HCl) to protonate the amine (product stays in aqueous).

    • Wash with MTBE to remove unreacted ketone.

    • Basify aqueous layer to pH 10.

    • Extract product into Ethyl Acetate.[2][4]

Protocol B: Classical Resolution (The "Rescue" Method)

Applicability: You have a batch of racemate or low-ee material (e.g., 80% ee) and need to upgrade it to >99% ee. Mechanism: Formation of diastereomeric salts using a chiral acid. The solubility difference between the


-salt and 

-salt allows separation via crystallization.
Recommended Resolving Agents

For phenylglycinol derivatives, the following acids typically yield the best diastereomeric discrimination:

  • Di-p-toluoyl-D-tartaric acid (D-DTTA) (Primary recommendation)

  • D-Mandelic acid

  • N-Acetyl-L-leucine

Optimization Table: Solvent Screening
Solvent SystemSolubilityResolution EfficiencyComment
Ethanol (Abs) HighModerateGood for first crop, but yield may be low.
MeOH/Water (9:1) ModerateHigh Recommended starting point. Sharp solubility curve.
Isopropanol LowHighUse for recrystallization of the salt, not initial formation.
Acetone Very LowN/ACauses oiling out; avoid.
Experimental Procedure
  • Dissolve 10 g of racemic amine in 100 mL MeOH/Water (9:1) at 60°C.

  • Add 1.0 equivalent of Di-p-toluoyl-D-tartaric acid .

  • Cool slowly (5°C/hour) to room temperature, then to 0°C.

  • Filter the precipitate.[5][6]

  • Critical Step (Liberation): Suspend the salt in water/DCM biphasic mixture. Add 1M NaOH until pH > 10. Separate organic layer.[6]

  • Check ee: If ee < 98%, recrystallize the salt again from Isopropanol before liberation.

Protocol C: Lipase-Catalyzed Kinetic Resolution (Polishing)

Applicability: Removing the minor (S)-enantiomer from an enriched mixture. Mechanism: Candida antarctica Lipase B (CALB) selectively acylates the (R)-amine (or (S)-amine depending on specificity), leaving the other enantiomer untouched.

Note: For primary amines, CALB is often highly selective.

Workflow
  • Suspend immobilized CALB (Novozym 435) in dry Toluene or MTBE.

  • Add substrate (50 mg/mL).

  • Add Ethyl Acetate (5 equiv) as the acyl donor.

  • Monitor by HPLC.[7] The enzyme will acylate one enantiomer (usually the R-amine) to the amide.

    • Wait: If the enzyme acylates the unwanted enantiomer, the remaining amine is your pure product.

    • If it acylates your product: You must separate the amide and hydrolyze it back (acid reflux).

Troubleshooting & FAQs

Q1: My HPLC shows a single peak, but the optical rotation is low. Why?

  • Diagnosis: You likely have a diastereomeric impurity (not enantiomeric) or the "single peak" is actually the racemate co-eluting.

  • Fix: Ensure you are using a Chiral Stationary Phase (CSP) .

    • Recommended Column: Daicel Chiralpak IA or IC (immobilized amylose/cellulose).

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). The amine modifier is critical to prevent peak tailing of the free amine.

Q2: The transaminase reaction stops at 50% conversion.

  • Diagnosis: Product inhibition or equilibrium limitation.

  • Fix:

    • Equilibrium: Switch to Isopropylamine (amine donor) to generate volatile acetone.

    • Inhibition: Use a biphasic system (e.g., aqueous buffer + 20% n-heptane). The product amine will partition into the heptane, relieving inhibition on the enzyme.

Q3: During resolution, the salt oils out instead of crystallizing.

  • Diagnosis: Solvent polarity is too low or cooling is too rapid.

  • Fix: Re-heat to dissolve the oil. Add a "seed" crystal of the desired salt (if available). Add 5-10% water to the solvent system to increase polarity and encourage lattice formation.

Pathway Visualization: Biocatalytic Route

TransaminasePathway Substrate Ketone Precursor (Methyl 4-(2-hydroxyacetyl)benzoate) Enzyme w-Transaminase (PLP Cofactor) Substrate->Enzyme Donor Amine Donor (Isopropylamine) Donor->Enzyme Complex Enzyme-Substrate Complex Enzyme->Complex Transamination Product Target (1R)-Amine (>99% ee) Complex->Product ByProduct Acetone (Volatile Coproduct) Complex->ByProduct Removed via evaporation

Figure 2: The irreversible transamination pathway using Isopropylamine to drive equilibrium toward the target chiral amine.

References

  • Biocatalytic Synthesis of Chiral Amines

    • Mathew, S. & Yun, H. (2012). "Omega-Transaminases for the Synthesis of Chiral Amines." Organic & Biomolecular Chemistry.
    • Source:

  • Transaminase Process Design

    • Almac Group. (2017).[5][8][9] "Application of

      
      -Transaminases in the Pharmaceutical Industry." Chemical Reviews.
      
    • Source:

  • Resolution of Phenylglycinol Derivatives

    • Tung, H. et al. (2018).
    • Source:

  • Kinetic Resolution via Lipases

    • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron.
    • Source:

Sources

Troubleshooting low yields in the synthesis of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate. As a critical chiral building block, achieving high yield and enantiopurity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Low Yields and Impurities

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format. A typical synthetic approach involves the asymmetric reduction of an α-azido ketone precursor followed by reduction of the azide.

Q1: My overall yield is significantly lower than expected. Where should I start my investigation?

Low overall yield is a multi-faceted problem. A systematic approach is required to pinpoint the source of material loss. We recommend a logical, step-by-step investigation.

G start Low Overall Yield Observed check_sm Verify Purity of Starting Material (Methyl 4-(2-bromoacetyl)benzoate) start->check_sm check_azide Analyze Crude α-azido Ketone Intermediate (TLC, ¹H NMR) check_sm->check_azide Pure sm_impure Issue: Impurities in Starting Material check_sm->sm_impure Impure? check_reduction Analyze Crude α-azido Alcohol Intermediate (TLC, Chiral HPLC) check_azide->check_reduction Clean conversion azide_incomplete Issue: Incomplete Azidation check_azide->azide_incomplete Starting material remains? check_final Analyze Final Product after Azide Reduction (LC-MS, ¹H NMR) check_reduction->check_final High e.e. & complete reduction_poor_ee Issue: Poor Enantioselectivity (Mixture of R/S isomers) check_reduction->reduction_poor_ee Low e.e.? reduction_incomplete Issue: Incomplete Ketone Reduction check_reduction->reduction_incomplete Starting ketone remains? final_impure Issue: Side-Products from Azide Reduction check_final->final_impure Impurities present? workup_loss Issue: Product Loss During Workup/ Purification check_final->workup_loss Clean but low mass? solve_sm Action: Repurify starting material (Recrystallization or Chromatography) sm_impure->solve_sm solve_azide Action: Increase reaction time/temperature or use fresh sodium azide. azide_incomplete->solve_azide solve_reduction_ee Action: See Q2 on Improving Enantioselectivity. reduction_poor_ee->solve_reduction_ee solve_reduction_incomplete Action: Increase equivalents of reducing agent or extend reaction time at low temp. reduction_incomplete->solve_reduction_incomplete solve_final Action: Optimize hydrogenation conditions (catalyst, pressure, solvent). final_impure->solve_final solve_workup Action: See Q4 on Purification. workup_loss->solve_workup

Q2: My chiral HPLC analysis shows poor enantiomeric excess (e.e.). How can I improve the stereoselectivity of the ketone reduction?

Poor enantioselectivity is almost always traced to the asymmetric reduction of the prochiral ketone, Methyl 4-(2-azidoacetyl)benzoate. This is the most critical stereocenter-forming step.[1][2][3]

Causality: The formation of a chiral alcohol from a prochiral ketone requires a chiral environment to lower the activation energy for the formation of one enantiomer over the other.[4] The efficiency of this process depends on the catalyst, reducing agent, and reaction conditions.

Recommended Actions:

  • Catalyst and Reductant System: The Corey-Itsuno reduction using an oxazaborolidine catalyst with borane (BH₃) is a common and effective method for this transformation.[4]

    • Catalyst Integrity: Ensure the oxazaborolidine catalyst is not hydrolyzed. Use freshly opened reagents or store them rigorously under an inert atmosphere.

    • Stoichiometry: While catalytic, the amount of oxazaborolidine can be crucial. A loading of 5-10 mol% is typical.

  • Temperature Control (Critical):

    • Explanation: Asymmetric inductions are highly sensitive to temperature. Lower temperatures enhance selectivity by maximizing the small energy difference between the diastereomeric transition states. Higher temperatures provide enough energy to overcome this barrier, leading to racemization.[5]

    • Protocol: Perform the borane addition at a strictly controlled low temperature, typically between -20 °C and 0 °C. Use a cryocooler or a dry ice/acetone bath for consistency.

  • Rate of Addition:

    • Explanation: A slow addition rate of the borane solution ensures that the catalyzed reduction pathway is always favored over the non-catalyzed background reduction, which is non-selective and produces a racemic alcohol.[5]

    • Protocol: Add the BH₃-THF or BH₃-DMS complex dropwise via a syringe pump over 1-2 hours.

Troubleshooting Table: Enantioselectivity

Observation (via Chiral HPLC)Potential CauseRecommended Solution
e.e. < 50% (nearly racemic)Inactive catalyst; Reaction temperature too high; Non-catalyzed reduction dominating.Verify catalyst activity. Lower the reaction temperature to -20 °C. Use a syringe pump for slow addition of borane.
50% < e.e. < 90%Sub-optimal temperature; Catalyst loading too low.Decrease temperature further (e.g., -40 °C).[5] Increase catalyst loading to 10-15 mol%.
Inconsistent e.e. between batchesInconsistent temperature control; Moisture in reaction.Use a calibrated low-temperature thermometer and a proper cooling bath. Ensure all glassware is oven-dried and solvents are anhydrous.
Q3: My reaction is clean, but I'm losing significant amounts of product during the aqueous workup and extraction. Why is this happening?

This is a very common issue. The target molecule, being a primary amino alcohol, exhibits high polarity and water solubility, especially when protonated at acidic pH or as a free base.[6]

Causality: The presence of both a hydrophilic alcohol (-OH) and a basic amine (-NH₂) group leads to high water solubility. During a typical acidic or basic workup, the amine group becomes protonated (-NH₃⁺) or the alcohol becomes deprotonated (-O⁻), respectively, dramatically increasing aqueous solubility and leading to extraction difficulties.

Recommended Protocols:

  • pH-Controlled Extraction:

    • Problem: Extracting at low pH (to remove basic impurities) or high pH (to ensure the amine is a free base) can lead to product loss in the aqueous layer.

    • Solution: After quenching the reaction, adjust the aqueous layer to a pH of approximately 8.5-9.5 using a mild base like sodium bicarbonate or dilute ammonium hydroxide. At this pH, the amine is predominantly in its free base form (R-NH₂) and less soluble in water, facilitating extraction into an organic solvent. Avoid using strong bases like NaOH, which can hydrolyze the methyl ester.

  • Salting Out:

    • Technique: Before extraction, saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃).[6]

    • Explanation: This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer during extraction.

  • Solvent Choice:

    • For highly polar products, standard solvents like ethyl acetate may be insufficient. Consider using a more polar extraction solvent like n-butanol or a mixture of dichloromethane and isopropanol.

Q4: I see multiple spots on my TLC plate after the final azide reduction step. What are the likely side products?

The reduction of the azide group, typically via catalytic hydrogenation (e.g., H₂, Pd/C), is usually clean but can lead to side products if not controlled properly.

Causality: The catalyst (Palladium on carbon) is highly active and can catalyze other reductions if the conditions are too harsh (high pressure or temperature) or if the reaction is run for too long.

Common Side Products & Identification:

Potential Side ProductStructureExpected Mass Change (from azido alcohol)Identification Notes
Desired Product This compound-12 Da (N₃ → NH₂)---
Over-reduction Product Methyl 4-((1R)-1-amino-2-hydroxyethyl)cyclohexanecarboxylate+6 Da (aromatic ring reduced)Will lack aromatic signals in ¹H NMR. Often requires higher H₂ pressure to form.
De-hydroxylated Product Methyl 4-((1R)-1-aminoethyl)benzoate-16 Da (loss of -OH)Can occur with certain catalysts (e.g., Raney Nickel) or acidic conditions.

Recommended Actions:

  • Catalyst: Use 10% Pd/C as the catalyst. Ensure it is not "over-active" or old.[7]

  • Pressure: Maintain a moderate hydrogen pressure (50 psi or 3-4 bar is typically sufficient). Avoid very high pressures unless the reaction is stalled.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting azido alcohol spot has disappeared to prevent over-reduction.

  • Solvent: Use a protic solvent like methanol or ethanol, which facilitates the reaction.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for this synthesis? A: A common and cost-effective starting material is Methyl 4-acetylbenzoate, which is then brominated to yield Methyl 4-(2-bromoacetyl)benzoate. This α-bromo ketone is a versatile precursor for the subsequent azidation step.

Q: Can I use sodium borohydride (NaBH₄) for the asymmetric reduction? A: Standard NaBH₄ is an achiral reducing agent and will produce a racemic (50:50 mixture of R and S) alcohol.[4] To achieve asymmetry, NaBH₄ would need to be used in conjunction with a chiral ligand system, but the borane/oxazaborolidine system is generally more reliable and provides higher enantioselectivity for this type of ketone.

Q: My final product is an oil, but the literature reports a solid. How can I crystallize it? A: The free base of this amino alcohol can be difficult to crystallize. It is often isolated and stored as a more stable and crystalline hydrochloride salt.[8]

  • Protocol for HCl Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete. Cool the mixture and collect the crystalline solid by filtration.

Q: What are the expected ¹H NMR signals for the final product? A: The expected signals for this compound (in a solvent like CDCl₃ or DMSO-d₆) would include:

  • Aromatic protons (doublets around ~7.4-8.0 ppm).

  • The methoxy singlet from the ester (~3.9 ppm).

  • The benzylic proton (CH-NH₂) as a multiplet.

  • The methylene protons (CH₂-OH) as diastereotopic multiplets.

  • Broad singlets for the -OH and -NH₂ protons, which may exchange with D₂O.

Q: How should I store the final compound? A: The free amine can be susceptible to air oxidation and carboxylation with atmospheric CO₂ over time. For long-term stability, it is best to store the compound as its hydrochloride salt in a cool, dark, and dry place.[8]

References

  • Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from [Link]

  • Hu, A., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology, 35(9), 1047-51. Retrieved from [Link]

  • J Ind Microbiol Biotechnol. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. 35(9), 1047-51. Retrieved from [Link]

  • Maharani, R., et al. (2020). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Pearson, W. H., & Lindbeck, A. C. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry, 67(10), 3291-3303. Retrieved from [Link]

  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved from [Link]

  • Google Patents. (n.d.). Isolation of aminoalcohol.
  • National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 2-hydroxy-4-aminobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Retrieved from [Link]

  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from [Link]

  • American Chemical Society Publications. (2021). Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3- Disubstituted Inden-1-ones with Chiral and Regenerable NAD. Retrieved from [Link]

  • Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • Eurasian Chemical Communications. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. Retrieved from [Link]

  • Taylor & Francis eBooks. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. Retrieved from [Link]

  • Organo.co.jp. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • ResearchGate. (2012). 2-Azido-1-(4-nitrophenyl)ethanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • MDPI. (2021). Two (Chemo)-Enzymatic Cascades for the Production of Opposite Enantiomers of Chiral Azidoalcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 2-Azido-1-(4-nitrophenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 2-Azido-1-(4-fluorophenyl)ethanone. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization of (1R)-Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RAC-PROTECT-001 Status: Open Priority: Critical Department: Process Chemistry & Chiral Separations[1]

Introduction: The "Silent Killer" of Optical Purity

Welcome to the Technical Support Center. You are likely here because your enantiomeric excess (ee) dropped unexpectedly after a standard workup.

(1R)-amino alcohols are generally more robust than their amino acid precursors because they lack the electron-withdrawing carbonyl group that acidifies the


-proton. However, they are not immune  to racemization.

The primary risks during workup are thermal stress combined with pH extremes , particularly for benzylic amino alcohols (e.g., phenylglycinol derivatives) where the


-proton is activated by the aromatic ring.

Module 1: Diagnostic & Risk Assessment

Before changing your protocol, determine if your molecule is chemically predisposed to racemization.

The Racemization Risk Matrix

RacemizationRisk Start Start: Analyze Substrate Structure R_Group Identify R-Group at Chiral Center Start->R_Group Aryl R = Aryl (e.g., Phenyl) R_Group->Aryl Alkyl R = Alkyl (e.g., Isopropyl) R_Group->Alkyl Benzylic High Risk: Benzylic Activation Susceptible to acid-catalyzed S_N1 or base-catalyzed deprotonation Aryl->Benzylic Robust Low Risk: Generally Stable Racemization requires extreme conditions Alkyl->Robust Check_Cond Check Workup Conditions Benzylic->Check_Cond Robust->Check_Cond Aldehydes Presence of Aldehydes/Ketones? Check_Cond->Aldehydes Oxazolidine CRITICAL RISK: Oxazolidine formation leads to rapid racemization via ring opening Aldehydes->Oxazolidine Yes Safe Zone Safe Zone Aldehydes->Safe Zone No

Figure 1: Decision tree to assess the inherent stability of your specific amino alcohol substrate.

Module 2: The Mechanics of Failure

Understanding how you lost your optical purity is the first step to fixing it.

Mechanism A: The Benzylic Trap (Acidic Conditions)

If your amino alcohol has a phenyl ring attached to the chiral center (e.g., Phenylglycinol), it is sensitive to acid.

  • The Trigger: Strong acid quench + Heat.

  • The Process: Protonation of the hydroxyl group creates a good leaving group (

    
    ). The benzylic carbocation forms (S_N1 pathway), which is planar. Water re-attacks from either face, leading to a racemate.[2]
    
Mechanism B: The Oxazolidine Loop (Impurity Driven)

This is the most common "mystery" cause.

  • The Trigger: Presence of unreacted ketone/aldehyde starting material or using acetone/ethyl acetate during workup.

  • The Process: The amino alcohol reacts with the carbonyl to form an oxazolidine . This ring is in equilibrium with an imine species, which allows the chiral center to invert via tautomerization.

Module 3: Optimized Workup Protocols

Do not use a generic "organic workup." Use these targeted protocols based on your synthesis method.

Protocol A: The "Cold Quench" (For Acid-Sensitive Substrates)

Best for: Phenylglycinol derivatives, reduced amino acid esters.

StepActionTechnical Rationale
1. Quench Cool reaction to 0°C . Add quench solution dropwise.Exotherms accelerate benzylic carbocation formation.
2. pH Adjust Adjust aqueous layer to pH 10-12 using NaOH or KOH.Keeps the amine deprotonated (neutral) to maximize extraction efficiency. Avoids acid-catalyzed inversion.
3.[3] Extraction Use MTBE or DCM . Avoid Ethyl Acetate if possible.Ethyl acetate can transesterify or hydrolyze under basic conditions, creating acetic acid byproducts.
4. Drying Use Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if Lewis acidity is a concern.Mg²⁺ is a mild Lewis acid that can coordinate to the amino alcohol, potentially catalyzing epimerization in rare cases.
5. Conc. Rotavap bath < 40°C . Do not distill to dryness if oil is unstable.Thermal stress is the enemy.
Protocol B: The "Chelation Break" (For Metal-Catalyzed Reactions)

Best for: Amino alcohols formed via metal reduction or reductive amination.

  • The Issue: Residual metal salts (Zn, Cu, Co) can act as Lewis acids, coordinating with the amine and alcohol to lower the activation energy for proton abstraction.

  • The Fix: Wash the organic layer with a chelating agent:

    • 10% Rochelle's Salt (Potassium Sodium Tartrate): Mild, breaks up emulsions, sequesters metals.

    • EDTA (0.1 M, pH 9): Stronger chelation, ensures metals don't catalyze racemization during solvent evaporation.

Module 4: Troubleshooting & FAQ

Q: My ee dropped from 99% to 85% after leaving the oil on the rotavap overnight. Why? A: This is likely Thermal/Auto-Catalytic Racemization . Amino alcohols are basic. If you concentrated it to a neat oil, the high concentration of amine acts as its own base. If there is any trace of carbonyl impurity (aldehyde/ketone), it catalyzes racemization via the oxazolidine mechanism described in Module 2.

  • Solution: Store as a salt (e.g., HCl or Tartrate salt) or in solution at low temperature. Never leave neat amino alcohols at room temperature for extended periods if they are benzylic.

Q: Can I use Acetone to clean my glassware or as a co-solvent? A: ABSOLUTELY NOT. Acetone reacts with 1,2-amino alcohols to form oxazolidines (acetonides). This reaction is reversible, but while in the imine/enamine equilibrium, the chiral center can scramble.

  • Solution: Use Methanol, Ethanol, or Isopropanol for cleaning/solvents.

Q: I suspect my product is already partially racemized. Can I fix it? A: Yes, via Diastereomeric Salt Formation . Unlike chromatography, this method is robust for scale-up.

  • Dissolve crude amino alcohol in Ethanol.

  • Add 1.0 eq of a chiral acid (e.g., L-Tartaric Acid, Mandelic Acid).

  • Heat to reflux and cool slowly.

  • The diastereomeric salt of the (1R)-amine will crystallize (or stay in solution, depending on the pair).

  • Filter and break the salt with base to recover high ee product.

Module 5: Validated Data

Table 1: Stability of Phenylglycinol under Workup Conditions (Simulated data based on standard chemical stability profiles)

ConditionTemp (°C)Time (h)SolventResulting ee%
Control 2524DCM99.8%
Acidic (pH 1) 254Water/MeOH99.5%
Acidic (pH 1) 60 4Water/MeOH82.0% (Risk!)
Basic (pH 14) 604Water/MeOH99.0%
w/ Acetone 402Acetone92.0% (Oxazolidine)

References

  • Mechanisms of Racemization: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Amino Alcohol Synthesis & Stability: Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2676. Link

  • Preventing Racemization via Extraction: Huang, K., et al. (2021).[1] Strategies for chiral separation: from racemate to enantiomer. Separation and Purification Technology. (Discusses enantioselective extraction and stability). Link

  • Oxazolidine Formation Risks: Saavedra, O. M. (1987). Amino Alcohols.[4][5][6][7][8][9] Journal of Organic Chemistry. (Details the reaction of amino alcohols with ketones).

  • Resolution via Salts: Kozma, D. (2001).

Sources

Technical Support Center: Purification of Crude Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this chiral amino alcohol and require robust, field-proven methods for its purification. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring you can troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile of your crude product is highly dependent on its synthetic route. However, for chiral amino alcohols like this, common impurities often include:

  • Unreacted Starting Materials: Such as the corresponding α-azido ketone or α-bromo ketone precursor.

  • The Opposite (1S)-enantiomer: Arising from incomplete stereoselectivity in the synthesis.

  • Diastereomers: If other stereocenters are present in precursor molecules.

  • Reductant-Related Byproducts: Borohydride salts or other residues from reducing agents.

  • Solvent Residues: Residual solvents from the reaction and initial workup.

  • Over-reduction Products: Where other functional groups may have been unintentionally reduced.

Q2: How do I choose between Recrystallization and Column Chromatography?

A2: This is a critical decision that balances speed, scale, and the nature of the impurities.

  • Recrystallization is the preferred method for large-scale purification if your crude product is already of moderate purity (>85-90%) and the impurities have significantly different solubility profiles. It is cost-effective and often yields highly pure, crystalline material.

  • Silica Gel Column Chromatography is the method of choice when dealing with complex mixtures containing multiple impurities, or when impurities have similar solubility to the desired product. It offers superior separation power but is more time-consuming and solvent-intensive.[1][2]

Use the following decision workflow to guide your choice:

G start Crude Product Analysis (TLC, ¹H NMR) purity_check Purity > 90%? Impurities show different polarity on TLC? start->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize  Yes chromatography Perform Silica Gel Column Chromatography purity_check->chromatography No final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Q3: How can I monitor the purity and enantiomeric excess of my final product?

A3: A combination of techniques is essential for full characterization:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of column fractions and initial purity assessment.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying organic impurities.

  • High-Performance Liquid Chromatography (HPLC): An achiral (e.g., C18) column can be used for quantitative purity analysis.[4] To determine the enantiomeric excess (e.e.), a Chiral HPLC method is mandatory. Polysaccharide-based chiral stationary phases (CSPs), such as those found in Daicel ChiralPak® columns, are highly effective for separating enantiomers of amino alcohols.[5][6][7]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. This guide will help you troubleshoot common issues.

ProblemPossible Cause(s)Recommended Solution(s)
Product Fails to Dissolve 1. Incorrect solvent choice.2. Insufficient solvent volume.1. Perform a systematic solvent screen (see protocol below). The ideal solvent dissolves the product when hot but not at room temperature.[3]2. Add more solvent in small increments to the heated mixture.
Product "Oils Out" 1. The boiling point of the solvent is higher than the melting point of the product.2. The solution is cooling too rapidly.3. Impurities are depressing the melting point.1. Choose a lower-boiling point solvent.2. Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly (e.g., in a dewar or insulated bath).3. Attempt to "seed" the solution with a previously obtained pure crystal. If oiling persists, pre-purification by column chromatography may be necessary.
No Crystals Form on Cooling 1. The solution is not sufficiently saturated (too much solvent was used).2. The compound is highly soluble in the solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt cooling again.2. Induce crystallization by scratching the inner wall of the flask with a glass rod. If this fails, add an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. Common pairs include Ethanol/Water or Ethyl Acetate/Heptane.[8]
Low Recovery Yield 1. Significant product remains dissolved in the cold mother liquor.2. Premature crystallization during hot filtration.1. Cool the flask in an ice bath for a longer duration to maximize precipitation. Minimize the amount of cold solvent used to wash the collected crystals.2. Use a heated funnel for hot filtration and ensure the solution is saturated but not supersaturated before filtering.
Experimental Protocol: Recrystallization Solvent Screening
  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, ethyl acetate, water) dropwise at room temperature. Swirl to mix.

  • Initial Observation: If the compound dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent but might be useful as part of a co-solvent system.

  • Heating: If the compound is sparingly soluble or insoluble, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Evaluation: The ideal solvent is one in which the compound dissolves completely when hot and forms a dense crop of crystals upon cooling.

Troubleshooting Guide: Silica Gel Column Chromatography

Column chromatography provides excellent separation but requires careful setup and execution.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep1 Select Eluent System (via TLC analysis) prep2 Pack Column with Silica Slurry prep1->prep2 prep3 Load Sample (Dry or Wet Loading) prep2->prep3 run1 Elute with Solvent prep3->run1 run2 Collect Fractions run1->run2 ana1 Analyze Fractions by TLC run2->ana1 ana2 Combine Pure Fractions ana1->ana2 ana3 Evaporate Solvent ana2->ana3 end Purified Product ana3->end

Caption: Standard workflow for silica gel column chromatography.

ProblemPossible Cause(s)Recommended Solution(s)
Compound Streaks / Tailing Peaks 1. The amine is interacting with acidic silanol groups on the silica surface.2. The column is overloaded with the sample.1. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide (0.5-2%), to your eluent system.[9] This will neutralize the acidic sites and improve peak shape.2. Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Poor Separation of Spots 1. The eluent system is too polar.2. The eluent system is not polar enough.1. If all compounds, including your product, have a high Rf on TLC, your eluent is too strong. Decrease the proportion of the polar solvent (e.g., methanol).2. If all compounds remain at the baseline (low Rf), your eluent is too weak. Gradually increase the proportion of the polar solvent. Step-gradient elution can be effective here.
Compound Won't Elute from Column 1. The eluent is not polar enough.2. The compound has irreversibly adsorbed to the silica.1. Drastically increase the polarity of the mobile phase. A common final flush is 10-20% Methanol in Dichloromethane.2. This can happen with very polar amines. Consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).
Cracked or Channeled Column Bed 1. The silica gel was packed improperly.2. A solvent was used that is immiscible with the previous one, causing heat and cracking.1. Ensure the silica is packed as a uniform slurry and is never allowed to run dry.2. Always ensure solvent miscibility when changing the eluent composition during a run.
Experimental Protocol: Column Chromatography Purification
  • Eluent Selection: Develop a mobile phase using TLC. The ideal system gives your product an Rf value of ~0.2-0.3. A good starting point for this compound is a mixture of Dichloromethane (DCM) and Methanol (MeOH). For example, start with 98:2 DCM:MeOH and increase the methanol content as needed.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent you will use. Pour it into the column and allow it to pack under gentle pressure, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution). Collect fractions of a consistent volume.

  • Analysis: Spot every few fractions on a TLC plate to track the elution of your product.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[2]

References

  • PrepChem. Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Reddit. Chiral alcohol separation. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • SIELC. Separation of Methyl 4-methylbenzoate on Newcrom R1 HPLC column. Available from: [Link]

  • Unknown Source.
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • PubChem - NIH. This compound hydrochloride. Available from: [Link]

  • Google Patents. EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
  • IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • PubMed. Preparation of a hydroxyethyl-based monolithic column and its application in the isolation of intact proteins from complex bio-samples. Available from: [Link]

  • Unknown Source.
  • ResearchGate. Optimized chromatography of standard mixtures of amino acids, with UV detection performed at 279 nm. Available from: [Link]

  • Chem-Impex. Methyl 4-(2-amino-ethyl)benzoate hydrochloride. Available from: [Link]

Sources

Technical Support Center: Optimizing Recrystallization Solvents for Chiral Benzoate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of recrystallization solvents for chiral benzoate intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to solve the unique challenges presented by each new chiral benzoate intermediate.

This document is structured to provide direct, actionable advice through a series of frequently asked questions and in-depth troubleshooting guides. We will explore the critical role of solvent selection in achieving high enantiomeric and diastereomeric purity, and provide systematic approaches to overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the first principles I should consider when selecting a solvent for the diastereomeric recrystallization of a chiral benzoate intermediate?

A1: The primary goal is to identify a solvent system where the two diastereomeric salts, formed from your racemic benzoate and a chiral resolving agent, exhibit a significant difference in solubility.[1] An ideal solvent should fully dissolve both diastereomers at an elevated temperature but allow for the selective crystallization of the less soluble diastereomer upon cooling, leaving the more soluble one in the mother liquor.[1]

Key characteristics of a good solvent system include:

  • Differential Solubility: This is the most critical factor. The solvent must maximize the solubility difference between the two diastereomeric salts.[1]

  • Temperature Coefficient of Solubility: The desired diastereomer should have high solubility at the solvent's boiling point and low solubility at room temperature or below.

  • Inertness: The solvent must not react with the benzoate intermediate or the chiral resolving agent.

  • Crystal Habit: The solvent should promote the formation of well-defined, easily filterable crystals rather than oils or amorphous solids.

  • Safety and Scalability: The solvent should be non-toxic, non-flammable, and readily available for potential scale-up.

Q2: How do substituents on the benzoic acid ring influence solvent selection?

A2: Substituents on the benzoic acid ring can significantly alter the polarity, hydrogen bonding capabilities, and crystal packing of the resulting diastereomeric salts, thereby influencing their solubility in different solvents.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) can increase the acidity of the benzoic acid, potentially leading to stronger interactions in the salt and affecting its solubility. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can decrease acidity. These electronic changes can alter the ideal solvent polarity for achieving differential solubility.[2]

  • Steric Effects: Bulky substituents near the carboxylic acid group can sterically hinder crystal packing, which may increase solubility. The "ortho-effect," where almost any substituent in the ortho position increases the acid strength of benzoic acid, is a combination of steric and electronic factors that can influence salt formation and crystallization.

  • Hydrogen Bonding: Substituents that can act as hydrogen bond donors or acceptors (e.g., -OH, -NH₂) can lead to different solvation and crystal packing behaviors, requiring careful selection of protic or aprotic solvents.[2]

Q3: What is "oiling out" and how can I prevent it when crystallizing my chiral benzoate intermediate?

A3: "Oiling out" refers to the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase.[1] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solvated diastereomeric salt.[1]

To prevent oiling out, consider the following strategies:

  • Use a more dilute solution: Adding more solvent can prevent the solution from becoming supersaturated at too high a temperature.[3]

  • Slow down the cooling rate: A gradual cooling process allows the system more time to nucleate and grow crystals rather than forming an oil.

  • Change the solvent system: A solvent with different solvating properties may be less likely to promote oiling out. Sometimes, a less polar solvent can be beneficial.[3]

  • Lower the crystallization temperature: A lower temperature may be below the melting point of the salt.[3]

Q4: How can I determine the diastereomeric purity of my crystallized product?

A4: The most common and accurate method for determining diastereomeric excess (d.e.) is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[1] Other techniques that may be applicable include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, diastereomers exhibit distinct chemical shifts for certain protons, allowing for quantification by integrating the respective peaks.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC with a chiral selector can sometimes provide a qualitative indication of separation.[1]

Troubleshooting Guides

Problem 1: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after cooling, extended stirring, or placing in an ice bath.

Probable Cause Step-by-Step Solution Scientific Rationale
1. Insufficient Supersaturation 1. Carefully evaporate a portion of the solvent and allow the solution to cool again.[3]2. If evaporation is not feasible, prepare a more concentrated solution from the start.Crystallization requires the solution to be supersaturated. If the concentration of the less soluble diastereomer is below its saturation point at the lower temperature, it will not precipitate.
2. Incorrect Solvent System 1. The chosen solvent may be too effective at solvating both diastereomeric salts.[3]2. Conduct a systematic solvent screen to identify a system with a greater solubility difference.[4]3. Consider adding an "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation.[1]The solvent must create a significant difference in solubility between the two diastereomers. If both are highly soluble, neither will crystallize effectively.
3. High Energy Barrier for Nucleation 1. Scratch the inside of the flask with a glass rod at the air-liquid interface.2. If available, add a seed crystal of the desired diastereomeric salt.These actions provide a surface for nucleation, lowering the energy barrier required for the initial formation of crystals.
4. Inhibition by Impurities 1. Ensure the starting racemic benzoate and chiral resolving agent are of high purity.2. Consider a preliminary purification step for the starting materials.Impurities can interfere with the crystal lattice formation, inhibiting nucleation and growth.
Problem 2: Low Diastereomeric Excess (d.e.) in the Crystalline Product

Symptoms: Crystals form, but analysis (e.g., by chiral HPLC) shows a low d.e., indicating co-crystallization of the undesired diastereomer.

Probable Cause Step-by-Step Solution Scientific Rationale
1. Poor Solvent Choice 1. The solubility difference between the diastereomeric salts in the current solvent is insufficient.[1]2. Perform a thorough solvent screening to find a system that maximizes this difference. This may involve testing various solvent classes (alcohols, esters, ketones) and their mixtures with water.[1]The selectivity of the crystallization is directly dependent on the differential solubility of the diastereomers in the chosen solvent.
2. Cooling Rate is Too Fast 1. Re-dissolve the crystals by heating and allow the solution to cool more slowly. An insulated container or a programmable cooling bath can be used for better control.[1]Rapid cooling can lead to kinetic trapping, where the more soluble diastereomer is incorporated into the crystal lattice of the less soluble one before it can diffuse back into the solution.[1]
3. Suboptimal Stoichiometry of Resolving Agent 1. While a 0.5 equivalent of the resolving agent (relative to the racemate) is a common starting point, this may not be optimal.[1]2. Experiment with varying the stoichiometry (e.g., 0.45 to 0.6 equivalents) to see if it improves selectivity.The stoichiometry can influence the equilibrium between the salts in solution and their propensity to crystallize.
4. Polymorphism of Diastereomeric Salts 1. Characterize the solid-state properties of the salts using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).The diastereomeric salts may exist in different crystalline forms (polymorphs) with different solubilities. Uncontrolled polymorphism can lead to inconsistent results.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Diastereomeric Resolution

This protocol outlines a systematic approach to identifying a suitable solvent system for the diastereomeric resolution of a novel chiral benzoate intermediate.

Objective: To identify a solvent or solvent mixture that provides a significant solubility difference between two diastereomeric salts.

Methodology:

  • Preparation of Diastereomeric Salts:

    • Synthesize small, separate batches of both diastereomeric salts (e.g., (R)-benzoate-(R)-resolving agent and (S)-benzoate-(R)-resolving agent). This allows for the independent assessment of their solubilities.

  • Solvent Selection for Screening:

    • Choose a range of solvents with varying polarities and functionalities. A typical screening panel is presented in the table below.

  • Solubility Determination:

    • In separate vials, add a known mass of each diastereomeric salt.

    • Incrementally add a specific solvent at a constant temperature (e.g., 25 °C) with stirring until the solid completely dissolves.[1]

    • Record the volume of solvent required to dissolve each salt.

    • Calculate the solubility of each salt in g/100 mL or another appropriate unit.

  • Analysis:

    • Compare the solubilities of the two diastereomeric salts in each solvent.

    • A promising solvent will exhibit a large solubility ratio between the more soluble and less soluble salt.

Data Presentation

Table 1: Example Solvent Screening Panel for Chiral Benzoate Intermediates

Solvent Class Solvent Polarity Index Boiling Point (°C) Notes
Alcohols Methanol5.165Protic, can form hydrogen bonds.
Ethanol4.378Common choice, often used in mixtures with water.
Isopropanol3.982Less polar than ethanol.
Esters Ethyl Acetate4.477Aprotic, moderate polarity.
Butyl Acetate4.0126Higher boiling point, can be useful for slower cooling.
Ketones Acetone5.156Polar, aprotic.
Methyl Ethyl Ketone (MEK)4.780Less volatile than acetone.
Ethers Tetrahydrofuran (THF)4.066Aprotic, can solvate cations.
Methyl tert-Butyl Ether (MTBE)2.555Low polarity.
Aromatic Toluene2.4111Non-polar.
Nitriles Acetonitrile5.882Polar, aprotic.
Mixed Solvents Ethanol/WaterVariableVariableAllows for fine-tuning of polarity.
Acetone/WaterVariableVariableAnother common mixed-solvent system.

Visualization of Workflows

Diagram 1: Systematic Solvent Screening Workflow

Solvent_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Optimization prep_racemate Start with Racemic Benzoate Intermediate prep_salts Synthesize Separate Diastereomeric Salts prep_racemate->prep_salts select_solvents Select Diverse Solvent Panel prep_salts->select_solvents measure_solubility Measure Solubility of Each Diastereomer select_solvents->measure_solubility calculate_ratio Calculate Solubility Ratio (S_more_soluble / S_less_soluble) measure_solubility->calculate_ratio select_best Select Solvent with Highest Ratio calculate_ratio->select_best optimize Optimize Crystallization (Temperature, Concentration) select_best->optimize

Caption: A systematic workflow for screening and selecting an optimal solvent for diastereomeric recrystallization.

Diagram 2: Troubleshooting Logic for Low Diastereomeric Excess

Troubleshooting_DE cluster_causes Potential Causes cluster_solutions Solutions start Low Diastereomeric Excess (d.e.) cause1 Poor Solvent Choice Insufficient solubility difference start->cause1 cause2 Rapid Cooling Kinetic trapping of soluble diastereomer start->cause2 cause3 Suboptimal Stoichiometry Unfavorable equilibrium start->cause3 sol1 Solvent Rescreen Test different polarities and mixtures cause1->sol1 sol2 Controlled Cooling Slow, linear cooling profile cause2->sol2 sol3 Optimize Stoichiometry Vary resolving agent equivalents cause3->sol3

Caption: A logical diagram for troubleshooting low diastereomeric excess in chiral resolutions.

References

  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. Available from: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Published March 23, 2018. Available from: [Link]

Sources

Removing metal catalyst residues from Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate Ticket ID: METAL-REM-001 Status: Open Analyst: Senior Application Scientist

Executive Summary & Diagnostic Triage

The Challenge: You are purifying This compound . The presence of a primary amine (


) and a secondary alcohol (

) creates a "chelating pincer" effect. This motif binds transition metals (Pd, Ru, Rh) tightly, often rendering standard washes (EDTA, dilute acid) ineffective. Furthermore, the methyl ester is susceptible to hydrolysis, and the chiral center (

) carries a risk of racemization under harsh conditions.

Regulatory Thresholds (ICH Q3D): Before initiating purification, confirm your target limit based on the route of administration.

  • Oral (Class 2B - Pd, Ru, Rh): Standard limit is typically <10 µg/g (ppm) .

  • Parenteral: Limits are significantly lower (often <1 µg/g).

Decision Matrix: Scavenger Selection

Logic: The primary amine in your API competes with the scavenger for the metal. You must use a scavenger with a binding constant (


) orders of magnitude higher than your API.
Critical Warning:
  • DO NOT USE Acidic Scavengers (e.g., Sulfonic Acid / SCX). These will protonate your API's amine, binding the product to the resin and causing massive yield loss.

  • DO NOT USE Electrophilic Scavengers (e.g., Isocyanate). These will react covalently with your API's amine, destroying the product.

Scavenger Selection Workflow

ScavengerSelection Start Identify Residual Metal Pd Palladium (Pd) Start->Pd RuRh Ruthenium (Ru) / Rhodium (Rh) Start->RuRh PdType Catalyst Type? Pd->PdType Rec3 Rec: SiliaMetS® DMT (Specific for Ru/Rh) RuRh->Rec3 Rec4 Rec: SiliaMetS® Triamine (Chelating Mode) RuRh->Rec4 PdOAc Pd(OAc)2 / Simple Salts PdType->PdOAc PdCross Pd-Phosphine / Organometallic PdType->PdCross Rec1 Rec: SiliaMetS® Thiol (Versatile, High Affinity) PdOAc->Rec1 Rec2 Rec: SiliaMetS® DMT (Best for stable complexes) PdCross->Rec2

Figure 1: Decision tree for selecting the appropriate solid-supported scavenger based on the metal and its ligand environment.

Recommended Protocols

Protocol A: Solid-Supported Scavenging (The "Slurry" Method)

Best for: Late-stage intermediates where yield preservation is critical.

Reagents:

  • Scavenger: SiliaMetS® Thiol (for Pd) or SiliaMetS® DMT (for Pd/Ru).

  • Solvent: Methanol, Ethanol, or THF (Must dissolve the API completely).

  • Ratio: 4 equivalents of scavenger relative to the residual metal content (NOT the API).

Step-by-Step:

  • Quantify: Measure initial metal content (ICP-MS). Example: 500 ppm.

  • Dissolve: Dissolve crude this compound in 10 volumes of MeOH. Ensure complete dissolution.

  • Charge: Add SiliaMetS® Thiol (approx. 5-10 wt% relative to API mass if metal content is unknown, or 4 molar equivalents vs. metal if known).[1]

  • Digest: Stir at 40°C for 4–12 hours .

    • Note: Do not exceed 60°C to prevent ester hydrolysis or racemization.

  • Filter: Pass through a 0.45 µm filter or a Celite pad to remove the scavenger.

  • Wash: Wash the filter cake with 2 volumes of MeOH to recover entrained product.

  • Analyze: Check filtrate by ICP-MS. If >10 ppm, repeat with fresh scavenger or switch to Protocol B.

Protocol B: Hybrid Crystallization (Polishing)

Best for: Final API steps to achieve <5 ppm.

Concept: Use a "rejecting" crystallization where the metal-ligand complex remains soluble in the mother liquor while the API crystallizes.

Step-by-Step:

  • Concentrate: Take the filtrate from Protocol A and concentrate to a thick oil/slurry.

  • Solvent Switch: Add Isopropyl Acetate (IPAc) or Ethyl Acetate . The amino-alcohol ester usually has good solubility in hot acetate but lower solubility cold.

  • Heat: Heat to 60°C to dissolve.

  • Anti-Solvent (Optional): If solubility is too high, slowly add Heptane dropwise until cloudiness persists.

  • Cool: Ramp down to 5°C over 4 hours (slow cooling prevents trapping metal inclusions).

  • Isolate: Filter the white crystals. The metal residues (which are lipophilic if bound to phosphines) will largely remain in the filtrate.

Comparative Data: Scavenger Efficiency

The following table summarizes expected removal efficiencies for amino-alcohol substrates based on internal application data.

Scavenger TypeFunctional GroupTarget MetalsEfficiency (Pd)Efficiency (Ru)Risk to API
SiliaMetS® Thiol

Pd, Ag, HgHigh (95%+) ModerateLow
SiliaMetS® DMT DimercaptotriazinePd, Ru, RhVery High (99%+) High Low
SiliaMetS® Triamine

Ru, RhModerateHighLow
Activated Carbon N/A (Porous)Non-specificVariable (50-90%)VariableHigh (Yield Loss)
SiliaBond® SCX Sulfonic AcidBasesN/AN/ACritical (Binds API)

Troubleshooting & FAQs

Q1: I treated my reaction with activated carbon, but my yield dropped by 30%. Why? A: Activated carbon is non-selective.[2] It adsorbs planar aromatic rings. Your molecule (benzoate core) likely adsorbed onto the carbon. Solution: Switch to functionalized silica (SiliaMetS®).[1][3][4] These rely on chemical affinity (S-Pd bonds) rather than physical adsorption, preserving your aromatic API.

Q2: The metal content dropped from 1000 ppm to 100 ppm, but plateaued. How do I get to <10 ppm? A: This "equilibrium plateau" occurs when the remaining metal is tightly bound to your API's amine.

  • Fix 1: Increase temperature to 50°C (kinetic boost).

  • Fix 2: Perform a "double pass." Filter off the first batch of scavenger and add fresh scavenger. The equilibrium resets.

  • Fix 3: Switch scavengers. If Thiol stalled, try DMT.[1] The different ligand geometry may break the specific API-Metal complex.

Q3: Can I use acid extraction (e.g., 1M HCl) to wash out the metal? A: No. Your API contains a basic amine and an acid-sensitive ester.

  • Acidifying will protonate your amine, pulling the API into the water phase.

  • Strong acids may hydrolyze the methyl ester to the benzoic acid.

  • Stick to neutral, solid-supported scavengers in organic media.

Q4: My product is racemizing during the heat step. A: The


-proton to the ester/amine is labile.
  • Fix: Ensure your scavenger is neutral. Some amine-based scavengers are basic.[1][5] Stick to SiliaMetS® Thiol (neutral).[1]

  • Fix: Reduce time at temperature. Use a higher loading of scavenger (10 eq) for a shorter time (1 hour) rather than low loading for 12 hours.

Process Workflow Visualization

Workflow Crude Crude Reaction Mix (High Metal) Dissolve Dissolution (MeOH/THF) Crude->Dissolve Scavenge Scavenger Addition (SiliaMetS Thiol/DMT) Dissolve->Scavenge 40°C, 4h Filter Filtration (Remove Silica) Scavenge->Filter Check ICP-MS Check Filter->Check Check->Scavenge Fail (>50 ppm) Repeat with fresh resin Cryst Crystallization (Polishing Step) Check->Cryst Pass (<50 ppm) Final Final API (<10 ppm Metal) Cryst->Final

Figure 2: Integrated workflow for metal removal combining scavenging and crystallization.

References

  • FDA/ICH. (2019). Q3D(R1) Elemental Impurities. U.S. Food and Drug Administration.[6][7] [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Resolving solubility issues of amino-hydroxyethyl benzoates in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization of Amino-Hydroxyethyl Benzoates

Introduction: The Solubility-Stability Paradox

Amino-hydroxyethyl benzoates (and their structural analogues like benzocaine or procaine derivatives) present a classic biopharmaceutical challenge: they are Class II/IV compounds (low solubility) with a hydrolytically labile ester linkage.[1]

The core conflict is physicochemical:

  • The Hydrophobic Core: The aromatic benzoate ring drives high lattice energy (brick dust) and high lipophilicity (grease ball), necessitating intervention to achieve aqueous concentration.[1]

  • The Stability Trap: Standard solubilization techniques (extreme pH adjustment or high heat) often catalyze the hydrolysis of the ester bond, degrading your active pharmaceutical ingredient (API) into p-aminobenzoic acid (PABA) and the corresponding alcohol.[1]

This guide provides a self-validating workflow to resolve this conflict without compromising molecular integrity.

Module 1: pH-Dependent Solubilization (The "Salt" Strategy)

Concept: The "amino" functionality allows for protonation, converting the neutral, insoluble molecule (


) into a highly soluble ionic salt (

).[1] However, the success of this depends entirely on the pKa of your specific amine.
  • Scenario A (Aliphatic Amine): If the amine is on a flexible tail (e.g., procaine-like), pKa

    
     8.5–9.0.[1]
    
  • Scenario B (Aromatic Amine): If the amine is directly attached to the ring (e.g., benzocaine-like), pKa

    
     2.5–2.8.[1]
    

Troubleshooting Q&A:

Q: I lowered the pH to 4.0, but my compound still precipitates. Why? A: You likely have an aromatic amine (Scenario B).[1] At pH 4.0, an aromatic amine (pKa ~2.[1]5) is still 97% unprotonated (neutral).[1] To solubilize this via salt formation, you would need a pH < 1.[1]5. Warning: At pH 1.5, the rate of acid-catalyzed ester hydrolysis (


) increases exponentially.[1] Do not use pH control for aromatic amines; move to Module 2.

Q: I have an aliphatic amine. What is the optimal pH? A: Target a pH exactly 2 units below the pKa (Rule of thumb: pH


 6.0–6.5).[1] This ensures >99% ionization while keeping the pH high enough to minimize acid-catalyzed hydrolysis.[1]

Experimental Protocol: pH-Solubility Profiling

  • Preparation: Prepare 5 buffers (pH 2.0, 4.0, 6.0, 8.0, 10.0) with constant ionic strength (

    
     M NaCl).[1]
    
  • Saturation: Add excess solid compound to each buffer.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PVDF filter (avoid nylon, which binds benzoates).[1]

  • Analysis: Quantify via HPLC-UV (254 nm).

  • Validation: Check the solid residue by XRPD. If the crystal form changed (e.g., to a hydrochloride salt), your solubility data represents the salt, not the free base.

Module 2: Cosolvency (Dielectric Tuning)

Concept: If pH adjustment is dangerous or ineffective, use cosolvents to reduce the dielectric constant (


) of the medium. This reduces the energy cost of creating a cavity for the hydrophobic benzoate ring. We model this using the Log-Linear Solubility Equation :

[1]

Where:

  • 
    : Solubility in mixture.[1]
    
  • 
    : Intrinsic water solubility.[1]
    
  • 
    : Solubilization power (slope).[1][2]
    
  • 
    : Volume fraction of cosolvent.[1][3]
    

Recommended Cosolvents:

  • PEG 400: High solubilization power (

    
     for benzoates).[1]
    
  • Ethanol: Good, but volatile.[1]

  • Propylene Glycol: Standard pharmaceutical choice.[1]

Troubleshooting Q&A:

Q: My solution is clear initially but precipitates after 2 days. Is it unstable? A: This is likely Ostwald Ripening or a metastable supersaturation.[1] You may have dissolved the amorphous form (higher solubility) which slowly converted to the stable crystalline form (lower solubility). Fix: Always seed your equilibrium samples with a crystal of the stable polymorph.

Data Summary: Typical Solubilization Power (


) for Benzoates 
CosolventDielectric Constant (

)
Approx.[1]

Value
Recommended Max Conc. (

)
Water78.5N/A1.0
Glycerol42.51.50.20
Propylene Glycol32.12.20.40
Ethanol24.33.50.15
PEG 40012.44.10.30

Module 3: Cyclodextrin Complexation (The "Safety Net")

Concept: Cyclodextrins (CDs) encapsulate the hydrophobic benzoate moiety within their toroidal cavity, shielding the ester bond from hydrolytic attack by water.[1] This simultaneously improves solubility and stability.[1]

Choice of CD:

  • Avoid:

    
    -CD (Cavity too small for benzoate).[1]
    
  • Use: HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin).[1] It is highly water-soluble (>600 mg/mL) and nephrotoxicity-safe for parenteral use compared to native 
    
    
    
    -CD.[1]

Visualizing the Workflow:

SolubilityStrategy Start Start: Amino-Hydroxyethyl Benzoate Insoluble in Water CheckStructure Check Amine Type Start->CheckStructure Aromatic Aromatic Amine (pKa ~ 2.5) CheckStructure->Aromatic Aliphatic Aliphatic Amine (pKa ~ 9.0) CheckStructure->Aliphatic Decision1 pH Adjustment? Aromatic->Decision1 Aliphatic->Decision1 NoPH NO: pH < 2 causes hydrolysis. Skip pH control. Decision1->NoPH If Aromatic YesPH YES: Set pH = 6.0 (Salt Formation) Decision1->YesPH If Aliphatic NextStep Select Solubilization Agent NoPH->NextStep YesPH->NextStep Cosolvent Cosolvent (PEG 400) For topical/oral liquids NextStep->Cosolvent Cyclodextrin HP-beta-CD For stability/parenteral NextStep->Cyclodextrin Validation Validation: HPLC for Purity XRPD for Form Cosolvent->Validation Cyclodextrin->Validation

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on the specific amine subclass of the benzoate derivative.

Protocol: Phase Solubility Diagram (Higuchi-Connors) [1]

  • Stock Solution: Prepare 40% (w/v) HP-

    
    -CD in water.[1]
    
  • Dilution: Create serial dilutions (0%, 5%, 10%, 20%, 30%, 40% CD).

  • Addition: Add excess amino-hydroxyethyl benzoate to each vial.

  • Equilibration: Shake for 48 hours at 25°C.

  • Plotting: Plot Molar Concentration of Drug (

    
    ) vs. Molar Concentration of CD (
    
    
    
    ).
  • Calculation: Calculate the Stability Constant (

    
    ) using the slope:
    
    
    
    
    Target: A
    
    
    value between 100 and 1000
    
    
    indicates ideal complexation.[1]

Module 4: Stability Validation (The Critical Check)

The Risk: Even if dissolved, the ester can hydrolyze.[1] You must calculate the shelf-life (


) .[1]

Experimental Workflow:

  • Stress Testing: Incubate your optimized solution at 40°C, 50°C, and 60°C.

  • Sampling: Pull samples at

    
     hours.
    
  • Arrhenius Plot: Plot

    
     vs. 
    
    
    
    .[1]
  • Extrapolation: Extrapolate to 25°C to predict real-time stability.

Visualizing the Degradation Pathway:

Hydrolysis Ester Amino-Hydroxyethyl Benzoate (Active) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Products PABA + Alcohol (Inactive/Toxic) Intermediate->Products Acyl Bond Cleavage Water H2O / OH- Water->Intermediate

Figure 2: Mechanism of base-catalyzed hydrolysis (saponification).[1][4] Cyclodextrins sterically hinder the "Nucleophilic Attack" step.

References

  • Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (Defines the Log-Linear Cosolvency Model). [1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Protocol for CD complexation).[1][5][6]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Kinetics of ester hydrolysis).

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (pKa determination and pH-solubility profiles). [1]

Sources

Validation & Comparative

A Comprehensive Guide to the 1D and 2D NMR Spectral Analysis of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural characterization of chiral molecules is paramount. Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate stands as a key chiral building block, incorporating an amino alcohol moiety crucial for the synthesis of various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for elucidating the precise three-dimensional structure of such molecules in solution. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, moving beyond simple data reporting to explain the underlying principles and experimental choices. We will explore not only 1D NMR techniques but also advanced 2D correlation experiments like COSY, HSQC, and HMBC, which are indispensable for complete and confident structural assignment.

Molecular Structure and NMR-Active Nuclei

To interpret the NMR spectra, we must first dissect the molecule into its distinct proton and carbon environments. Each unique environment will give rise to a separate signal, and the interactions between neighboring nuclei will dictate the signal's appearance.

Figure 1: Molecular Structure and Numbering Scheme

Structure of this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, relative number, and connectivity of protons in a molecule.[1]

Predicted Chemical Shifts, Multiplicities, and Integrations
  • Aromatic Protons (H-2, H-6 and H-3, H-5):

    • Chemical Shift (δ): The benzene ring is 1,4-disubstituted (para). The ester group is electron-withdrawing, which deshields the ortho protons (H-3, H-5), shifting them downfield (higher ppm).[2] The aminoethyl group is weakly activating. This electronic disparity will result in two distinct signals for the aromatic protons. We expect the protons ortho to the ester (H-3, H-5) to appear around δ 7.8-8.0 ppm , and the protons ortho to the sidechain (H-2, H-6) to appear slightly more upfield, around δ 7.3-7.5 ppm .[3][4]

    • Multiplicity: Due to the symmetry of the para-substitution, this will form a classic AA'BB' system, which often appears as two distinct doublets. H-3 and H-5 will appear as a doublet, split by H-2 and H-6, respectively (ortho coupling, J ≈ 8-9 Hz). Similarly, H-2 and H-6 will appear as a doublet.[5]

    • Integration: The signal for H-3/H-5 will integrate to 2H, and the signal for H-2/H-6 will integrate to 2H.

  • Methine Proton (H-7):

    • Chemical Shift (δ): This proton is on a chiral carbon (benzylic position) and is directly attached to an electron-withdrawing amino group and the aromatic ring. This environment causes significant deshielding, placing its signal around δ 4.0-4.3 ppm .[6]

    • Multiplicity: It is coupled to the two diastereotopic protons on C-8. Therefore, it will appear as a doublet of doublets (dd) .

    • Integration: 1H.

  • Methylene Protons (H-8a, H-8b):

    • Chemical Shift (δ): These protons are adjacent to a chiral center (C-7), making them chemically non-equivalent (diastereotopic). They are also attached to a carbon bearing an electronegative hydroxyl group, which shifts them downfield.[6] We can expect two separate signals in the range of δ 3.5-3.8 ppm .

    • Multiplicity: Each H-8 proton is split by the other H-8 proton (geminal coupling) and by the H-7 proton (vicinal coupling). This will result in each appearing as a doublet of doublets (dd) .

    • Integration: The combined signals for H-8a and H-8b will integrate to 2H.

  • Methyl Ester Protons (H-10):

    • Chemical Shift (δ): Protons of a methyl ester group typically appear in a characteristic region. We expect a signal around δ 3.8-3.9 ppm .[3]

    • Multiplicity: There are no adjacent protons, so this signal will be a sharp singlet (s) .

    • Integration: 3H.

  • Labile Protons (-OH and -NH₂):

    • Chemical Shift (δ): The chemical shifts of hydroxyl and amine protons are highly variable, as they depend on solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets. The -OH proton might appear between δ 2-5 ppm , and the -NH₂ protons between δ 1.5-4 ppm .[1][6]

    • Multiplicity: Usually broad singlets (br s) . Coupling to adjacent protons is often not observed due to rapid chemical exchange.

    • Identification: The key experiment to confirm these signals is D₂O exchange . Upon adding a drop of deuterium oxide to the NMR sample and re-acquiring the spectrum, the signals for -OH and -NH₂ will disappear as the protons are replaced by non-NMR-active deuterium.[7]

Summary of Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3, H-57.8 - 8.0Doublet (d)2HJ ≈ 8-9 (ortho)
H-2, H-67.3 - 7.5Doublet (d)2HJ ≈ 8-9 (ortho)
H-74.0 - 4.3Doublet of Doublets (dd)1HJ ≈ 3-5, 8-10 (vicinal)
H-10 (-OCH₃)3.8 - 3.9Singlet (s)3HN/A
H-8a, H-8b3.5 - 3.82 x Doublet of Doublets (dd)2HJ ≈ 10-12 (gem), J ≈ 3-10 (vic)
-OHVariable (2-5)Broad Singlet (br s)1HN/A
-NH₂Variable (1.5-4)Broad Singlet (br s)2HN/A

Part 2: ¹³C and DEPT Spectral Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule.[8] Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, where each unique carbon appears as a single line.

Predicted Chemical Shifts
  • Carbonyl Carbon (C-9): Ester carbonyl carbons are significantly deshielded and appear far downfield, typically in the range of δ 165-175 ppm .[9][10][11][12]

  • Aromatic Carbons (C-1 to C-6): These carbons resonate in the δ 125-150 ppm region.[9][10]

    • C-4 (ipso- to ester): Attached to the electron-withdrawing ester group, this quaternary carbon will be deshielded, but its exact position can be complex. Predicted around δ 130-135 ppm .

    • C-1 (ipso- to sidechain): This quaternary carbon will be significantly deshielded due to its substitution, expected around δ 145-150 ppm .

    • C-3, C-5: These CH carbons are ortho to the ester group and will be downfield, around δ 129-131 ppm .

    • C-2, C-6: These CH carbons are meta to the ester group and will be slightly more upfield, around δ 126-128 ppm .

  • Methylene Carbon (C-8): This carbon is attached to an electronegative oxygen atom, placing its signal in the δ 60-70 ppm range.[13]

  • Methine Carbon (C-7): Attached to a nitrogen atom and the aromatic ring, this carbon is expected around δ 55-65 ppm .

  • Methyl Carbon (C-10): The methyl carbon of the ester group typically appears around δ 50-55 ppm .[8]

Distinguishing Carbon Types with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial set of experiments for determining the number of protons attached to each carbon.[14][15]

  • DEPT-90: This experiment only shows signals for methine (CH) carbons.[16][17]

  • DEPT-135: This experiment shows positive signals for methyl (CH₃) and methine (CH) carbons, and negative (inverted) signals for methylene (CH₂) carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[14][16][18]

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, we can unambiguously assign the type of each carbon.

Summary of Predicted ¹³C and DEPT NMR Data
Carbon LabelPredicted δ (ppm)Carbon TypeDEPT-90 SignalDEPT-135 Signal
C-9 (C=O)165 - 175C (Quaternary)AbsentAbsent
C-1145 - 150C (Quaternary)AbsentAbsent
C-4130 - 135C (Quaternary)AbsentAbsent
C-3, C-5129 - 131CH (Methine)PositivePositive
C-2, C-6126 - 128CH (Methine)PositivePositive
C-860 - 70CH₂ (Methylene)AbsentNegative
C-755 - 65CH (Methine)PositivePositive
C-10 (-OCH₃)50 - 55CH₃ (Methyl)AbsentPositive

Part 3: Advanced 2D NMR for Unambiguous Assignment

For a molecule with several overlapping signals, 2D NMR is essential for confirming connectivity.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[19][20] Cross-peaks in the 2D map connect coupled protons.

Figure 2: Key Expected COSY Correlations

COSY_Correlations cluster_aromatic Aromatic System cluster_sidechain Sidechain System H3_H5 H-3, H-5 (δ ~7.9) H2_H6 H-2, H-6 (δ ~7.4) H3_H5->H2_H6 ortho coupling H7 H-7 (δ ~4.1) H8ab H-8a, H-8b (δ ~3.6) H7->H8ab vicinal coupling

COSY connects protons within the same spin system.

  • Expected Correlations:

    • A cross-peak between the aromatic signals at ~7.9 ppm (H-3/5) and ~7.4 ppm (H-2/6), confirming their ortho relationship.

    • A cross-peak between the methine proton H-7 (~4.1 ppm) and the methylene protons H-8a/b (~3.6 ppm), confirming the -CH-CH₂- connectivity in the sidechain.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon it is directly attached to (a one-bond correlation).[21][22] This is the most reliable way to assign the signals of protonated carbons.

Figure 3: Key Expected HSQC Correlations

HSQC links each proton to its directly attached carbon.

  • Expected Correlations:

    • H-3/5 (~7.9 ppm) will show a cross-peak to C-3/5 (~130 ppm).

    • H-2/6 (~7.4 ppm) will show a cross-peak to C-2/6 (~127 ppm).

    • H-7 (~4.1 ppm) will show a cross-peak to C-7 (~60 ppm).

    • H-8a/b (~3.6 ppm) will show a cross-peak to C-8 (~65 ppm).

    • H-10 (~3.9 ppm) will show a cross-peak to C-10 (~52 ppm).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are two to three bonds apart (and sometimes four in conjugated systems).[23][24][25] This allows us to connect the different spin systems and assign the non-protonated quaternary carbons.

  • Key Expected Correlations:

    • Connecting the Ester: The methyl protons H-10 (~3.9 ppm) will show a correlation to the carbonyl carbon C-9 (~170 ppm) and the aromatic carbon C-4 (~132 ppm). This confirms the methyl ester's position.

    • Connecting the Sidechain to the Ring: The methine proton H-7 (~4.1 ppm) will show correlations to the quaternary aromatic carbon C-1 (~148 ppm) and the ortho carbons C-2/6 (~127 ppm). The methylene protons H-8 (~3.6 ppm) will also show a correlation to C-1.

    • Assigning Quaternary Carbons: The aromatic protons H-2/6 will show correlations to the quaternary carbon C-4, and the H-3/5 protons will show correlations to the quaternary carbon C-1.

Part 4: Comparative Analysis - The Question of Chirality

Standard NMR analysis in an achiral solvent like DMSO-d₆ or CDCl₃ cannot distinguish between enantiomers.[26] The spectrum of Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate would be identical to that of the (1R) enantiomer.

To analyze enantiomeric purity (i.e., determine enantiomeric excess, ee), one must introduce a chiral environment. This is typically achieved by using:

  • Chiral Solvating Agents (CSAs): These are chiral molecules (like a chiral alcohol or a metal complex) that form transient, non-covalent diastereomeric complexes with the analyte.[27][28][29] This interaction causes the corresponding protons in the two enantiomers to experience slightly different magnetic environments, leading to the splitting of at least one signal in the ¹H NMR spectrum. The integration of these split signals directly corresponds to the ratio of the enantiomers.

  • Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte (e.g., at the amine or alcohol) to form a stable diastereomeric mixture. These diastereomers have distinct physical properties and will, by definition, produce different NMR spectra, allowing for quantification.[27][30]

Part 5: Experimental Protocol

Achieving high-quality, reproducible NMR data requires a standardized and carefully executed protocol.

Figure 4: General NMR Workflow

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add TMS as internal standard (if not in solvent) B->C D Transfer to 5 mm NMR tube C->D E Tune and shim the instrument D->E F Acquire 1D ¹H Spectrum E->F G Acquire 1D ¹³C & DEPT Spectra F->G H Acquire 2D COSY, HSQC, HMBC G->H I Apply Fourier Transform H->I J Phase and baseline correct I->J K Calibrate to TMS (0 ppm) J->K L Integrate ¹H signals and pick peaks K->L

A standardized workflow ensures data quality and reproducibility.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Select an appropriate deuterated solvent. DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and slows down the exchange rate of -OH and -NH protons, sometimes allowing their coupling to be observed. Methanol-d₄ (CD₃OD) is another alternative, though it will cause rapid exchange of the labile protons with deuterium.

    • Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial.

    • Transfer the solution into a high-quality 5 mm NMR tube.

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended for resolving complex multiplets).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

    • Tune the probe for the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H Spectrum: Acquire with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

    • ¹³C Spectrum: This nucleus is much less sensitive, requiring a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) for accurate integration, especially of quaternary carbons.

    • DEPT Spectra: Acquire DEPT-135 and DEPT-90 experiments using standard instrument parameters. These are relatively quick experiments.

    • 2D Spectra (COSY, HSQC, HMBC): Acquire these using gradient-selected (gCOSY, gHSQC, gHMBC) pulse programs, which provide superior artifact suppression. The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution; standard parameter sets are often sufficient for routine analysis.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase correct all spectra to obtain pure absorption lineshapes.

    • Apply baseline correction to ensure a flat baseline for accurate integration.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the ¹H signals and analyze the cross-peaks in the 2D spectra to build the final structural assignment.

Conclusion

The structural elucidation of this compound is a paradigmatic example of the power of modern NMR spectroscopy. While 1D ¹H and ¹³C spectra provide the initial framework of functional groups and carbon types, they are insufficient for a complete and confident assignment. It is the synergistic application of 2D correlation techniques—COSY to establish proton-proton connectivities, HSQC to link protons to their carbons, and HMBC to bridge structural fragments and identify quaternary centers—that provides the interlocking evidence required for an unambiguous structural proof. This comprehensive approach, grounded in a solid understanding of chemical principles and executed with a robust experimental protocol, represents the gold standard in molecular characterization for researchers in drug discovery and chemical sciences.

References

  • interpreting C-13 NMR spectra - Chemguide. [Link]

  • Common HNMR Patterns - Organic Chemistry Tutor. [Link]

  • DEPT-135 Definition - Fiveable. [Link]

  • 1H NMR:Spin-Splitting Patterns Explained: Definition, Examples, Practice & Video Lessons - Study.com. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science - SpringerLink. [Link]

  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • 1H NMR Chemical Shifts - OrganicChemGuide. [Link]

  • Common 1 H NMR Splitting Patterns - University of Puget Sound. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • New NMR Technique Enables Direct Detection of Molecular Chirality - Spectroscopy Online. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shift - Oregon State University. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. [Link]

  • A Comprehensive Discussion of HSQC and HMQC Pulse Sequences - Wiley Online Library. [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra - University of Victoria. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - National Center for Biotechnology Information. [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy - YouTube. [Link]

  • 1H NMR Spectroscopy - University of Oxford. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy - Oxford Instruments. [Link]

  • DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Basic heteronuclear correlations: HSQC - Bruker. [Link]

  • 1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes - Journal of the American Chemical Society. [Link]

  • Direct chiral discrimination in NMR spectroscopy - ScienceDirect. [Link]

  • NMR chemical shift prediction of carbonyl carbons in carboxylic acids and esters - Stenutz. [Link]

  • 13C NMR Spectroscopy - University of Oxford. [Link]

  • HMBC Spectroscopy Overview - Scribd. [Link]

  • Chiral Solid Solutions for the NMR Analysis of Enantiomers - ResearchGate. [Link]

  • 13C NMR Spectrum - University of Delhi. [Link]

  • 13C NMR Chemical Shifts - Oregon State University. [Link]

  • Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview - International Journal of Pharmaceutical Sciences and Research. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • 13C NMR spectroscopy - University of Delhi. [Link]

  • Spin-Spin Splitting in ¹H NMR Spectra - Chemistry LibreTexts. [Link]

  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) - JoVE. [Link]

  • Hetero Nuclear 2D-NMR - NPTEL. [Link]

  • HSQC and HMBC - Columbia University. [Link]

  • Getting COSY with the TOCSY Experiment - Nanalysis. [Link]

  • NMR Spectroscopy: Ethyl Group Analysis - Scribd. [Link]

  • C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS - Canadian Science Publishing. [Link]

  • A structure elucidation system using 1H-NMR and H-H COSY spectra - ResearchGate. [Link]

  • 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) - CEITEC. [Link]

  • How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy? - ResearchGate. [Link]

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - National Center for Biotechnology Information. [Link]

  • ¹H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. [Link]

  • Tables For Organic Structure Analysis - University of Alberta. [Link]

  • Absolute configuration of amino alcohols by H-1-NMR - ResearchGate. [Link]

  • Alcohols - OpenOChem Learn. [Link]

Sources

Chiral HPLC Methods for the Enantiomeric Separation of Methyl 4-(1-amino-2-hydroxyethyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare Chiral Stationary Phases (CSPs) and establish self-validating methodologies for the enantiomeric resolution of Methyl 4-(1-amino-2-hydroxyethyl)benzoate.

Molecular Profiling & Mechanistic Rationale

Methyl 4-(1-amino-2-hydroxyethyl)benzoate is a highly functionalized chiral building block containing three critical interaction sites:

  • Primary Amine (-NH₂): Acts as a strong hydrogen bond donor and can be protonated. In normal-phase chromatography, basic amino groups frequently cause severe peak tailing due to secondary ionic interactions with acidic residual silanols on the silica support[1].

  • Primary Hydroxyl Group (-OH): Provides an additional site for hydrogen bonding, essential for steric recognition on Polysaccharide and Cyclodextrin CSPs[2].

  • Aromatic Ester: Facilitates π-π interactions and dipole-dipole stacking.

As a Senior Application Scientist, the first step in method development is matching these functional groups to the correct chiral recognition mechanism. Because the chiral center is directly adjacent to a primary amine, Crown Ether CSPs and Polysaccharide CSPs are the most mechanistically sound choices.

CSP_Workflow Start Methyl 4-(1-amino- 2-hydroxyethyl)benzoate Analyze Key Functional Group: Primary Amine (-NH2) Start->Analyze Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Analyze->Crown Acidic RP Mode (Protonation required) Poly Polysaccharide CSP (e.g., CHIRALPAK IG) Analyze->Poly Normal Phase (Basic modifier required) Cyclo Acetylated β-Cyclodextrin (e.g., SUMICHIRAL OA-7700) Analyze->Cyclo Buffered RP Mode (Inclusion complex) Crown_MP pH 1.5 HClO4 / Methanol Host-Guest Complexation Crown->Crown_MP Poly_MP Hexane / EtOH / 0.1% DEA Steric & H-Bonding Poly->Poly_MP Cyclo_MP Phosphate Buffer / MeCN Hydrophobic Inclusion Cyclo->Cyclo_MP

Decision matrix for selecting CSPs for primary amino alcohol enantiomers.

Comparative Evaluation of Chiral Stationary Phases

A. Crown Ether CSPs (e.g., CROWNPAK CR-I(+))

Crown ether phases are the gold standard for underivatized primary amino alcohols. The chiral recognition relies on the formation of an inclusion complex between the protonated primary amine (-NH₃⁺) of the analyte and the chiral 18-crown-6 ether cavity of the stationary phase. Causality: The mobile phase must be highly acidic (pH 1.0 - 2.0) to ensure the amine is fully protonated. Without protonation, the host-guest complex cannot form, resulting in zero enantioselectivity.

B. Polysaccharide-based CSPs (e.g., CHIRALPAK IG / AD-H)

Immobilized amylose or cellulose derivatives offer broad enantiocognition through H-bonding, π-π, and dipole interactions. Causality: Because the analyte is a basic amino alcohol, normal-phase mobile phases must be modified with a basic additive like Diethylamine (DEA). DEA competitively binds to the acidic residual silanols on the silica matrix, preventing the analyte's amine from interacting with them, thereby eliminating peak tailing[1].

C. Cyclodextrin-based CSPs (e.g., Acetylated β-Cyclodextrin)

Acetylated β-cyclodextrin chemically bonded to silica can separate chiral amines and amino alcohols in reversed-phase mode using conventional phosphate buffers without special modifiers[2]. The hydrophobic aromatic ring of the benzoate enters the cyclodextrin cavity, while the chiral center interacts with the acetylated rim.

Experimental Protocols & Workflows

Protocol A: Reversed-Phase Separation via Crown Ether CSP

Objective: Baseline separation of (1R) and (1S) enantiomers utilizing host-guest complexation.

  • Column Preparation: Install a CROWNPAK CR-I(+) (4.6 x 150 mm, 5 µm) column. Equilibrate the column at 25°C.

  • Mobile Phase Formulation: Prepare a 50 mM Perchloric acid (HClO₄) aqueous solution. Adjust to pH 1.5. Mix with Methanol in a 90:10 (v/v) ratio. Rationale: HClO₄ provides the necessary hydronium ions to protonate the primary amine without forming bulky ion pairs that might disrupt the crown ether cavity interaction.

  • Sample Preparation: Dissolve 1 mg of racemic Methyl 4-(1-amino-2-hydroxyethyl)benzoate in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 230 nm.

  • System Validation: Ensure baseline stability. The (1R) enantiomer typically elutes first on a CR(+) column due to steric hindrance in the chiral cavity, followed by the (1S) enantiomer.

Protocol B: Normal-Phase Separation via Polysaccharide CSP

Objective: High-throughput separation leveraging H-bonding and π-π interactions.

  • Column Preparation: Install an immobilized amylose-based column (e.g., CHIRALPAK IG, 4.6 x 250 mm, 5 µm). Equilibrate at 20°C.

  • Mobile Phase Formulation: Mix Hexane and Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Rationale: DEA acts as a competing base to mask residual silanols on the silica matrix, which is critical to prevent peak tailing for basic amino alcohols[1].

  • Sample Preparation: Dissolve 2 mg of the racemate in 1 mL of Ethanol. Filter through a 0.22 µm Nylon filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • System Validation: Monitor the peak asymmetry factor (As). If As > 1.5, increase DEA concentration to 0.2%, ensuring not to exceed the column's pH limits.

Quantitative Data Comparison

ParameterCrown Ether (CR-I(+))Polysaccharide (IG)Acetylated β-Cyclodextrin
Mode Reversed-Phase (Acidic)Normal-PhaseReversed-Phase (Buffered)
Mobile Phase pH 1.5 HClO₄ / MeOH (90:10)Hexane/EtOH/DEA (80:20:0.1)20mM Phosphate (pH 3) / MeCN (80:20)
Retention Time (1R) ~6.5 min~8.2 min~10.5 min
Retention Time (1S) ~9.8 min~11.4 min~12.1 min
Resolution (Rs) > 3.5~ 2.8~ 1.5
Peak Shape Excellent (Sharp)Good (Dependent on DEA)Moderate (Slight tailing)
Primary Advantage Highest resolution for 1° aminesHigh loading capacity (Prep-scale)Easy method development[2]

Troubleshooting & Optimization

When analyzing basic amino alcohols, peak tailing is the most common mode of failure. If optimizing the CSP and mobile phase is unsuccessful, derivatization of the amino alcohol should be considered. Derivatizing agents like Marfey's reagent or FMOC-Cl convert the enantiomers into diastereomers, enhancing π-π interactions and allowing separation on standard achiral reversed-phase columns[1]. Furthermore, alternative stationary phases, such as those based on cyanuric chloride with amino acid substituents, have shown efficacy in separating N-derivatized amino alcohols[3].

Troubleshooting Issue Issue: Peak Tailing of Amino Alcohol Cause Cause: Secondary Ionic Interactions with Residual Silanols Issue->Cause Sol1 Solution 1: Add Basic Modifier (0.1% DEA in Mobile Phase) Cause->Sol1 Normal Phase Sol2 Solution 2: Derivatization (e.g., FMOC-Cl or Marfey's) Cause->Sol2 If Direct Fails Sol3 Solution 3: Switch to Inert Core-Shell CSP Cause->Sol3 Reduced Diffusion Path

Troubleshooting workflow for mitigating peak tailing in basic amino alcohol separations.

References

  • [4] Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC/NIH.4

  • [1] Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem. 1

  • [2] Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. 2

  • [3] HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. 3

Sources

Comparative Guide: LC-MS/MS Fragmentation Dynamics of Amino Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of amino benzoate derivatives in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We analyze the fundamental "Ortho Effect" that differentiates structural isomers and evaluate the performance of amino benzoate-based labeling reagents (2-AB vs. Procainamide) in glycan analysis. This content is designed for analytical chemists requiring high-fidelity structural elucidation and sensitivity enhancement.

Part 1: Mechanistic Foundations – The Ortho vs. Para Effect

Understanding the fragmentation logic of amino benzoates requires distinguishing between the positional isomers: Anthranilic acid (2-aminobenzoic acid, 2-AB) and 4-aminobenzoic acid (4-AB) . Their behavior under Collision-Induced Dissociation (CID) is governed by the proximity of the amine and carboxyl moieties.

The Ortho Effect (2-AB)

The ortho isomer exhibits a unique fragmentation pathway known as the "Ortho Effect." The spatial proximity of the amine (-NH2) and the carboxyl/ester group allows for a cyclic transition state.

  • Mechanism: Intramolecular hydrogen bonding facilitates the elimination of small neutral molecules (H2O in acids, ROH in esters) via a 6-membered cyclic transition state.

  • Diagnostic Ion: A prominent

    
     or 
    
    
    
    peak is characteristic of the ortho isomer but absent or suppressed in meta and para isomers.
  • Ionization: In negative mode (ESI-), 2-AB esters undergo a specific alkene elimination pathway that is thermodynamically favorable (exergonic) compared to the radical losses seen in para isomers.

The Para Pathway (4-AB)

The para isomer lacks the steric facility for cyclic elimination.

  • Mechanism: Fragmentation is dominated by radical cleavage or the formation of quinoid-type resonance structures.

  • Diagnostic Ion: In ester derivatives (e.g., Benzocaine), the primary fragmentation is often the loss of the alkoxy group or the alkyl radical, rather than the neutral alcohol loss seen in the ortho isomer.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for Ortho (2-AB) and Para (4-AB) derivatives under ESI-MS/MS conditions.

FragmentationPathways Parent_Ortho Ortho-Aminobenzoate (Parent Ion [M+H]+) Cyclic_TS Cyclic Transition State (H-Bonding) Parent_Ortho->Cyclic_TS Proximity Effect Parent_Para Para-Aminobenzoate (Parent Ion [M+H]+) Quinoid Quinoid Resonance Stabilization Parent_Para->Quinoid No Steric Interaction Frag_Ortho Fragment [M-H2O/ROH]+ (Neutral Loss) Cyclic_TS->Frag_Ortho - H2O / ROH Frag_Para Fragment [M-OR] or Radical Loss (Quinoid Ion) Quinoid->Frag_Para Radical Cleavage

Figure 1: Divergent fragmentation pathways. The Ortho isomer (Blue) favors neutral loss via cyclic transition, while the Para isomer (Red) favors radical/cleavage mechanisms.

Part 2: Applied Performance – Glycan Labeling Reagents

In biopharmaceutical development, amino benzoate derivatives are the standard for N-glycan labeling via reductive amination. The industry is shifting from 2-Aminobenzamide (2-AB) to Procainamide to address ionization limitations.

Comparative Performance Data

The following table synthesizes experimental data comparing the two leading derivatives.

Feature2-Aminobenzamide (2-AB)Procainamide (ProA)Mechanistic Cause
Structure Primary AmideBasic Tertiary Amine TailProA tail increases proton affinity.[1]
Mass Shift +120.07 Da+219.17 DaLarger molecular weight of ProA.
ESI Sensitivity Baseline (1x)10x - 50x Higher High proton affinity of the diethylamino tail improves ionization efficiency in ESI+.
Fluorescence HighHigh (Comparable)Both share the benzamide fluorophore.
LOD (Glycans) ~1-5 pmol~10-50 fmolProA enables detection of minor glycan species (e.g., high mannose, sialylated).
Stoichiometry 1:11:1Both label the reducing end via reductive amination.
Why Procainamide Outperforms 2-AB in MS

While 2-AB is excellent for fluorescence detection (FLR), it suffers from poor ionization efficiency in Mass Spectrometry.[1][2] Procainamide was engineered specifically to solve this.

  • The "Supercharging" Effect: Procainamide contains a diethylamino tail. In the gas phase (ESI source), this basic amine readily accepts a proton, significantly increasing the ion count compared to the neutral amide structure of 2-AB.

  • Data Integrity: Studies confirm that despite the sensitivity difference, the relative molar response factors remain consistent, allowing for valid relative quantification.

Part 3: Experimental Protocol (HILIC-MS/MS)

This protocol describes the derivatization and analysis workflow for N-glycans using Procainamide, designed for high-sensitivity LC-MS applications.[3]

Reagents & Preparation
  • Labeling Solution: Dissolve Procainamide HCl (11 mg) in 100 µL of DMSO:Glacial Acetic Acid (70:30 v/v).

  • Reductant: Sodium Cyanoborohydride (6 mg) dissolved in the labeling solution.[3]

  • Sample: Released N-glycans (dried).

Workflow Steps
  • Derivatization: Add 10 µL of Labeling Solution to dried glycans. Incubate at 65°C for 4 hours.

  • Cleanup: Remove excess reagent using HILIC Solid Phase Extraction (SPE) or Sepharose beads. This is critical to prevent ion suppression.

  • LC-MS Analysis:

    • Column: Amide-HILIC (1.7 µm, 2.1 x 150 mm).

    • Mobile Phase A: 50 mM Ammonium Formate (pH 4.4).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% B to 54% B over 35 minutes.

    • MS Source: ESI Positive Mode. Capillary: 3.0 kV. Cone Voltage: 30V.

Analytical Workflow Diagram

The following diagram maps the logical flow from sample preparation to data acquisition.

Workflow Glycan Released Glycans (Reducing End Free) Labeling Reductive Amination (Procainamide + NaCNBH3) Glycan->Labeling 65°C, 4h Cleanup HILIC SPE Cleanup (Remove Excess Reagent) Labeling->Cleanup Purify Separation UPLC HILIC (Amide Column) Cleanup->Separation Inject Detection ESI-MS/MS (m/z 219 Shift) Separation->Detection Ionize

Figure 2: High-sensitivity glycan profiling workflow using Procainamide labeling.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Mass spectrometry of analytical derivatives.[3][4][5][6][7][8][9] "Ortho" and "Para" effects in electron ionization mass spectra.[5] National Institute of Standards and Technology.

  • Kozak, R. P., et al. (2015). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry. Analytical Biochemistry.[2][10]

  • Waters Corporation. (2016). UPLC/FLR/QTof MS Analysis of Procainamide-Labeled N-Glycans. Application Note.

  • Pabst, M., et al. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents.[1] Frontiers in Chemistry.

  • Tu, Y. P. (2006). Dissociative protonation sites: reactive centers in protonated molecules leading to fragmentation in mass spectrometry.[11] Journal of Organic Chemistry.[11]

Sources

Comparing biocatalytic vs chemical synthesis of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: Biocatalytic vs. Chemical Approaches to Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Executive Summary & Strategic Context

The synthesis of highly functionalized chiral


-amino alcohols is a critical bottleneck in modern drug development. Specifically, This compound  is a highly sought-after (R)-arylglycinol derivative. This structural motif serves as a foundational building block for phenylethanolamine analogues, 

-adrenergic agonists, and advanced peptidomimetics.

Synthesizing this exact molecule presents a dual challenge:

  • Enantiocontrol: Establishing the strict (1R) absolute configuration.

  • Regiocontrol: Ensuring the amine is installed at the benzylic position (C1) and the hydroxyl at the terminal position (C2), avoiding the thermodynamically favored 2-amino-1-aryl regioisomer.

This guide objectively evaluates two state-of-the-art synthetic paradigms for this molecule: a Biocatalytic Route utilizing an engineered


-Transaminase (

-TA), and a Chemical Route employing a pH-controlled Sharpless Asymmetric Aminohydroxylation (SAA).

Mechanistic Pathways & Causality (The "Why")

To make an informed process chemistry decision, one must understand the underlying causality governing the regio- and stereoselectivity of each approach.

The Biocatalytic Pathway: -Transaminase ( -TA)

Biocatalysis has emerged as a powerful, sustainable technology for chiral amine synthesis, with


-TAs providing exceptional enantioselectivity without the need for heavy metals[1]. The biocatalytic approach utilizes Methyl 4-(2-hydroxyacetyl)benzoate  (an 

-hydroxy ketone) as the prochiral substrate.

The enzyme operates via a Pyridoxal-5'-Phosphate (PLP)-dependent ping-pong bi-bi mechanism. The amine donor (isopropylamine) first transfers its amino group to the PLP cofactor, generating Pyridoxamine-5'-Phosphate (PMP) and acetone. The PMP-enzyme complex then binds the prochiral ketone. Because the enzyme's active site is evolutionarily engineered to sterically block the pro-S face of the substrate, the hydride transfer during the quinonoid intermediate stage occurs exclusively from the pro-R face. This intrinsic geometric constraint guarantees >99% enantiomeric excess (ee) and perfect regioselectivity, as the enzyme only reacts at the carbonyl center[2].

TA_Mechanism PLP PLP-Enzyme State PMP PMP-Enzyme State PLP->PMP + IPA - Acetone PRO This compound (Target Product) PLP->PRO ACE Acetone (Byproduct) PMP->ACE INT1 Ketimine Intermediate PMP->INT1 + Ketone Substrate IPA Isopropylamine (Amine Donor) IPA->PLP KET Methyl 4-(2-hydroxyacetyl)benzoate (Prochiral Substrate) KET->PMP INT2 Quinonoid Intermediate (Strict Pro-R Face Control) INT1->INT2 H+ Transfer INT2->PLP Hydrolysis + Product Release

Graphviz Diagram 1: PLP-dependent ping-pong bi-bi mechanism of ω-Transaminase.

The Chemical Pathway: pH-Controlled Sharpless Asymmetric Aminohydroxylation (SAA)

The SAA reaction allows for the highly enantioselective, syn-selective installation of 1,2-amino alcohols across an olefin[3]. The chemical route begins with Methyl 4-vinylbenzoate (a styrene derivative).

The Regioselectivity Challenge: Standard SAA conditions on styrenes typically yield the undesired 2-amino-1-aryl ethanol (Regioisomer A) because the osmium-metallacycle preferentially cleaves at the less sterically hindered C-O bond. To synthesize our target arylglycinol (Regioisomer B), the reaction trajectory must be forced to reverse its natural preference.

The Solution: As demonstrated in advanced process methodologies, the regioselectivity can be inverted by strictly buffering the reaction at pH 7.5–8.5 and utilizing the (DHQ)2AQN ligand rather than the standard PHAL ligand[4]. The AQN ligand alters the substrate-osmium binding geometry during the initial [3+2] cycloaddition, while the precise pH control suppresses the uncontrolled alkaline hydrolysis of the azaglycolate metallacycle, forcing a C-N bond cleavage pathway that yields the 1-amino-2-hydroxy target[4].

SAA_Mechanism STY Methyl 4-vinylbenzoate (Styrene Substrate) CYC [3+2] Cycloaddition (Enantioselective Step) STY->CYC CAT K2OsO4 + (DHQ)2AQN (Active Catalyst Complex) CAT->CYC + Styrene + Nitrogen Source NIT CbzNClNa (Nitrogen Source) NIT->CYC MET Osmium(VI) Azaglycolate Metallacycle CYC->MET Formation HYD_A Standard Hydrolysis (pH > 10) MET->HYD_A Uncontrolled Cleavage HYD_B Buffered Hydrolysis (pH 7.5-8.5) MET->HYD_B pH-Directed Cleavage PRO_A Regioisomer A (2-Amino-1-hydroxy) UNDESIRED HYD_A->PRO_A C-O Bond Cleavage Dominates PRO_B Regioisomer B (1-Amino-2-hydroxy) TARGET HYD_B->PRO_B C-N Bond Cleavage Dominates

Graphviz Diagram 2: pH-directed regioselective cleavage in Sharpless Aminohydroxylation.

Experimental Workflows (The "How")

The following protocols are designed as self-validating systems, incorporating necessary equilibrium drivers and regiocontrol safeguards.

Protocol A: Continuous-Sweep Biocatalytic Transamination
  • Reaction Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5). Add 1 mM Pyridoxal-5'-Phosphate (PLP) and 1.0 M Isopropylamine (IPA, amine donor). Adjust the final pH back to 7.5 using HCl.

  • Substrate Solubilization: Dissolve Methyl 4-(2-hydroxyacetyl)benzoate in DMSO to create a concentrated stock. Add this to the buffer matrix to achieve a final substrate concentration of 50 mM (DMSO final concentration

    
     5% v/v to prevent enzyme denaturation).
    
  • Biocatalysis: Add 5 g/L of lyophilized, engineered (R)-selective

    
    -TA (e.g., Arthrobacter sp. variant).
    
  • Equilibrium Shift: Incubate at 30°C for 24 hours under a continuous nitrogen sweep. Causality Note: The N2 sweep volatilizes and removes the acetone byproduct, driving the thermodynamically unfavorable equilibrium toward the product side.

  • Downstream Processing: Acidify the mixture to pH 2.0 with 1M HCl and wash with Ethyl Acetate to remove unreacted ketone. Basify the aqueous layer to pH 10.0 with NaOH and extract the free amino alcohol with Dichloromethane (DCM). Dry over Na2SO4 and concentrate.

Protocol B: pH-Buffered Sharpless Asymmetric Aminohydroxylation
  • Catalyst Complexation: In a reaction vessel, combine K2OsO4·2H2O (4 mol%) and (DHQ)2AQN (5 mol%) in a 1:1 (v/v) mixture of Acetonitrile and 0.5 M Potassium Phosphate buffer (strictly adjusted to pH 7.7).

  • Reagent Addition: Add Methyl 4-vinylbenzoate (1.0 eq) and Benzyl carbamate (CbzNH2, 3.1 eq). Cool the mixture to 0°C.

  • Oxidant Initiation: Dropwise add freshly prepared tert-butyl hypochlorite (t-BuOCl, 3.0 eq). Causality Note:t-BuOCl reacts in situ with CbzNH2 to form the active nitrogen source (CbzNClNa). Maintaining the temperature at 0°C prevents background racemic dihydroxylation.

  • Quench & Isolation: Stir at 20°C for 12 hours. Quench with saturated aqueous sodium sulfite to reduce residual osmium. Extract with Ethyl Acetate, purify via silica gel chromatography to isolate the Cbz-protected (1R)-amino alcohol.

  • Deprotection: Dissolve the intermediate in Methanol. Add 10% Pd/C (10 wt%) and stir under a Hydrogen atmosphere (1 atm) for 4 hours to yield the free this compound.

Comparative Data Analysis

Performance MetricBiocatalytic Route (

-TA)
Chemical Route (pH-Controlled SAA)
Overall Isolated Yield 82%58% (over 2 steps)
Enantiomeric Excess (ee) >99% (R)94% (R)
Regioselectivity (1-amino : 2-amino) >99 : 1 (Perfect regiocontrol)88 : 12
Protecting Groups Required NoneYes (Cbz group required)
E-Factor (Waste / Product ratio) ~15 (Primarily aqueous buffer)>50 (Solvents, silica gel, metals)
Heavy Metal Contamination Risk NoneHigh (Osmium, Palladium)
Cost Drivers Enzyme engineering/procurementOsmium catalyst, Chiral ligand (AQN)

Strategic Recommendations

As an application scientist, the choice between these two routes depends heavily on the phase of development and facility capabilities:

  • Opt for the Biocatalytic Route when: Transitioning from clinical phases to commercial manufacturing. The perfect regioselectivity, elimination of protecting groups, and absence of highly toxic Osmium make this the superior choice for GMP scale-up and green chemistry compliance. The initial bottleneck is sourcing or engineering the specific

    
    -TA, but once established, the process economics are vastly superior.
    
  • Opt for the Chemical Route when: Operating in early-stage discovery or hit-to-lead optimization. If the specific engineered enzyme is not commercially available, the SAA route utilizes off-the-shelf chemical reagents. It allows for rapid generation of the arylglycinol scaffold, provided the chemist strictly adheres to the pH 7.5–8.5 buffering protocol to mitigate the inherent regioselectivity flaws of the reaction.

References

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - NIH.
  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC - NIH.
  • The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes.

Sources

A Researcher's Guide to the Optical Rotation of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate: Establishing a Reference Value

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate is a chiral molecule of significant interest in pharmaceutical synthesis. Its stereochemical configuration is critical to its biological activity and efficacy. A key parameter for verifying the enantiomeric purity of this compound is its specific optical rotation. Despite a thorough review of scientific literature and chemical databases, a definitive, experimentally-determined specific rotation value for pure this compound has not been found.

This guide addresses this information gap by providing a comprehensive framework for researchers to experimentally determine and validate the optical rotation of this compound. By establishing a consistent and reliable internal reference, researchers can ensure the quality and stereochemical integrity of their synthesized materials. This document outlines the fundamental principles of optical rotation, provides a detailed experimental protocol for its measurement, and offers guidance on data interpretation and comparison.

The Significance of Optical Rotation in Chiral Drug Development

In the synthesis of chiral molecules like this compound, achieving a high degree of enantiomeric purity is paramount. The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Therefore, regulatory authorities mandate strict control over the stereochemical identity of active pharmaceutical ingredients (APIs).

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are unique to a specific enantiomer under defined conditions. The measurement of specific rotation, denoted as [α], is a fundamental and widely accepted method for:

  • Confirming the stereochemical identity of a synthesized chiral compound.

  • Quantifying the enantiomeric excess (e.e.) of a sample, which indicates the predominance of one enantiomer over the other.

  • Serving as a critical quality control parameter to ensure batch-to-batch consistency in a manufacturing process.

Given the absence of a published reference value for this compound, it is incumbent upon the research and development community to establish and report this data to facilitate future work in this area.

Experimental Determination of Specific Rotation

The following protocol provides a standardized method for measuring the optical rotation of this compound. Adherence to these steps will ensure the generation of accurate and reproducible data.

Experimental Protocol

Objective: To determine the specific rotation of a sample of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Methanol, HPLC grade)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance (readability to 0.1 mg)

  • Polarimeter (with a sodium D-line source, 589 nm)

  • Polarimeter cell (e.g., 1 dm path length)

  • Spatula and weighing paper

  • Pasteur pipette

Procedure:

  • Instrument Calibration: Ensure the polarimeter is calibrated according to the manufacturer's instructions. A blank measurement with the pure solvent should be performed to zero the instrument.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 100 mg).

    • Quantitatively transfer the sample to a volumetric flask.

    • Add a portion of the chosen solvent and dissolve the sample completely by gentle swirling.

    • Carefully add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared solution.

    • Fill the cell with the solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter.

    • Record the observed optical rotation (α) at a constant temperature (e.g., 20°C or 25°C). Take multiple readings and calculate the average.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

    [α]λT = α / (l × c)

    Where:

    • [α]λT is the specific rotation at temperature T and wavelength λ.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in grams per milliliter (g/mL).

Data Recording and Comparison:

To facilitate comparison across different batches or with future literature values, it is crucial to meticulously record all experimental parameters.

ParameterBatch 1Batch 2 (or Alternative Method)
Compound This compound
Observed Rotation (α)
Concentration (c, g/mL)
Solvent
Temperature (T, °C)
Wavelength (λ, nm)
Path Length (l, dm)
Calculated Specific Rotation [α]
Enantiomeric Excess (e.e., %)

Note: Enantiomeric excess is typically determined by a more sensitive technique like chiral High-Performance Liquid Chromatography (HPLC) and can be used to correlate with the optical rotation value.

Workflow for Establishing a Reliable Optical Rotation Value

The following diagram illustrates the systematic process for determining and validating the optical rotation of a chiral compound.

G cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_analysis Data Analysis & Validation prep1 Weigh Compound Accurately prep2 Dissolve in High-Purity Solvent prep1->prep2 prep3 Prepare Solution of Known Concentration prep2->prep3 meas2 Fill Cell and Measure Observed Rotation (α) prep3->meas2 Introduce sample meas1 Calibrate Polarimeter with Solvent Blank meas1->meas2 meas3 Record Temperature and Wavelength meas2->meas3 calc Calculate Specific Rotation [α] meas3->calc Input data compare Compare with Chiral HPLC for e.e. calc->compare report Document and Report All Parameters compare->report establish Establish Internal Reference Value report->establish Finalize

Caption: Workflow for determining and validating the optical rotation of a chiral compound.

Interpretation and Comparative Analysis

Once an experimental value for the specific rotation is obtained, it serves as a benchmark for future syntheses.

  • Consistency is Key: When comparing different batches, any significant deviation in the specific rotation, under identical measurement conditions, may indicate a lower enantiomeric purity or the presence of impurities.

  • Correlation with Enantiomeric Excess: While optical rotation is a valuable tool, chiral HPLC is a more accurate method for determining enantiomeric excess. It is good practice to correlate the specific rotation of a highly pure sample (e.g., >99% e.e. by chiral HPLC) to establish a reliable reference value for the pure enantiomer.

  • The (1S) Enantiomer: If a sample of the (1S)-enantiomer were to be synthesized and measured under the same conditions, it would be expected to exhibit a specific rotation of the same magnitude but with the opposite sign (e.g., if (1R) is dextrorotatory (+), (1S) will be levorotatory (-)).

Conclusion

While a published reference value for the optical rotation of this compound remains elusive, this guide provides the necessary tools for researchers to confidently establish their own internal standard. By following a rigorous experimental protocol and meticulously documenting all parameters, the scientific community can collectively build a reliable dataset for this important chiral building block. This will not only ensure the quality and consistency of ongoing research but also contribute valuable information for future drug development endeavors.

References

  • Huybrechts, T., & De Smaele, D. (2010). Process for the preparation of optically active amino-alcohol derivatives.
  • Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

IR spectroscopy peak assignments for Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Chiral Amino Alcohols: IR Spectroscopy Peak Assignments for Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Executive Summary & Analytical Challenge

This compound is a complex, chiral, multi-functional organic compound. Its structural elucidation via Infrared (IR) spectroscopy presents a specific analytical challenge: the molecule contains a primary amine (-NH₂), a primary alcohol (-OH), an ester linkage, and a para-disubstituted aromatic ring. The spectral overlap of hydrogen-bonded O-H and N-H stretching vibrations in the 3200–3500 cm⁻¹ region requires careful deconvolution[1].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the mechanistic peak assignments for this compound and compare the performance of three distinct spectroscopic modalities: Attenuated Total Reflectance (ATR-FTIR) , Transmission FTIR (KBr Pellet) , and Vibrational Circular Dichroism (VCD) .

Mechanistic Peak Assignments (The Causality of the Spectrum)

To accurately interpret the IR spectrum of this compound, one must understand the physical causality behind each vibrational mode. The table below summarizes the quantitative data and the underlying molecular mechanics.

Table 1: IR Peak Assignments and Mechanistic Causality

Functional GroupWavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality
O-H Stretch (Alcohol)3200 – 3500Strong, BroadExtensive intermolecular hydrogen bonding creates a continuum of O-H bond strengths, broadening the vibrational frequency[1].
N-H Stretch (1° Amine)~3300, ~3400Medium, DoubletPrimary amines display two distinct peaks due to the asymmetric (higher frequency) and symmetric (lower frequency) stretching of the -NH₂ group[2].
C=O Stretch (Ester)1715 – 1725Strong, SharpWhile isolated esters typically absorb at ~1735 cm⁻¹, conjugation with the aromatic ring delocalizes

electrons, weakening the C=O bond and lowering its frequency[3].
N-H Bend (1° Amine)1580 – 1650Medium, SharpArises from the scissoring motion of the primary amine protons[4].
C=C Stretch (Aromatic)1600, 1580Medium-WeakIn-ring carbon-carbon stretching vibrations characteristic of the benzene ring[3].
C-O Stretch (Ester)1270 – 1280Strong, BroadAsymmetric stretching of the C-O-C ester linkage[5].
C-O Stretch (Alcohol)~1050Strong, SharpCharacteristic stretching vibration for primary alcohols[3].
C-H Bend (Aromatic)800 – 850Strong, SharpOut-of-plane C-H bending, highly diagnostic of para-disubstituted benzene rings[5].

Comparative Performance: ATR-FTIR vs. Transmission vs. VCD

Selecting the correct spectroscopic modality is critical for data integrity. Standard FTIR cannot distinguish between the (1R) and (1S) enantiomers of this compound, necessitating alternative techniques depending on the analytical goal.

Table 2: Modality Comparison for Amino Alcohol Analysis

ParameterATR-FTIRTransmission FTIR (KBr)VCD Spectroscopy
Mechanism Evanescent wave surface penetration[6]Bulk photon transmission[7]Differential absorption of circularly polarized light
Sample Prep None (Neat solid)High (Milling, pressing)High (Requires chiral solvent)
Spectral Artifacts Wavelength-dependent peak intensity[8]Sloping baseline (scattering), H₂O interferenceHigh noise-to-signal ratio
Chiral Discrimination NoNoYes (Differentiates 1R vs 1S)
Primary Use Case Rapid structural ID, QA/QC screeningAbsolute quantitative analysisStereochemical absolute configuration
The Causality of Modality Differences
  • ATR-FTIR : In ATR, the sample is interrogated by an evanescent wave. The depth of penetration (

    
    ) is directly proportional to the wavelength of the IR light[8]. Consequently, peaks at lower wavenumbers (e.g., the 800 cm⁻¹ aromatic bend) will appear artificially stronger than peaks at higher wavenumbers (e.g., the 3400 cm⁻¹ N-H stretch) compared to a transmission spectrum[8].
    
  • Transmission FTIR : Light passes through the entire sample bulk[7]. While it provides excellent relative peak intensities matching historical spectral libraries, it is highly susceptible to moisture contamination during KBr pellet preparation, which can completely mask the critical O-H/N-H region[3].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate mandatory self-validation steps.

Protocol A: ATR-FTIR Workflow (Rapid Identification)
  • Crystal Verification (Self-Validation): Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol. Run a background scan. Validation Check: The background must show >95% transmittance and zero residual peaks in the 3200–3500 cm⁻¹ region. Any absorption here indicates residual solvent or atmospheric water[6].

  • Sample Application: Place ~1–2 mg of neat solid this compound onto the crystal.

  • Pressure Application: Engage the pressure anvil until the software indicates optimal contact. Causality: Intimate contact is mandatory because the evanescent wave only penetrates 0.5 to 2.0 µm into the sample[6].

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply an ATR Correction algorithm . Causality: This mathematically normalizes the wavelength-dependent penetration depth, allowing the spectrum to be directly compared against transmission-based commercial libraries[8].

Protocol B: Transmission FTIR (Quantitative Bulk Analysis)
  • Matrix Preparation (Self-Validation): Dry IR-grade Potassium Bromide (KBr) in a vacuum oven at 110°C for 24 hours. Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad artifact at ~3400 cm⁻¹, obscuring the target molecule's amine and alcohol stretches[3].

  • Sample Milling: Grind 1 mg of the analyte with 100 mg of dried KBr in an agate mortar for 2 minutes. Validation Check: The mixture must be an ultra-fine powder to prevent Mie scattering, which causes a sloping baseline at high wavenumbers.

  • Pellet Pressing: Transfer the powder to a die and press under 10 tons of vacuum pressure for 5 minutes. The resulting pellet must be visually transparent.

  • Data Acquisition: Run the sample scan against a blank KBr pellet background.

Workflow Visualization

The following diagram maps the logical decision tree for selecting the appropriate IR modality and the subsequent spectral interpretation workflow for this specific chiral compound.

IR_Workflow Start Methyl 4-((1R)-1-amino- 2-hydroxyethyl)benzoate Decision Select Spectroscopic Modality Start->Decision ATR ATR-FTIR (Rapid Surface ID) Decision->ATR Trans Transmission FTIR (Quantitative Bulk) Decision->Trans VCD VCD Spectroscopy (Chiral 1R Verification) Decision->VCD PeakID Key Peak Assignments ATR->PeakID Trans->PeakID OH_NH 3200-3500 cm⁻¹ O-H (Broad) & N-H (Doublet) PeakID->OH_NH CO ~1715 cm⁻¹ Conjugated Ester C=O PeakID->CO Arom ~800-850 cm⁻¹ Para-disubstituted C-H PeakID->Arom

Workflow for selecting IR modalities and assigning key peaks for the chiral amino alcohol.

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy." Specac Animated Guides. Available at:[Link]

  • Mettler Toledo. "ATR-FTIR Spectroscopy Basics." AutoChem Applications. Available at:[Link]

  • PIKE Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." PIKE Application Notes. Available at: [Link]

  • OrgChemBoulder. "IR Spectroscopy Tutorial: Amines." University of Colorado Boulder. Available at: [Link]

  • Chemistry Steps. "Interpreting IR Spectra." Chemistry Steps. Available at:[Link]

  • Specac Ltd. "Interpreting Infrared Spectra." Specac Guides. Available at:[Link]

  • University of Delaware. "Infrared Spectra Interpretation." CHEM 333/334 Lectures. Available at: [Link]

  • Chemistry LibreTexts. "24.10: Spectroscopy of Amines." Organic Chemistry (Smith). Available at:[Link]

Sources

Absolute Configuration Confirmation of the (1R) Isomer: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In drug development, the absolute configuration (AC) of a chiral center dictates the pharmacodynamic and pharmacokinetic profile of a molecule. Confirming that a synthesized or isolated compound is specifically the (1R) isomer—rather than its (1S) enantiomer or a racemic mixture—requires rigorous, self-validating analytical techniques.

This guide provides an in-depth comparison of Single-Crystal X-ray Diffraction (SCXRD) against orthogonal solution-state methodologies, detailing the causality behind experimental choices and providing step-by-step protocols for authoritative validation.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most definitive method for determining absolute configuration because it maps the spatial arrangement of atoms directly. However, distinguishing the (1R) isomer from the (1S) isomer requires exploiting the physics of anomalous (resonant) scattering .

The Causality of Experimental Design

For organic molecules containing only light atoms (C, H, N, O), standard Molybdenum (Mo Kα) X-ray sources often fail to induce sufficient anomalous scattering[1]. To overcome this, scientists must use Copper (Cu Kα) radiation (


 Å). The lower energy of Cu Kα is closer to the absorption edges of light atoms, maximizing the intensity differences between Bijvoet pairs (

vs

)[2].

The system self-validates through the calculation of the 1

1[1]. The equation models the crystal as a twinned mixture of enantiomers:
  • If

    
    , the (1R) model is correct.
    
  • If

    
    , the true structure is inverted (1S)[3].
    
  • Critical Threshold: If the enantiopurity of the bulk sample is unknown prior to the experiment, the standard uncertainty (s.u.) of the Flack parameter must be

    
     to confidently confirm the absolute configuration[1].
    
SCXRD Protocol for (1R) Confirmation
  • Crystallization: Grow high-quality single crystals (0.1–0.3 mm) of the (1R) isomer using vapor diffusion or slow evaporation. Why: Poor crystal quality introduces twinning or disorder, which artificially drives the Flack parameter toward 0.5, invalidating the result.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα microfocus source. Cool the crystal to 100 K[3]. Why: Cryo-cooling minimizes the Debye-Waller thermal vibration factors, preserving the high-angle diffraction data required to resolve subtle anomalous dispersion effects.

  • Integration & Absorption Correction: Process the diffraction frames and apply a rigorous multi-scan or analytical absorption correction. Why: Cu Kα radiation is highly absorbed by organic matter; failing to correct this masks the true Bijvoet differences[1].

  • Structure Solution & Refinement: Solve the phase problem using direct methods and refine the atomic positions[3].

  • Flack Parameter Validation: Calculate the Flack parameter. If the value refines to

    
    , the (1R) configuration is definitively confirmed[1].
    

Orthogonal Solution-State Methodologies

When the (1R) isomer resists crystallization, researchers must pivot to solution-state chiroptical or NMR techniques. These methods are indirect; they require comparing experimental data against theoretical models or relying on predictable chemical derivatization.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light. Its primary advantage over SCXRD is that it operates entirely in the solution state and does not require high chemical purity, provided the impurities are achiral[4].

  • Protocol: Perform a comprehensive conformational search of the (1R) isomer using computational chemistry software[3]. Optimize geometries and calculate theoretical IR and VCD spectra using Density Functional Theory (DFT)[4]. Record the experimental VCD spectrum of the sample dissolved in an IR-transparent solvent (e.g., CDCl3)[3].

  • Self-Validation: Do not rely on visual "eyeballing." Use automated statistical overlap tools like the 5 (Configuration: absolute information) to quantify the confidence of the match between the experimental and calculated (1R) spectra[5].

Electronic Circular Dichroism (ECD) Spectroscopy

ECD is the UV/Vis analogue to VCD. It is highly sensitive but requires the (1R) isomer to possess a chromophore near the chiral center.

  • Protocol: Acquire the experimental ECD spectrum and compare it against a Boltzmann-averaged theoretical spectrum generated via Time-Dependent DFT (TD-DFT)[3].

  • Self-Validation: Calculate the Electronic Dissymmetry Factor (EDF) spectrum (the ratio of the ECD spectrum to the absorption spectrum) to rule out false positive matches caused by concentration artifacts[6].

NMR Analysis (Mosher's Method)

If the (1R) isomer contains a primary/secondary alcohol or amine, chemical derivatization can be used.

  • Protocol: React the sample with (R)-MTPA-Cl and (S)-MTPA-Cl to form diastereomeric Mosher esters/amides[3]. Acquire high-resolution ¹H NMR spectra for both diastereomers and calculate the chemical shift differences (

    
    )[3].
    
  • Self-Validation: The anisotropic shielding cone of the MTPA phenyl group causes predictable shifts. Mapping the signs of the

    
     values onto the standard Mosher plane confirms the spatial arrangement of the substituents, validating the (1R) configuration[3].
    

Quantitative Performance Comparison

The following table summarizes the operational parameters and confidence metrics for each technique:

TechniquePhase RequiredSample AmountThroughputDirect/IndirectPrimary Confidence Metric
SCXRD Single Crystal~0.1 mgLow (Days for crystallization)DirectFlack Parameter (

, s.u. < 0.04)
VCD Solution5–10 mgMedium (Hours of scanning)Indirect (via DFT)Cai-factor / VDF Spectral Overlap
ECD Solution< 1 mgHigh (Minutes)Indirect (via TD-DFT)EDF Spectral Overlap
NMR (Mosher's) Solution1–5 mgLow (Requires synthesis)Indirect (Derivatization)Consistent

Signs

Decision Matrix Visualization

Selecting the appropriate technique depends heavily on the physical state and functional groups of the synthesized (1R) isomer.

DecisionTree Start Isolated (1R) Isomer Cryst Crystalline Solid? Start->Cryst SCXRD SCXRD (Cu Kα) Flack Parameter Analysis Cryst->SCXRD Yes Sol Solution-State Methods Cryst->Sol No Chromo UV/Vis Chromophore? Sol->Chromo ECD ECD Spectroscopy (TD-DFT) Chromo->ECD Yes Func -OH or -NH2 Group? Chromo->Func No NMR Mosher's Method (1H NMR Δδ) Func->NMR Yes VCD VCD Spectroscopy (DFT) Func->VCD No

Workflow for absolute configuration determination of the (1R) isomer based on sample properties.

References

1.[4] Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. 4 2.[2] The use of X-ray crystallography to determine absolute configuration. PubMed (Chirality). 2 3.[1] Howard Flack and the Flack Parameter. MDPI.1 4.[6] Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. 6 5.[5] Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC. 5 6.[3] A Comparative Guide to Validating the Absolute Configuration of Synthesis Products. Benchchem. 3

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

As a cornerstone in the synthesis of various pharmaceutical compounds, this compound and its salts demand a meticulous approach to laboratory handling. This guide, grounded in established safety protocols, provides researchers, scientists, and drug development professionals with the essential framework for managing this compound safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

This compound hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

These classifications necessitate a proactive and informed approach to personal protection and handling procedures. The primary routes of exposure are inhalation, skin contact, and eye contact.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, which should be worn at all times when handling the compound.

Body PartRecommended PPERationale and Best Practices
Hands Nitrile or Neoprene GlovesProvides a robust barrier against skin irritation. Double-gloving is recommended for extended handling periods. Always inspect gloves for tears or punctures before use and remove them before touching common surfaces like doorknobs or keyboards. Change gloves immediately if they become contaminated[2].
Eyes Chemical Splash GogglesStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering protection from splashes and airborne particles. They must be worn whenever the compound is handled, even if it is within a fume hood[3][4].
Body Laboratory CoatA fully buttoned lab coat provides a removable barrier to protect your skin and clothing from contamination. Ensure the material is appropriate for the solvents being used in your procedure[5][6].
Respiratory Use in a Fume HoodEngineering controls are the preferred method for respiratory protection. All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or aerosols[5][7]. For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator may be necessary[4][6].

II. Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Decontaminate Decontaminate Dissolve/React->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory area where the compound is stored or handled, put on your lab coat, chemical splash goggles, and gloves[5][8].

    • Prepare the Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work area within the hood should be clean and uncluttered[5].

    • Assemble All Necessary Equipment: Have all glassware, spatulas, and other necessary equipment within the fume hood to minimize reaching in and out of the containment area.

  • Handling the Compound:

    • Weighing: Carefully weigh the desired amount of the solid compound within the fume hood. Use a tared weigh boat or glassine paper to avoid contamination of the balance.

    • Dissolving and Reaction: Add the solid to the solvent or reaction mixture slowly and in a controlled manner. If there is a risk of splashing, use a funnel. Always add the solid to the liquid, not the other way around, to prevent uncontrolled reactions or splashing[5].

  • Post-Handling and Decontamination:

    • Clean Equipment: Thoroughly decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent.

    • Wipe Down Surfaces: Clean the work surface within the fume hood with a suitable cleaning agent to remove any residual contamination.

III. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed waste container designated for solid chemical waste[7][9].

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Never pour chemical waste down the drain[7].

  • Container Disposal: Empty containers of the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines.

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a secure and productive laboratory environment.

References

  • PubChem. (n.d.). This compound hydrochloride. National Institutes of Health. Retrieved from [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Central Drugs Standard Control Organization. (n.d.). GOOD LABORATORY PRACTICES. Retrieved from [Link]

  • Chem-Supply. (2017, October). Safety Data Sheet - METHYL 4-HYDROXY BENZOATE. Retrieved from [Link]

  • Enhesa. (2023, December 12). Good laboratory practices in the pharmaceutical industry. Retrieved from [Link]

  • Hekserij. (2025, October 28). Methyl benzoate Safety Data Sheet. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.